molecular formula C3H3F5 B162932 1,1,1,2,2-Pentafluoropropane CAS No. 1814-88-6

1,1,1,2,2-Pentafluoropropane

Cat. No.: B162932
CAS No.: 1814-88-6
M. Wt: 134.05 g/mol
InChI Key: FDOPVENYMZRARC-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentafluoropropane (R-245cb) is a valuable hydrofluorocarbon (HFC) of significant interest in industrial chemistry research, particularly for its role in the development of environmentally friendly refrigerants . It is actively studied as a key intermediate or by-product in synthetic pathways for producing hydrofluoroolefins (HFOs) like 2,3,3,3-tetrafluoropropene (R-1234yf) . These HFOs are considered next-generation refrigerants due to their low global warming potential (GWP) and zero ozone depletion potential (ODP), positioning R-245cb at the forefront of sustainable chemical innovation . Its utility extends to fundamental studies in catalysis and C-F bond activation. Research demonstrates its conversion using strong solid Lewis acids, such as aluminum chlorofluoride (ACF), which can facilitate reactions like hydrodefluorination and dehydrofluorination under relatively mild conditions . These processes are crucial for transforming saturated HFCs into unsaturated, low-GWP HFOs, making this compound a critical subject for optimizing catalytic systems and understanding reaction mechanisms . Furthermore, its vapor-liquid equilibrium (VLE) behavior with other fluorinated compounds, such as R-1234yf, is a key area of investigation . Accurate VLE data is essential for designing and optimizing separation and purification processes in the manufacturing of next-generation fluorinated chemicals, highlighting the compound's importance in applied chemical engineering research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3F5/c1-2(4,5)3(6,7)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOPVENYMZRARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171137
Record name 1,1,1,2,2-Pentafluoropropane
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Molecular Weight

134.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1814-88-6
Record name Propane, 1,1,1,2,2-pentafluoro-
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Record name 1,1,1,2,2-Pentafluoropropane
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Record name 1,1,1,2,2-Pentafluoropropane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1,1,1,2,2-Pentafluoropropane (HFC-245cb)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1,1,1,2,2-pentafluoropropane (HFC-245cb), a fluorinated propane (B168953) derivative of interest in various chemical applications. The document details the primary synthetic pathways, including the hydrofluorination of halogenated propene precursors, and explores purification methodologies crucial for obtaining high-purity HFC-245cb, with a focus on extractive distillation for separating close-boiling isomers. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development by providing detailed experimental protocols, quantitative data, and visual representations of the key processes.

Introduction

This compound, also known as HFC-245cb, is a hydrofluorocarbon with the chemical formula C₃H₃F₅. Its unique physical and chemical properties, stemming from the extensive fluorination of the propane backbone, make it a compound of interest for various specialized applications. While not as common as some other hydrofluorocarbons, its synthesis and purification present unique challenges, particularly due to the formation of close-boiling isomers and byproducts. This guide aims to provide a detailed technical overview of the primary methods for synthesizing and purifying HFC-245cb to a high degree of purity.

Synthesis of this compound

The most prevalent method for the synthesis of HFC-245cb involves the hydrofluorination of a chlorinated and fluorinated propene precursor. This process can be carried out in either the gas phase or the liquid phase, with the choice of phase and catalyst significantly influencing the reaction's selectivity and yield.

Gas-Phase Catalytic Fluorination

A prominent gas-phase route to HFC-245cb starts with 1,1,1-trifluoro-2,3-dichloropropane (HCFC-243db). This process involves two main steps: dehydrochlorination followed by hydrofluorination[1].

Step 1: Dehydrochlorination of HCFC-243db to 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf)

The initial step involves the catalytic dehydrochlorination of HCFC-243db to produce the intermediate, HCFO-1233xf.

Step 2: Gas-Phase Catalytic Fluorination of HCFO-1233xf with Hydrogen Fluoride (B91410) (HF)

The resulting HCFO-1233xf is then subjected to gas-phase catalytic fluorination with hydrogen fluoride to yield HFC-245cb[1].

Synthesis_Gas_Phase 1,1,1-trifluoro-2,3-dichloropropane (HCFC-243db) 1,1,1-trifluoro-2,3-dichloropropane (HCFC-243db) Dehydrochlorination Dehydrochlorination 1,1,1-trifluoro-2,3-dichloropropane (HCFC-243db)->Dehydrochlorination 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) Dehydrochlorination->2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) + HCl Fluorination Fluorination 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf)->Fluorination + HF This compound (HFC-245cb) This compound (HFC-245cb) Fluorination->this compound (HFC-245cb)

Figure 1: Gas-phase synthesis of HFC-245cb.

A patent describes this process being carried out with a co-feed of air[1]. The reaction conditions for the fluorination step are critical to maximize the yield of HFC-245cb while minimizing the formation of byproducts.

Liquid-Phase Hydrofluorination

Liquid-phase hydrofluorination of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) is another significant route for HFC-245cb synthesis. This method often employs a Lewis acid catalyst and is frequently associated with the production of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), where HFC-245cb can be a major byproduct[2].

Synthesis_Liquid_Phase cluster_reactants Reactants cluster_reactor Reaction Conditions cluster_products Products HCFO-1233xf HCFO-1233xf Liquid-Phase Reactor Liquid-Phase Reactor HCFO-1233xf->Liquid-Phase Reactor HF HF HF->Liquid-Phase Reactor Product Mixture Product Mixture Liquid-Phase Reactor->Product Mixture Lewis Acid Catalyst (e.g., SbCl5) Lewis Acid Catalyst (e.g., SbCl5) Temperature: 30-200 °C Temperature: 30-200 °C HFC-245cb HFC-245cb Product Mixture->HFC-245cb HCFC-244bb HCFC-244bb Product Mixture->HCFC-244bb HFO-1234yf (byproduct) HFO-1234yf (byproduct) Product Mixture->HFO-1234yf (byproduct)

Figure 2: Liquid-phase synthesis of HFC-245cb.

Experimental Protocol: Liquid-Phase Hydrofluorination of HCFO-1233xf

The following is a generalized experimental protocol based on information from patent literature[2]:

  • Materials:

    • 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf)

    • Anhydrous Hydrogen Fluoride (HF)

    • Lewis acid catalyst (e.g., Antimony pentachloride, SbCl₅, which is subsequently fluorinated in situ)

  • Apparatus:

    • A corrosion-resistant (e.g., Hastelloy) liquid-phase reactor equipped with a stirrer, temperature and pressure controls, and inlet and outlet ports.

  • Procedure:

    • The reactor is charged with the Lewis acid catalyst.

    • The reactor is brought to the desired reaction temperature, typically ranging from 30 °C to 200 °C[2].

    • HCFO-1233xf and HF are continuously fed into the reactor. The molar ratio of HF to HCFO-1233xf can range from 1:1 to 50:1[3].

    • The reaction is maintained at the set temperature and pressure.

    • The product stream, containing HFC-245cb, unreacted starting materials, catalyst, and byproducts such as 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb), is continuously withdrawn.

    • The catalyst activity can be maintained by the periodic or continuous addition of fresh catalyst[2].

Quantitative Data for Synthesis

ParameterValueReference
Liquid-Phase Reaction Temperature 30 °C to 200 °C[2]
HF to HCFO-1233xf Molar Ratio 1:1 to 50:1[3]
HCFO-1233xf Conversion > 80%[2]
HFC-245cb Selectivity < 20% (in processes optimized for HCFC-244bb)[2]

Purification of this compound

The purification of HFC-245cb is a critical step, as its synthesis often results in a mixture of compounds with very similar boiling points, making separation by conventional distillation challenging.

Extractive Distillation

Extractive distillation is a highly effective method for separating HFC-245cb from close-boiling impurities, particularly (E)-1,3,3,3-tetrafluoropropene ((E)-HFO-1234ze), which has a boiling point very close to that of HFC-245cb[4]. This technique involves introducing a solvent that alters the relative volatilities of the components in the mixture.

Purification_Extractive_Distillation cluster_column Distillation Process Mixture (HFC-245cb + (E)-HFO-1234ze) Mixture (HFC-245cb + (E)-HFO-1234ze) Extractive Distillation Column Extractive Distillation Column Mixture (HFC-245cb + (E)-HFO-1234ze)->Extractive Distillation Column Feed Overhead Product Overhead Product Extractive Distillation Column->Overhead Product (E)-HFO-1234ze (if volatility > 1) Bottoms Product Bottoms Product Extractive Distillation Column->Bottoms Product HFC-245cb + Solvent Extraction Solvent Extraction Solvent Extraction Solvent->Extractive Distillation Column Solvent Feed Solvent Recovery Solvent Recovery Bottoms Product->Solvent Recovery Solvent Recovery->Extraction Solvent Recycled Purified HFC-245cb Purified HFC-245cb Solvent Recovery->Purified HFC-245cb

Figure 3: Extractive distillation for HFC-245cb purification.

Experimental Protocol: Extractive Distillation

A generalized protocol based on patent information for separating HFC-245cb from (E)-HFO-1234ze is as follows[4]:

  • Materials:

    • Crude mixture containing HFC-245cb and (E)-HFO-1234ze.

    • Extraction solvent (e.g., acetone, carbon tetrachloride, ethanol, dimethyl carbonate)[4].

  • Apparatus:

    • An extractive distillation column with a sufficient number of theoretical plates.

    • A reboiler and a condenser.

    • Feed and solvent inlet ports, and product outlets.

  • Procedure:

    • The crude mixture is fed into the extractive distillation column.

    • The extraction solvent is fed into the column at a point above the crude mixture feed.

    • The column is operated at a specific temperature and pressure to facilitate the separation. For example, one study was conducted at a liquid phase temperature of 20°C[4].

    • If a solvent is used that makes the relative volatility of (E)-HFO-1234ze to HFC-245cb less than 1 (e.g., acetone), HFC-245cb is distilled as the overhead product[4].

    • The bottoms product, containing the extraction solvent and the less volatile component, is collected.

    • The solvent is then separated from the other component in a subsequent distillation step and can be recycled.

Quantitative Data for Extractive Distillation

The choice of extraction solvent significantly impacts the relative volatility (α) of (E)-HFO-1234ze to HFC-245cb. A value of α further from 1 indicates easier separation.

Extraction SolventTemperature (°C)Pressure (MPaG)Relative Volatility (α) of (E)-HFO-1234ze to HFC-245cbReference
None200.311.01[4]
Acetone200.040.43[4]
Dimethyl Carbonate200.050.59[4]
Ethanol200.230.57[4]
Carbon Tetrachloride200.210.76[4]
Adsorption

Adsorption is another potential method for the purification of HFC-245cb. This technique utilizes solid adsorbents, such as molecular sieves or activated carbon, to selectively remove impurities from a gas or liquid stream. The effectiveness of this method depends on the pore size of the adsorbent and the molecular dimensions and polarity of the components to be separated. While specific data for HFC-245cb adsorption is limited, the general principles of adsorptive purification are well-established for other fluorocarbons.

General Adsorption Process:

  • Adsorption Step: The crude HFC-245cb stream is passed through a bed of adsorbent material. Impurities with a higher affinity for the adsorbent are retained in the bed.

  • Regeneration Step: Once the adsorbent bed is saturated with impurities, it can be regenerated. Common regeneration methods include thermal swing adsorption (TSA), where the temperature is increased to desorb the impurities, or pressure swing adsorption (PSA), where the pressure is reduced.

Characterization of this compound

The identity and purity of synthesized HFC-245cb are typically confirmed using a combination of analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating the components of the reaction mixture and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns. The retention time in the gas chromatogram provides information on the volatility of the components, while the mass spectrum serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are invaluable for the structural elucidation of HFC-245cb.

  • ¹H NMR: The proton NMR spectrum of HFC-245cb is expected to show a signal for the methyl (CH₃) group, which will be split into a triplet of triplets due to coupling with the adjacent fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals corresponding to the -CF₂- and -CF₃ groups. The signal for the -CF₂- group will be split by the adjacent -CF₃ group and the methyl protons, while the -CF₃ signal will be split by the adjacent -CF₂- group.

Conclusion

The synthesis and purification of this compound (HFC-245cb) require careful control of reaction conditions and the application of specialized separation techniques. The hydrofluorination of HCFO-1233xf, either in the gas or liquid phase, represents the most common synthetic approach. Due to the frequent co-production of isomers with close boiling points, extractive distillation is a crucial purification method. This guide has provided a detailed overview of these processes, including experimental considerations and quantitative data, to aid researchers in the successful synthesis and isolation of high-purity HFC-245cb.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 1,1,1,2,2-Pentafluoropropane (HFC-245cb)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1,1,2,2-Pentafluoropropane, also known as HFC-245cb. This fluorinated propane (B168953) isomer is of interest for various applications, including as a refrigerant and a working fluid. This document consolidates key data on its fundamental properties, safety information, and detailed experimental protocols for their determination. All quantitative data are presented in structured tables for ease of reference and comparison. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance understanding.

Introduction

This compound (HFC-245cb) is a hydrofluorocarbon with the chemical formula C₃H₃F₅. As a member of the fluorinated propane family, its properties are of significant interest in the development of alternatives to ozone-depleting substances and in various industrial applications. A thorough understanding of its chemical and physical characteristics is crucial for its safe handling, application design, and for predicting its behavior in different chemical and physical environments. This guide aims to provide a detailed repository of this information for the scientific community.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These values have been compiled from various scientific sources and databases.

General and Identification Properties
PropertyValueSource
IUPAC Name This compound[1]
Synonyms HFC-245cb, R-245cb, Propane, 1,1,1,2,2-pentafluoro-[1]
CAS Number 1814-88-6[1]
Molecular Formula C₃H₃F₅[1]
Molecular Weight 134.05 g/mol [1]
Chemical Structure F₃C-CF₂-CH₃
Physical Properties
PropertyValueSource
Boiling Point (at 1 atm) -18.3 °C (254.85 K)
Melting Point -170.0 °C (103.15 K)
Vapor Pressure See Table 2.2.1
Critical Temperature 108.0 °C (381.15 K)
Critical Pressure 3148 kPa (estimated)
Critical Density 527 kg/m ³
Pitzer Acentric Factor 0.297
Liquid Density Data not available. Recommended to be determined experimentally.
Solubility in Water Data not available. Expected to be low.
Solubility in Organic Solvents Miscible with lower alcohols (e.g., methanol, ethanol) and other common organic solvents. Quantitative data not available.[2]
Temperature (K)Pressure (kPa)
24874
255.11101.325 (Normal Boiling Point)
273.15235
293.15475
326995

Safety and Handling

This compound is a chemical that requires careful handling. The following table summarizes its GHS classification.

GHS Hazard Information
Hazard ClassHazard Statement
Gases under pressureH280: Contains gas under pressure; may explode if heated
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity — single exposureH335: May cause respiratory irritation

Source:[1]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical properties of volatile fluorinated compounds like this compound.

Boiling Point Determination

The boiling point of a volatile compound can be determined using several methods. The choice of method depends on the amount of substance available and the required accuracy.

  • Distillation Method: A simple or fractional distillation apparatus is assembled. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

  • Reflux Method: The sample is heated to reflux in a flask equipped with a condenser. A thermometer is placed in the vapor phase above the boiling liquid to measure the boiling point.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Procedure Heating_Mantle Heating Mantle Flask Round-bottom Flask (with sample and boiling chips) Heating_Mantle->Flask heats Vaporization Vaporization Flask->Vaporization Condenser Condenser Collection_Flask Collection Flask (for distillation) Condenser->Collection_Flask collects distillate Condensation Condensation Condenser->Condensation Thermometer Thermometer Equilibrium Liquid-Vapor Equilibrium Thermometer->Equilibrium measures T Heat Apply Heat Vaporization->Condenser vapor rises Condensation->Flask returns liquid (reflux) Measurement Record Temperature Equilibrium->Measurement

Experimental Workflow for Boiling Point Determination.
Melting Point Determination

Due to its very low melting point, the determination for HFC-245cb requires a cryostat or a specialized low-temperature apparatus.

  • Capillary Method: A small amount of the solidified sample is placed in a capillary tube. The tube is then slowly warmed in a controlled temperature bath, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Freeze Freeze Sample Load Load Capillary Freeze->Load Place Place in Apparatus Load->Place Warm Slow Warming Place->Warm Observe Observe Phase Change Warm->Observe Record Record Temperature Range Observe->Record Density_Determination cluster_methods Density Measurement Methods Hydrometer Pressure Hydrometer (ASTM D1657) Measurement Density Measurement Hydrometer->Measurement Vibrating_Tube Vibrating Tube Densimeter Vibrating_Tube->Measurement Sample Liquefied Gas Sample Sample->Hydrometer Sample->Vibrating_Tube Temp_Control Temperature Control Temp_Control->Hydrometer Temp_Control->Vibrating_Tube Result Density Value Measurement->Result

References

Spectroscopic Analysis of 1,1,1,2,2-Pentafluoropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,1,1,2,2-pentafluoropropane (HFC-245cb). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₃H₃F₅, with a molecular weight of 134.05 g/mol .[1] The structural formula is CH₃-CF₂-CF₃. Spectroscopic analysis provides confirmation of this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei.

Table 1: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H Data not availableCH₃
¹³C Data not availableC1, C2, C3
¹⁹F Data not availableCF₂, CF₃

Note: Specific chemical shift and coupling constant data for this compound are available on SpectraBase. A Varian EM-360 instrument was used for the ¹⁹F NMR data acquisition.[1] A detailed interpretation would reveal a triplet for the -CF₃ group due to coupling with the adjacent -CF₂- group, and a quartet for the -CF₂- group due to coupling with the -CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and bonding within a molecule by measuring the absorption of infrared radiation. The vapor phase IR spectrum of this compound is available on SpectraBase.[1]

Table 2: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableC-H stretching
Data not availableC-F stretching
Data not availableC-C stretching

Note: The spectrum is expected to be dominated by strong C-F stretching absorptions, typically in the 1400-1000 cm⁻¹ region. C-H stretching vibrations from the methyl group would appear around 3000-2850 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The gas chromatography-mass spectrometry (GC-MS) data for this compound is available on SpectraBase.[1]

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Possible Fragment
Data not available[C₃H₃F₅]⁺ (Molecular Ion)
Data not available[C₂F₅]⁺
Data not available[CF₃]⁺
Data not available[CH₃CF₂]⁺

Note: The mass spectrum will show the molecular ion peak and various fragment ions resulting from the cleavage of C-C and C-F bonds. Common fragments for fluorinated alkanes include the loss of fluorine atoms and cleavage of the carbon chain.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a volatile fluorinated propane (B168953) like this compound.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: A solution of this compound is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. A reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR or CFCl₃ for ¹⁹F NMR, is added.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H, ¹³C, or ¹⁹F). Standard acquisition parameters, including pulse width, acquisition time, and relaxation delay, are set.

  • Data Acquisition: For ¹H and ¹³C NMR, both proton-decoupled and coupled spectra may be acquired. For ¹⁹F NMR, proton-decoupled spectra are common to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Gas Phase): A gas cell with KBr or NaCl windows is evacuated. A small amount of this compound is introduced into the cell to a pressure of a few millibars.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty gas cell is recorded.

  • Data Acquisition: The IR spectrum of the sample is recorded by passing an infrared beam through the gas cell. Multiple scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Peak positions and intensities are then identified.

Mass Spectrometry (GC-MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph (GC). The GC separates the compound from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method, where the molecules are bombarded with high-energy electrons to form a molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a generalized workflow for analysis.

Spectroscopic_Analysis_Logic cluster_structure Molecular Structure of this compound cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Structure CH₃-CF₂-CF₃ NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) IR IR Spectroscopy MS Mass Spectrometry NMR_Info Chemical Environment of H, C, and F Nuclei Connectivity NMR->NMR_Info Provides IR_Info Functional Groups (C-H, C-F bonds) IR->IR_Info Provides MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info Provides NMR_Info->Structure Confirms IR_Info->Structure Confirms MS_Info->Structure Confirms

Caption: Spectroscopic techniques for structural elucidation.

Experimental_Workflow cluster_analysis Spectroscopic Analysis cluster_processing Data Processing and Interpretation Start Start: Obtain Sample of This compound Prep Sample Preparation (Dilution, Dissolution, or Gaseous State) Start->Prep NMR_Acq NMR Data Acquisition (¹H, ¹³C, ¹⁹F) Prep->NMR_Acq IR_Acq IR Data Acquisition Prep->IR_Acq MS_Acq MS Data Acquisition Prep->MS_Acq NMR_Proc NMR Spectrum Processing (FT, Phasing, Referencing) NMR_Acq->NMR_Proc IR_Proc IR Spectrum Processing (Background Subtraction) IR_Acq->IR_Proc MS_Proc MS Spectrum Processing (Peak Identification) MS_Acq->MS_Proc Interpretation Structural Elucidation and Confirmation NMR_Proc->Interpretation IR_Proc->Interpretation MS_Proc->Interpretation End End: Comprehensive Spectroscopic Profile Interpretation->End

Caption: Generalized experimental workflow for analysis.

References

An In-depth Technical Guide to the Thermodynamic Properties of HFC-245cb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2,2-Pentafluoropropane, also known as HFC-245cb, is a hydrofluorocarbon (HFC) that has garnered interest for various specialized applications. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and application development, particularly in fields that require precise control of temperature and pressure. This technical guide provides a comprehensive overview of the core thermodynamic properties of HFC-245cb, detailed experimental protocols for their measurement, and a logical framework for their interrelation.

Core Thermodynamic Properties of HFC-245cb

The fundamental thermodynamic properties of HFC-245cb dictate its behavior under different physical conditions. These properties include vapor pressure, density (liquid and vapor), specific heat capacity, thermal conductivity, enthalpy, and entropy.

General Properties
PropertyValueReference
Chemical FormulaC₃H₃F₅[1]
Molecular Weight134.05 g/mol [1]
Normal Boiling Point255.11 ± 0.10 K[2]
Critical Temperature108.5 °C (381.65 K)[3]
Critical Pressure3148 ± 15 kPa[2]
Critical Density499 kg/m ³[3]
Pitzer Acentric Factor0.297[2]
Vapor Pressure

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor and liquid phases are in dynamic equilibrium. It is a critical parameter for understanding phase transitions.

Table 1: Vapor Pressure of HFC-245cb [2]

Temperature (K)Pressure (kPa)
248.1574.2
253.1598.5
258.15128.9
263.15166.3
268.15211.7
273.15266.1
278.15330.5
283.15405.9
288.15493.3
293.15593.7
298.15708.1
303.15837.5
308.15982.9
313.151145.3
318.151325.7
323.151525.1
326.151664.3
Density

Density is the mass per unit volume of a substance and is highly dependent on temperature.

Table 2: Saturated Liquid Density of HFC-245cb [3]

Temperature (°C)Average Liquid Density (g/cm³)
23.01.1849
34.41.1424
43.31.1093
Enthalpy of Vaporization

The enthalpy of vaporization is the amount of energy that must be added to a liquid substance to transform a quantity of that substance into a gas.

Table 3: Enthalpy of Vaporization of HFC-245cb

Temperature (K)Enthalpy of Vaporization (kJ/mol)Reference
24823.0[4]
26822.9[4]

Experimental Protocols

The accurate measurement of thermodynamic properties is fundamental to their application. The following sections detail the methodologies for key experiments.

Vapor Pressure Measurement: Comparative Ebulliometry

A comparative ebulliometer is used for the precise measurement of vapor pressure as a function of temperature.[2]

Objective: To determine the vapor pressure of HFC-245cb at various temperatures.

Apparatus:

  • A comparative ebulliometer with two interconnected boilers, one for the sample (HFC-245cb) and one for a reference substance with a well-known vapor pressure (e.g., water).

  • High-precision temperature sensors (e.g., platinum resistance thermometers) for each boiler.

  • A pressure control and measurement system connected to the ebulliometers.

  • A heating system for each boiler.

  • A condenser for each boiler to return the condensed vapor.

Procedure:

  • Sample Preparation: The HFC-245cb sample is purified to remove any volatile impurities.

  • Apparatus Setup: The sample is charged into one boiler and the reference substance into the other. The system is sealed and connected to the pressure control system.

  • Equilibration: Both boilers are heated to their boiling points at a controlled pressure. The system is allowed to reach a steady state where the temperature in both boilers is stable.

  • Data Acquisition: The temperature of the sample and the reference substance are recorded simultaneously at a given pressure.

  • Varying Pressure: The pressure in the system is incrementally changed, and steps 3 and 4 are repeated to obtain a series of corresponding temperature and pressure data points.

  • Data Analysis: The vapor pressure of the sample at each recorded temperature is determined by referencing the known vapor pressure of the reference substance at its measured boiling temperature.

Liquid Density Measurement: Pycnometry

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid.[5][6][7][8]

Objective: To measure the liquid density of HFC-245cb at different temperatures.

Apparatus:

  • A pycnometer with a ground-glass stopper containing a capillary tube.

  • A high-precision analytical balance.

  • A temperature-controlled water bath.

  • A thermometer.

Procedure:

  • Calibration: The pycnometer is thoroughly cleaned, dried, and its empty mass (m₀) is accurately weighed.

  • Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, ensuring the capillary in the stopper is also filled. Any excess liquid is carefully wiped off. The mass of the pycnometer filled with the reference liquid (m₁) is measured.

  • Volume Calculation: The volume of the pycnometer (V) at that temperature is calculated using the known density of the reference liquid.

  • Sample Measurement: The pycnometer is emptied, cleaned, and dried. It is then filled with the HFC-245cb sample at the same temperature, and its mass (m₂) is measured.

  • Density Calculation: The density of the HFC-245cb sample is calculated using the formula: ρ = (m₂ - m₀) / V.

  • Temperature Variation: Steps 4 and 5 are repeated at different temperatures by placing the filled pycnometer in the temperature-controlled water bath until it reaches thermal equilibrium.

Specific Heat Capacity Measurement: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[9][10][11][12][13]

Objective: To determine the specific heat capacity (Cp) of HFC-245cb as a function of temperature.

Apparatus:

  • A Differential Scanning Calorimeter (DSC).

  • Hermetically sealed sample pans (e.g., aluminum).

  • A reference standard with a known specific heat capacity (e.g., sapphire).

  • A high-precision microbalance.

Procedure:

  • Baseline Measurement: An empty sample pan and an empty reference pan are placed in the DSC. The instrument is run through the desired temperature program to obtain a baseline heat flow signal.

  • Reference Standard Measurement: A precisely weighed sapphire standard is placed in the sample pan. The same temperature program is run to measure the heat flow required to heat the standard.

  • Sample Measurement: The sapphire standard is replaced with a precisely weighed sample of HFC-245cb in a hermetically sealed pan. The temperature program is run for a third time.

  • Data Analysis: The specific heat capacity of the HFC-245cb sample is calculated at each temperature by comparing the heat flow to the sample with the heat flow to the sapphire standard and the baseline, using the known specific heat capacity of sapphire.

Thermal Conductivity Measurement: Transient Hot-Wire Method

The transient hot-wire method is a reliable technique for measuring the thermal conductivity of fluids.[3][4][14][15][16]

Objective: To measure the thermal conductivity of HFC-245cb.

Apparatus:

  • A transient hot-wire apparatus consisting of a thin platinum wire suspended in a measurement cell.

  • A power source to apply a voltage step to the wire.

  • A resistance measurement system to monitor the temperature change of the wire.

  • A pressure and temperature control system for the measurement cell.

Procedure:

  • Cell Preparation: The measurement cell is filled with the HFC-245cb sample.

  • Equilibration: The cell is brought to the desired temperature and pressure and allowed to reach thermal equilibrium.

  • Heating Pulse: A step-wise voltage is applied to the platinum wire, causing it to heat up.

  • Temperature Rise Measurement: The resistance of the wire is measured as a function of time. The temperature rise of the wire is then calculated from its known temperature-resistance relationship.

  • Data Analysis: The thermal conductivity of the fluid is determined from the slope of the temperature rise versus the logarithm of time, based on the theory of transient heat conduction from a line source.

Logical Flow of Thermodynamic Property Determination

The determination of the thermodynamic properties of a substance follows a logical progression, where some properties are directly measured and others can be derived.

ThermodynamicProperties cluster_experimental Direct Experimental Measurement cluster_derived Derived Properties VaporPressure Vapor Pressure (P-T) Enthalpy Enthalpy (H) VaporPressure->Enthalpy Clausius-Clapeyron Eq. EOS Equation of State (EOS) VaporPressure->EOS Density Density (ρ) Density->EOS SpecificHeat Specific Heat (Cp) SpecificHeat->Enthalpy Integration Entropy Entropy (S) SpecificHeat->Entropy Integration SpecificHeat->EOS ThermalConductivity Thermal Conductivity (k) Gibbs Gibbs Free Energy (G) Enthalpy->Gibbs Entropy->Gibbs EOS->Enthalpy EOS->Entropy EOS->Gibbs

Figure 1: Logical workflow for determining thermodynamic properties.

This diagram illustrates that fundamental properties like vapor pressure, density, and specific heat are typically determined experimentally. From these, other crucial properties such as enthalpy and entropy can be derived using thermodynamic relationships like the Clausius-Clapeyron equation or by integration. A comprehensive equation of state (EOS) can also be developed by fitting experimental data, which then allows for the calculation of a wide range of thermodynamic properties.

Conclusion

This technical guide has provided a detailed overview of the key thermodynamic properties of HFC-245cb, including available quantitative data and comprehensive experimental protocols for their measurement. The presented information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who require a thorough understanding of the physical behavior of this compound for their applications. The logical flow diagram further clarifies the interconnectedness of these properties and the pathways for their determination. While some experimental data for HFC-245cb is available, further research to populate a complete and verified dataset for all thermodynamic properties across a wide range of temperatures and pressures would be highly beneficial for the scientific community.

References

The Environmental Fate and Atmospheric Lifetime of 1,1,1,2,2-Pentafluoropropane (HFC-245cb): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2,2-Pentafluoropropane, also known as HFC-245cb, is a hydrofluorocarbon with the chemical formula CF3CF2CH3. It has been used as an intermediate in the chemical industry, notably in the production of hydrofluoroolefins (HFOs) like HFO-1234yf, which are developed as replacements for older refrigerants with high global warming potentials.[1] Understanding the environmental fate and atmospheric lifetime of HFC-245cb is crucial for assessing its overall environmental impact. This technical guide provides an in-depth overview of the current scientific understanding of HFC-245cb's behavior in the atmosphere, including its degradation pathways, atmospheric lifetime, and key environmental metrics.

Environmental Fate and Atmospheric Degradation

The primary removal mechanism for this compound from the atmosphere is its reaction with the hydroxyl radical (OH).[2] These reactions are the dominant sink for hydrofluorocarbons (HFCs) in the troposphere.[2] The presence of C-H bonds in the HFC-245cb molecule makes it susceptible to attack by OH radicals, initiating a chain of reactions that ultimately break down the compound into smaller, less harmful substances.

The initial reaction involves the abstraction of a hydrogen atom from the methyl group (-CH3) by an OH radical, forming a fluoroalkyl radical (CF3CF2CH2•) and a water molecule. This fluoroalkyl radical then rapidly reacts with molecular oxygen (O2) in the atmosphere to form a peroxy radical (CF3CF2CH2OO•). Subsequent reactions of this peroxy radical with nitric oxide (NO) and other atmospheric species lead to the formation of various degradation products.

Quantitative Atmospheric Data

The atmospheric lifetime and global warming potential (GWP) of HFC-245cb have been determined through laboratory studies and atmospheric modeling. The key quantitative data are summarized in the table below.

ParameterValueReference(s)
Atmospheric Lifetime 39.9 years[3][4]
Global Warming Potential (GWP), 100-year 4,620[2][3]
Ozone Depletion Potential (ODP) Essentially zero[5]

Experimental Protocols

The determination of the atmospheric lifetime and OH reaction rate constants for HFCs like this compound typically involves laboratory-based experimental techniques, most commonly the relative rate method conducted in smog chambers.

Relative Rate Method for OH Reaction Rate Constant Determination

Objective: To determine the rate constant for the reaction of HFC-245cb with OH radicals relative to a reference compound with a well-known OH reaction rate constant.

Experimental Setup:

  • Reaction Chamber: Experiments are typically conducted in large-volume (e.g., ~75-liter) cylindrical reaction chambers, often constructed from FEP Teflon film to minimize wall reactions.[6] The chamber is equipped with ports for introducing reactants and for sampling.

  • OH Radical Source: Hydroxyl radicals are generated in situ within the chamber. A common method is the photolysis of methyl nitrite (B80452) (CH3ONO) in the presence of nitric oxide (NO) and air using blacklamps that emit in the actinic region (300-400 nm).[6] An alternative method involves the photolysis of ozone (O3) in the presence of water vapor.

  • Reactant and Reference Compounds: A known concentration of HFC-245cb (the test compound) and a reference compound (e.g., a hydrocarbon with a well-characterized OH rate constant) are introduced into the chamber.[6]

  • Analytical Instrumentation: The concentrations of the test and reference compounds are monitored over time using gas chromatography with a flame ionization detector (GC-FID).[6] Chemiluminescence analyzers are used to monitor the concentrations of NO, NO2, and O3.[6]

Procedure:

  • The reaction chamber is first flushed with purified air.

  • Known concentrations of the test compound (HFC-245cb), the reference compound, methyl nitrite, and nitric oxide are introduced into the chamber.

  • The blacklamps are turned on to initiate the photolysis of methyl nitrite, which generates OH radicals.

  • The concentrations of the test and reference compounds are measured at regular intervals over the course of the experiment.

  • The natural logarithms of the initial concentration divided by the concentration at time 't' for both the test and reference compounds are plotted against each other. The slope of this line gives the ratio of the rate constants for their reactions with OH radicals.

  • Since the rate constant of the reference compound is known, the absolute rate constant for the reaction of HFC-245cb with OH can be calculated.

Visualizations

Atmospheric Degradation Pathway of this compound

cluster_main Primary Atmospheric Degradation of HFC-245cb HFC245cb This compound (CF3CF2CH3) Fluoroalkyl_Radical Fluoroalkyl Radical (CF3CF2CH2•) HFC245cb->Fluoroalkyl_Radical + •OH - H2O OH Hydroxyl Radical (•OH) Peroxy_Radical Peroxy Radical (CF3CF2CH2OO•) Fluoroalkyl_Radical->Peroxy_Radical + O2 O2 Molecular Oxygen (O2) Degradation_Products Further Degradation Products Peroxy_Radical->Degradation_Products + NO, etc.

Caption: Primary reaction pathway for the atmospheric degradation of HFC-245cb initiated by the hydroxyl radical.

Experimental Workflow for Determining OH Reaction Rate Constants

cluster_workflow Experimental Workflow: Relative Rate Method A 1. Chamber Preparation (Flush with Purified Air) B 2. Reactant Injection (HFC-245cb, Reference Compound, CH3ONO, NO) A->B C 3. OH Radical Generation (Photolysis of CH3ONO via Blacklamps) B->C D 4. Concentration Monitoring (GC-FID for HFCs, Chemiluminescence for NOx, O3) C->D E 5. Data Analysis (Plot ln(C0/Ct) of Test vs. Reference) D->E F 6. Rate Constant Calculation (k_test = slope * k_ref) E->F

Caption: A typical experimental workflow for determining the OH radical reaction rate constant of HFC-245cb.

References

Navigating the Toxicological Landscape of 1,1,1,2,2-Pentafluoropropane (HFC-245cb): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,1,2,2-Pentafluoropropane, also known as HFC-245cb, is a hydrofluorocarbon with limited publicly available toxicological data. This guide provides a comprehensive overview of the known hazards of HFC-245cb and presents a detailed toxicological profile of its well-studied isomer, 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), as a crucial comparative reference. Due to the scarcity of specific data for HFC-245cb, a weight-of-evidence approach, incorporating data from structurally similar compounds, is essential for a preliminary risk assessment. This document summarizes key toxicological endpoints, including acute and chronic toxicity, genotoxicity, developmental toxicity, and established occupational exposure limits for HFC-245fa, and outlines the standardized experimental protocols relevant to these assessments.

Toxicity Profile of this compound (HFC-245cb)

Detailed toxicological studies on this compound are not widely available in the public domain. The primary source of information comes from hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

According to available safety data sheets, HFC-245cb is classified with the following hazards:

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation and may cause drowsiness or dizziness.[1][2][3]

It is crucial to note that these classifications indicate potential hazards, but the underlying quantitative data from which these are derived, such as dose-response relationships, are not publicly accessible. There is a notable absence of published studies on the chronic, reproductive, or carcinogenic effects of HFC-245cb.

Occupational Exposure Limits for this compound (HFC-245cb)

There are no established specific occupational exposure limits (OELs) for this compound from major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH).

In-Depth Toxicological Profile of 1,1,1,3,3-Pentafluoropropane (HFC-245fa) as a Structural Isomer

Given the limited data on HFC-245cb, a thorough understanding of the toxicological profile of its isomer, HFC-245fa, is invaluable for researchers and scientists. HFC-245fa has been the subject of more extensive toxicological testing.

Acute and Chronic Toxicity

HFC-245fa exhibits a low order of acute inhalation toxicity.[4][5] In repeated-dose inhalation studies, the primary adverse effect observed was mild inflammation of the myocardium in rats at high concentrations.[4][6]

Genotoxicity

A battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of HFC-245fa. The results indicate a low concern for genotoxicity.

Developmental and Reproductive Toxicity

Developmental toxicity studies in rats have shown that HFC-245fa is not teratogenic.[4] At high concentrations, a slight reduction in pup weight was observed, which was considered to be associated with maternal toxicity.[6][7]

Cardiac Sensitization

Like many hydrofluorocarbons, HFC-245fa has the potential to sensitize the heart to adrenaline, which can lead to cardiac arrhythmias at high exposure levels.[4][6]

Occupational Exposure Limits for HFC-245fa

The American Industrial Hygiene Association (AIHA) has established a Workplace Environmental Exposure Level (WEEL) for HFC-245fa.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the available quantitative toxicological data for HFC-245fa.

Table 1: Acute and Repeated-Dose Inhalation Toxicity of HFC-245fa

Study TypeSpeciesExposure DurationResultsReference
Acute InhalationRat4 hoursLC50 > 203,000 ppm[6]
Acute InhalationMouse4 hoursLC50 > 101,000 ppm[6]
90-Day InhalationRat6 hours/day, 5 days/weekNOAEL = 2,000 ppm (based on myocarditis)[4][6]

Table 2: Genetic Toxicity of HFC-245fa

Assay TypeSystemMetabolic ActivationResultReference
Ames TestS. typhimurium & E. coliWith and WithoutNegative[4][6]
In vivo Mouse Micronucleus AssayMouseN/ANegative[4][6]
In vitro Chromosome AberrationHuman LymphocytesWithoutWeakly Positive[4][6]
In vitro Chromosome AberrationHuman LymphocytesWithNegative[4][6]

Table 3: Developmental and Cardiac Sensitization Toxicity of HFC-245fa

Study TypeSpeciesKey FindingResultsReference
Developmental ToxicityRatTeratogenicityNot teratogenic up to 50,000 ppm[4]
Developmental ToxicityRatFetal EffectsSlight reduction in pup weight at 50,000 ppm[6][7]
Cardiac SensitizationDogEpinephrine (B1671497) ChallengeNOEL = 34,000 ppm; Threshold for response = 44,000 ppm[6]

Table 4: Occupational Exposure Limits for HFC-245fa

OrganizationLimitValue
AIHA WEEL8-hour TWA300 ppm

Experimental Protocols

The following sections describe the general methodologies for the key toxicological studies cited for HFC-245fa, based on internationally recognized OECD guidelines.

90-Day Inhalation Toxicity Study (Based on OECD Guideline 413)

This study is designed to characterize the toxicity of a substance following repeated inhalation exposure over a 90-day period.

  • Test System: Typically, young adult rats of a standard strain are used, with equal numbers of males and females in each group.

  • Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in inhalation chambers for 6 hours per day, 5 days per week, for 90 days.[8] At least three concentration levels and a control group (air) are used.

  • Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are measured weekly. Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

  • Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to detect gene mutations.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.[2]

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[2]

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.[2]

In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD Guideline 474)

This test detects damage to chromosomes or the mitotic apparatus in vivo.

  • Test System: Typically, mice or rats are used.[9]

  • Procedure: Animals are exposed to the test substance, usually on one or more occasions. Bone marrow or peripheral blood is collected at appropriate times after the last exposure.[9]

  • Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. An increase in the frequency of micronucleated cells in treated animals indicates that the substance has induced chromosomal damage.[9]

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human lymphocytes, are used.[3]

  • Procedure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation.[3]

  • Endpoint: Cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges). A significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.[3]

Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

This study provides information on the effects of exposure to a substance on the pregnant female and the developing embryo and fetus.

  • Test System: Pregnant rodents (usually rats) or non-rodents (usually rabbits) are used.[10]

  • Procedure: The test substance is administered daily to pregnant animals during the period of organogenesis.[10]

  • Endpoints: Maternal observations include clinical signs, body weight, and food consumption. At the end of the exposure period, the uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[10]

Cardiac Sensitization Study

This specialized study evaluates the potential of a substance to induce cardiac arrhythmias in the presence of adrenaline.

  • Test System: Typically, beagle dogs are used.

  • Procedure: The unanesthetized dog is exposed to the test substance by inhalation for a set period (e.g., 5-10 minutes). During the exposure, a challenge dose of epinephrine is administered intravenously.[11]

  • Endpoint: The electrocardiogram (ECG) is continuously monitored for the occurrence of cardiac arrhythmias, such as ventricular fibrillation. The threshold concentration of the test substance that induces a response is determined.[11]

Visualizations

The following diagrams illustrate key logical workflows relevant to the toxicological assessment of a substance with limited data.

Toxicity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Data Analysis and Reporting cluster_2 Comparative Assessment for Data-Poor Substances Start Identify Substance of Interest (e.g., HFC-245cb) LitSearch Conduct Comprehensive Literature Search Start->LitSearch DataAvailable Sufficient Data Available? LitSearch->DataAvailable FullProfile Develop Full Toxicological Profile DataAvailable->FullProfile Yes IsomerSearch Identify and Search for Data on Structural Isomers (e.g., HFC-245fa) DataAvailable->IsomerSearch No Report Generate In-depth Technical Guide FullProfile->Report ComparativeAnalysis Conduct Comparative Toxicological Analysis IsomerSearch->ComparativeAnalysis DataGap Identify and Report Data Gaps ComparativeAnalysis->DataGap DataGap->Report

Caption: Workflow for toxicological assessment of a substance with limited data.

Genotoxicity_Testing_Strategy cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation cluster_2 Conclusion Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Detects gene mutations PositiveInVitro Positive Result in In Vitro Assay? Ames->PositiveInVitro ChromoAberration In Vitro Chromosomal Aberration Test (OECD 473) Detects chromosomal damage ChromoAberration->PositiveInVitro Micronucleus In Vivo Micronucleus Test (OECD 474) Confirms chromosomal damage in whole animal PositiveInVitro->Micronucleus Yes Conclusion Weight of Evidence Assessment of Genotoxic Potential PositiveInVitro->Conclusion No Micronucleus->Conclusion

Caption: A typical tiered strategy for genotoxicity testing.

Conclusion

While a comprehensive toxicological profile for this compound (HFC-245cb) is not currently available in the public literature, the existing GHS classifications suggest that it should be handled with care, particularly concerning skin, eye, and respiratory irritation. For a more in-depth understanding of the potential toxicological properties of pentafluoropropane, the extensive data available for the isomer 1,1,1,3,3-pentafluoropropane (HFC-245fa) serves as an essential resource. The low acute and chronic toxicity, lack of significant genotoxic or teratogenic potential, and the established occupational exposure limit for HFC-245fa provide a strong starting point for risk assessment and safe handling practices. Further research into the specific toxicological properties of HFC-245cb is warranted to fill the existing data gaps.

References

An In-depth Technical Guide to the Molecular Structure and Isomerism of Pentafluoropropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, isomerism, physicochemical properties, and synthesis of pentafluoropropanes. This class of organofluorine compounds is of significant interest due to their unique properties and applications in various scientific and industrial fields. The strategic incorporation of fluorine atoms into organic molecules can dramatically influence their chemical and physical characteristics, a principle of growing importance in medicinal chemistry and drug design.[1][2][3][4][5] While pentafluoropropanes are widely used as refrigerants and blowing agents, their structural motifs serve as valuable building blocks in the synthesis of more complex fluorinated molecules.[6]

Molecular Structure and Isomerism

Pentafluoropropane (C₃H₃F₅) exists as several structural isomers, which are compounds with the same molecular formula but different arrangements of atoms. The location of the five fluorine atoms on the three-carbon propane (B168953) backbone determines the specific isomer. The four principal structural isomers of pentafluoropropane are:

The isomeric relationship between these compounds can be visualized as follows:

G C3H3F5 C3H3F5 1,1,1,3,3-Pentafluoropropane 1,1,1,3,3-Pentafluoropropane C3H3F5->1,1,1,3,3-Pentafluoropropane 1,1,2,2,3-Pentafluoropropane 1,1,2,2,3-Pentafluoropropane C3H3F5->1,1,2,2,3-Pentafluoropropane 1,1,1,2,3-Pentafluoropropane 1,1,1,2,3-Pentafluoropropane C3H3F5->1,1,1,2,3-Pentafluoropropane This compound This compound C3H3F5->this compound

Figure 1: Structural isomers of pentafluoropropane.

Physicochemical and Thermodynamic Properties

The distinct arrangement of fluorine atoms in each isomer leads to significant differences in their physical and thermodynamic properties. These properties are crucial for determining their applications and behavior in chemical processes.

Physicochemical Properties
Property1,1,1,3,3-Pentafluoropropane (HFC-245fa)1,1,2,2,3-Pentafluoropropane (HFC-245ca)1,1,1,2,3-Pentafluoropropane (HFC-245eb)This compound (HFC-245cb)
CAS Number 460-73-1[7]679-86-7[8][9]431-31-2[10]1814-88-6[11]
Molecular Weight ( g/mol ) 134.05[7]134.05[9]134.05[10]134.05[11]
Boiling Point (°C) 15.325-26[12]23.9-18.2
Melting Point (°C) -108-82[12]--
Density (g/mL) 1.365 at 25°C1.398 at 25°C[12]--
Refractive Index (n20/D) -1.567--
Thermodynamic Properties
Property1,1,1,3,3-Pentafluoropropane (HFC-245fa)1,1,2,2,3-Pentafluoropropane (HFC-245ca)1,1,1,2,3-Pentafluoropropane (HFC-245eb)This compound (HFC-245cb)
Critical Temperature (K) 427.16[13]450[14]-380.08[15]
Critical Pressure (MPa) 3.64[13]--3.137[15]
Critical Density (mol/L) 3.875[13]---
Acentric Factor 0.3759[16]--0.297[15][17]
Vapor Pressure (kPa at 25°C) 150.65[18]~101-995 (at 326 K)[15][19]

Experimental Protocols: Synthesis and Characterization

The synthesis of pentafluoropropane isomers typically involves the fluorination of chlorinated precursors. The choice of starting material and reaction conditions dictates the resulting isomeric product.

Synthesis of 1,1,1,3,3-Pentafluoropropane (HFC-245fa)

A common laboratory-scale synthesis involves the liquid-phase fluorination of 1,1,1,3,3-pentachloropropane (B1622584) (HCC-240fa) with anhydrous hydrogen fluoride (B91410) (HF) using a catalyst.

  • Reaction: CCl₃CH₂CHCl₂ + 5HF → CF₃CH₂CHF₂ + 5HCl

  • Catalyst: Antimony pentahalides, such as SbCl₅, are effective catalysts for this transformation.[20][21]

  • Procedure:

    • A high-pressure reactor (e.g., a Hastelloy C autoclave) is charged with 1,1,1,3,3-pentachloropropane and the antimony pentahalide catalyst.

    • Anhydrous hydrogen fluoride is then carefully introduced into the reactor. The molar ratio of HF to the pentachloropropane is typically in excess to drive the reaction to completion.

    • The reaction mixture is heated to a temperature range of 100-150°C. The pressure in the reactor will increase due to the formation of hydrogen chloride (HCl) gas.

    • The reaction is monitored by gas chromatography (GC) until the starting material is consumed.

    • Upon completion, the reactor is cooled, and the excess pressure is carefully vented through a scrubber to neutralize HCl and unreacted HF.

    • The crude product is then washed with a dilute base (e.g., sodium bicarbonate solution) and water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by distillation to yield pure 1,1,1,3,3-pentafluoropropane.

The synthesis of the precursor, 1,1,1,3,3-pentachloropropane, can be achieved through the radical addition of carbon tetrachloride to vinyl chloride.[22]

Characterization of Pentafluoropropane Isomers

Standard analytical techniques are employed to identify and characterize the different isomers of pentafluoropropane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy are powerful tools for elucidating the structure of each isomer. The chemical shifts and coupling constants are unique to the specific arrangement of hydrogen and fluorine atoms.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While the molecular ion peak will be the same for all isomers, the fragmentation patterns can differ based on the stability of the resulting carbocations. The NIST WebBook provides mass spectral data for 1,1,2,2,3-pentafluoropropane (HFC-245ca).[23]

  • Gas Chromatography (GC): GC is used to separate the different isomers and to monitor the progress of synthesis reactions. The retention time of each isomer is a characteristic property under specific chromatographic conditions.

Applications and Future Outlook

While the primary industrial applications of pentafluoropropanes have been as refrigerants, foam blowing agents, and solvents, the principles of their synthesis and the influence of fluorine substitution on molecular properties are highly relevant to the field of drug development.

The introduction of fluorine atoms or fluorine-containing groups into drug candidates can significantly alter their metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3][4][5] Small fluorinated alkanes, like the pentafluoropropanes, can serve as valuable starting materials or synthons for the construction of more complex fluorinated molecules for pharmaceutical applications.

The methodologies developed for the selective fluorination of propane backbones can be adapted for the synthesis of novel fluorinated building blocks for medicinal chemistry. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the exploration of the chemical space of fluorinated organic compounds, including derivatives of pentafluoropropane, will undoubtedly play a crucial role in the discovery of new therapeutic agents.

References

Solubility of 1,1,1,2,2-Pentafluoropropane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,1,2,2-pentafluoropropane (HFC-245cb). Due to a notable scarcity of publicly available quantitative solubility data for this specific isomer, this document also references the solubility behavior of its close isomer, 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), to provide valuable insights. The experimental protocols detailed herein are broadly applicable to the determination of gas solubility in liquid organic solvents.

Introduction to this compound (HFC-245cb)

This compound, also known as HFC-245cb, is a hydrofluorocarbon with the chemical formula C₃H₃F₅. It is a colorless and volatile liquid at room temperature. Its physical and chemical properties are summarized in Table 1. Understanding the solubility of HFC-245cb in various organic solvents is crucial for its application in diverse fields, including as a refrigerant, blowing agent, and solvent.

Table 1: Physical and Chemical Properties of this compound (HFC-245cb)

PropertyValue
IUPAC NameThis compound[1]
CAS Number1814-88-6[1]
Molecular FormulaC₃H₃F₅[1]
Molecular Weight134.05 g/mol [1]

Solubility Data

Exhaustive searches for quantitative solubility data (e.g., mole fraction, Henry's Law constants) for this compound (HFC-245cb) in common organic solvents did not yield specific datasets. However, qualitative and semi-quantitative data are available for its isomer, 1,1,1,3,3-pentafluoropropane (HFC-245fa). Given their structural similarity, the solubility behavior of HFC-245fa can serve as a useful, albeit approximate, guide for HFC-245cb.

A report by the European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC) states that HFC-245fa is miscible with acetone, ethanol, and petroleum solvents.[2] Another source indicates its solubility in methanol.[3] This information is summarized in Table 2.

Table 2: Qualitative and Semi-Quantitative Solubility of 1,1,1,3,3-Pentafluoropropane (HFC-245fa) in Various Organic Solvents

SolventSolubilitySource
AcetoneMiscible[2]
EthanolMiscible[2]
Petroleum SolventsMiscible[2]
MethanolSoluble[3]
N,N-DimethylformamideVery soluble[3]
Glacial Acetic AcidSparingly soluble[3]
ChloroformVery slightly soluble[3]

It is important to note that "miscible" implies solubility in all proportions, while "soluble" indicates that a significant amount of the solute can dissolve in the solvent. The terms "sparingly soluble" and "very slightly soluble" denote a low to very low affinity between the solute and the solvent.

Experimental Protocols for Solubility Determination

The determination of gas solubility in liquids can be performed using several established experimental techniques. The choice of method often depends on the volatility of the solute, the desired precision, and the temperature and pressure range of interest. Key methods include the static-analytic method, gravimetric analysis, and the isochoric method.

Static-Analytic Method

The static-analytic method is a widely used technique for measuring vapor-liquid equilibrium (VLE) data, from which solubility can be determined.

Methodology:

  • A known amount of the degassed solvent is introduced into a thermostatically controlled equilibrium cell of a known volume.

  • The gaseous solute (this compound) is then charged into the cell.

  • The mixture is agitated (e.g., by a magnetic stirrer) until thermodynamic equilibrium is reached, which is indicated by a stable pressure reading over a significant period.

  • Once at equilibrium, small samples of the liquid and/or vapor phases are carefully extracted.

  • The composition of these samples is then determined using an analytical technique, most commonly gas chromatography (GC).

  • The solubility is calculated from the composition of the liquid phase at the recorded equilibrium temperature and pressure.

Gravimetric Method

The gravimetric method directly measures the mass of the dissolved gas in a known mass of the solvent.

Methodology:

  • A sample of the degassed solvent is placed in a container on a high-precision microbalance within a pressure- and temperature-controlled chamber.

  • The chamber is evacuated and then filled with the gaseous solute to a specific pressure.

  • The mass of the solvent sample is continuously monitored. The increase in mass corresponds to the amount of gas that has dissolved.

  • The measurement is complete when the mass of the sample no longer changes, indicating that saturation has been reached.

  • The solubility is then calculated as the mass of dissolved gas per mass of the solvent.

Isochoric Method

The isochoric method involves observing the pressure change in a constant volume system as the gas dissolves in the liquid.[4]

Methodology:

  • A known amount of the degassed solvent is placed in a constant volume (isochoric) cell.

  • A known amount of the gaseous solute is introduced into the cell.

  • The cell is sealed, and the initial temperature and pressure are recorded.

  • The mixture is agitated, and the pressure is monitored as the gas dissolves in the liquid.

  • The final equilibrium pressure is recorded when it becomes constant.

  • The amount of dissolved gas is calculated from the pressure drop using the ideal gas law or a more sophisticated equation of state, taking into account the volumes of the gas and liquid phases.

Visualizations

Experimental Workflow for Solubility Measurement

The following diagram illustrates a generalized workflow for determining the solubility of a gas in a liquid using a static-analytic method.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent_Degassing Solvent Degassing Charge_Solvent Charge Solvent to Cell Solvent_Degassing->Charge_Solvent Apparatus_Setup Apparatus Setup & Leak Check Apparatus_Setup->Charge_Solvent Charge_Gas Charge Gas to Cell Charge_Solvent->Charge_Gas Equilibration Achieve Equilibrium (Constant T & P) Charge_Gas->Equilibration Sampling Sample Liquid/Vapor Phases Equilibration->Sampling GC_Analysis Gas Chromatography Analysis Sampling->GC_Analysis Data_Calculation Calculate Solubility GC_Analysis->Data_Calculation methods_relationship cluster_static Based on Composition Analysis cluster_gravimetric Based on Mass Change cluster_isochoric Based on Pressure Change Solubility_Measurement Gas Solubility Measurement Static_Analytic Static-Analytic Method Solubility_Measurement->Static_Analytic Gravimetric Gravimetric Method Solubility_Measurement->Gravimetric Isochoric Isochoric Method Solubility_Measurement->Isochoric

References

A Technical Guide to the Historical Development of Hydrofluorocarbon Refrigerants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context of hydrofluorocarbon (HFC) refrigerant development, tracing the scientific and regulatory drivers that shaped the transition between different generations of refrigerants. The evolution from chlorofluorocarbons (CFCs) to hydrochlorofluorocarbons (HCFCs), then to HFCs, and onward to hydrofluoroolefins (HFOs) and natural refrigerants, is a compelling example of chemical innovation in response to pressing environmental concerns.

The Pre-HFC Era: Early Refrigerants and the Rise of CFCs

The advent of mechanical refrigeration in the mid-19th century relied on a variety of substances that were effective but often toxic, flammable, or both.[1] Early refrigerants included ammonia (B1221849) (R-717), sulfur dioxide (R-764), and methyl chloride (R-40). While functional, their hazardous properties limited their widespread use, particularly in domestic applications.

The 1930s marked a revolutionary step with the introduction of chlorofluorocarbons (CFCs), such as R-12 (dichlorodifluoromethane).[1][2][3] These compounds were hailed for their non-toxic, non-flammable, and highly stable nature, making them ideal for a wide range of applications, from refrigerators and air conditioners to aerosol propellants.[1][2] For several decades, CFCs were the industry standard.

The Ozone Crisis and the Transition to HCFCs

In the 1970s, a growing body of scientific evidence revealed that the chemical stability of CFCs allowed them to persist in the atmosphere and reach the stratosphere.[2] Once in the stratosphere, they are broken down by ultraviolet radiation, releasing chlorine atoms that catalytically destroy the ozone layer, which protects the Earth from harmful UV radiation.[2] This discovery led to international concern and culminated in the signing of the Montreal Protocol on Substances that Deplete the Ozone Layer in 1987.[2] This landmark treaty mandated the phase-out of CFCs.

As an interim solution, hydrochlorofluorocarbons (HCFCs) were introduced.[2][4] HCFCs, such as R-22 (chlorodifluoromethane), contain hydrogen, which makes them less stable in the atmosphere and therefore have a lower Ozone Depletion Potential (ODP) than CFCs.[4][5] However, they still contained chlorine and contributed to ozone depletion, albeit to a lesser extent.[4] Consequently, the Montreal Protocol was later amended to also phase out HCFCs.[4][6]

The Rise of HFCs: A Solution for Ozone, A Problem for Climate

In the search for non-ozone-depleting alternatives, hydrofluorocarbons (HFCs) emerged as a leading replacement for CFCs and HCFCs.[2] HFCs, such as R-134a (1,1,1,2-tetrafluoroethane), do not contain chlorine and therefore have an ODP of zero.[2][5] They possess favorable thermodynamic properties, making them efficient refrigerants.[7]

However, the widespread adoption of HFCs brought a new environmental challenge to the forefront: global warming. HFCs are potent greenhouse gases, with a high Global Warming Potential (GWP), meaning they are very effective at trapping heat in the atmosphere.[2][5]

The Climate Challenge and the Dawn of HFOs and Natural Refrigerants

The growing concern over the contribution of HFCs to climate change led to further international action. The Kigali Amendment to the Montreal Protocol , adopted in 2016, established a global phase-down of the production and consumption of HFCs.[8][9][10]

This regulatory shift spurred the development of the fourth generation of fluorinated refrigerants: hydrofluoroolefins (HFOs).[11] HFOs, such as R-1234yf, have a very low GWP and a zero ODP.[8] They are characterized by a carbon-carbon double bond, which makes them more reactive in the atmosphere and thus have a shorter atmospheric lifetime.

Alongside HFOs, there has been a renewed interest in "natural" refrigerants, such as ammonia (R-717), carbon dioxide (R-744), and hydrocarbons like propane (B168953) (R-290) and isobutane (B21531) (R-600a).[8] These substances have negligible GWP and ODP. However, challenges related to toxicity (ammonia) and flammability (hydrocarbons) require careful system design and safety considerations.

Quantitative Data on Refrigerant Properties

The following tables summarize the key environmental properties and safety classifications of representative refrigerants from each generation.

Table 1: Environmental Properties of Key Refrigerants

RefrigerantTypeODP¹GWP (100-year)²
R-12CFC1.010900
R-22HCFC0.0551810
R-134aHFC01430
R-32HFC0675
R-410AHFC Blend02088
R-1234yfHFO04
R-717 (Ammonia)Natural00
R-744 (CO₂)Natural11
R-290 (Propane)Natural03

¹ Ozone Depletion Potential (ODP) is a relative measure of the degradation to the ozone layer caused by a substance, with CFC-11 having a reference value of 1.0.[5] ² Global Warming Potential (GWP) is a measure of the heat-trapping ability of a substance relative to that of carbon dioxide (CO₂), which has a GWP of 1.[12][13] The 100-year time horizon is commonly used by regulators.[12][14]

Table 2: ASHRAE Safety Classification of Key Refrigerants

RefrigerantASHRAE Safety GroupToxicityFlammability
R-12A1LowerNo flame propagation
R-22A1LowerNo flame propagation
R-134aA1LowerNo flame propagation
R-32A2LLowerMildly flammable
R-410AA1LowerNo flame propagation
R-1234yfA2LLowerMildly flammable
R-717 (Ammonia)B2LHigherMildly flammable
R-744 (CO₂)A1LowerNo flame propagation
R-290 (Propane)A3LowerHighly flammable

The American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE) Standard 34 classifies refrigerants based on their toxicity and flammability.[15][16][17] Class A refrigerants have lower toxicity, while Class B have higher toxicity.[16][17] Flammability is categorized as 1 (no flame propagation), 2 (flammable), 2L (mildly flammable), or 3 (highly flammable).[16][17]

Experimental Protocols for Determining ODP and GWP

The determination of ODP and GWP values involves a combination of laboratory measurements and atmospheric modeling.

Ozone Depletion Potential (ODP)

The ODP of a substance is a measure of its relative ability to destroy stratospheric ozone. It is calculated relative to CFC-11, which is assigned an ODP of 1.0.[5] The determination of ODP involves:

  • Laboratory Studies: These experiments measure the atmospheric lifetime of the compound and the rate of its chemical reactions in the stratosphere. This includes determining the efficiency of the substance in releasing chlorine or bromine atoms, which are the primary catalysts for ozone destruction.

  • Atmospheric Modeling: Sophisticated computer models of the atmosphere are used to simulate the transport of the substance to the stratosphere and its subsequent chemical reactions.[18] These models incorporate data from laboratory studies and atmospheric observations to predict the overall impact on the ozone layer. The ODP is then calculated by comparing the modeled ozone depletion from the substance to the modeled ozone depletion from an equivalent mass of CFC-11.[18]

Global Warming Potential (GWP)

The GWP is a measure of the total contribution to global warming resulting from the emission of one unit of a gas relative to one unit of the reference gas, CO₂, which has a GWP of 1.[14] The calculation of GWP relies on several factors:

  • Infrared Absorption: Laboratory measurements are conducted to determine the ability of the substance to absorb infrared radiation (heat).

  • Atmospheric Lifetime: The atmospheric lifetime of the gas is determined through a combination of laboratory studies and atmospheric observations. This indicates how long the substance will persist in the atmosphere and continue to trap heat.

  • Radiative Forcing: The radiative forcing of a gas is a measure of its direct impact on the Earth's energy balance. It is calculated based on the infrared absorption and atmospheric lifetime.

  • Time Horizon: The GWP is calculated over a specific time horizon, typically 20, 100, or 500 years. The 100-year GWP is the most commonly used metric in regulatory frameworks.[12][14]

The Intergovernmental Panel on Climate Change (IPCC) regularly assesses and publishes GWP values for a wide range of greenhouse gases in its assessment reports.[12]

Visualization of Refrigerant Development Pathway

The following diagrams illustrate the key drivers and transitions in the history of refrigerant development.

Refrigerant_Development_Pathway cluster_gen1 First Generation (Early Refrigerants) cluster_gen2 Second Generation (CFCs) cluster_gen3 Third Generation (HCFCs - Transitional) cluster_gen4 Fourth Generation (HFCs) cluster_gen5 Fifth Generation (HFOs & Naturals) Gen1 Ammonia, SO₂, Methyl Chloride Safety Need for Safe, Non-toxic, Non-flammable Refrigerants Gen1->Safety CFCs Chlorofluorocarbons (CFCs) e.g., R-12 Ozone Ozone Depletion (Montreal Protocol, 1987) CFCs->Ozone HCFCs Hydrochlorofluorocarbons (HCFCs) e.g., R-22 HFCs Hydrofluorocarbons (HFCs) e.g., R-134a HCFCs->HFCs Climate Global Warming (Kigali Amendment, 2016) HFCs->Climate HFOs Hydrofluoroolefins (HFOs) e.g., R-1234yf Naturals Natural Refrigerants (CO₂, Ammonia, Hydrocarbons) Safety->CFCs Ozone->HCFCs Climate->HFOs Climate->Naturals

Caption: The evolution of refrigerants driven by safety and environmental concerns.

Conclusion

The history of hydrofluorocarbon refrigerants is a dynamic interplay between technological advancement and environmental stewardship. The journey from CFCs to HFCs was a direct response to the urgent need to protect the ozone layer. While successful in that regard, it inadvertently created a new challenge related to climate change. The current transition to HFOs and natural refrigerants, driven by the Kigali Amendment, represents the latest chapter in this ongoing story. For researchers and scientists, this history underscores the importance of a holistic approach to chemical design, considering not only immediate performance but also long-term environmental impact.

References

Quantum Mechanical Modeling of 1,1,1,2,2-Pentafluoropropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,2,2-Pentafluoropropane, also known as HFC-245cb, is a hydrofluorocarbon with applications in various industries. A thorough understanding of its molecular properties and reactivity is crucial for its safe handling, potential applications, and environmental impact assessment. Quantum mechanical modeling provides a powerful tool to investigate these aspects at a molecular level. This guide offers a comprehensive overview of the quantum mechanical modeling of this compound, detailing computational methodologies, experimental validation techniques, and key molecular properties.

Introduction

This compound (C₃H₃F₅) is a saturated hydrofluorocarbon. Its molecular structure and the presence of multiple fluorine atoms lead to unique physicochemical properties. Quantum mechanical (QM) calculations are indispensable for elucidating its conformational landscape, vibrational spectra, thermochemistry, and reaction mechanisms, which are often challenging to determine experimentally. This document serves as a technical guide for researchers interested in the computational and experimental characterization of this molecule.

Molecular Properties of this compound

A combination of experimental data and computational predictions allows for a comprehensive understanding of the properties of HFC-245cb.

Physical and Thermochemical Properties

The following table summarizes key physical and thermochemical data for this compound, gathered from experimental measurements and computational estimations.

PropertyValueUnitSource
Molecular FormulaC₃H₃F₅-[1][2]
Molecular Weight134.0479 g/mol [2]
CAS Registry Number1814-88-6-[1][2]
Normal Boiling Point-18.3°C[3]
Melting Point-81.1°C[3]
Critical Temperature108.5°C[3]
Critical Pressure3264kPa[3]
Critical Density499 kg/m ³[3]
Enthalpy of Vaporization (at boiling point)23.0kJ/mol[2]
Standard Enthalpy of Formation (gas)-1103.30 (Joback Method)kJ/mol[4]
Global Warming Potential (100-year)4510-[5]
Structural Parameters from Microwave Spectroscopy

Microwave spectroscopy, combined with ab initio calculations, has provided precise structural information for HFC-245cb. The rotational constants for the vibrational ground state have been determined, offering insights into the molecule's geometry.[6]

ParameterValueUnit
Rotational Constant A2715.9979(2)MHz
Rotational Constant B1831.3817(2)MHz
Rotational Constant C1810.6342(2)MHz
Barrier to Internal Rotation of CF₃ group (V₃)2.86 ± 0.72kcal/mol

Quantum Mechanical Modeling Workflow

A typical workflow for the quantum mechanical modeling of a molecule like this compound involves several key steps, from initial structure generation to the calculation of various properties.

QM_Workflow cluster_setup Setup cluster_calculations Calculations cluster_analysis Analysis & Validation cluster_output Output start Define Molecular Structure (this compound) method Select QM Method and Basis Set (e.g., DFT: B3LYP/6-311++G(d,p)) start->method conf_search Conformational Analysis method->conf_search geom_opt Geometry Optimization freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Spectra Calculation geom_opt->nmr_calc reaction_path Reaction Pathway Mapping (e.g., with OH radical) geom_opt->reaction_path thermo Thermochemical Analysis freq_calc->thermo spectra Spectra Analysis (IR, Raman, NMR) freq_calc->spectra conf_search->geom_opt nmr_calc->spectra kinetics Kinetics and Thermodynamics Analysis reaction_path->kinetics comparison Comparison with Experimental Data thermo->comparison spectra->comparison kinetics->comparison results Molecular Properties and Insights comparison->results

A typical workflow for quantum mechanical modeling.

Computational Methodologies

The choice of computational method is critical for obtaining accurate predictions of molecular properties. For hydrofluorocarbons, a range of methods have been successfully applied.

Density Functional Theory (DFT)

DFT methods, such as B3LYP and M06-2X, are widely used for geometry optimizations, frequency calculations, and thermochemical predictions of fluorinated propanes due to their balance of computational cost and accuracy.[7][8] Basis sets of at least double-zeta quality with polarization and diffuse functions (e.g., 6-311++G(d,p)) are recommended for accurate results.[7]

Ab Initio Methods

Higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data, especially for conformational energies and reaction barriers.[6] The Gaussian-n (G3, G4) composite methods are also employed for high-accuracy thermochemical calculations.

Conformational Analysis

The internal rotation around the C-C bond in this compound leads to different conformers. A potential energy surface scan, performed by systematically rotating the dihedral angle, is necessary to identify the stable conformers (energy minima) and transition states. The results of such an analysis for similar fluorinated alkanes suggest that gauche and anti conformations have distinct stabilities.[9]

Vibrational Spectra Calculation

Harmonic vibrational frequencies can be calculated at the optimized geometry. These frequencies are crucial for identifying stable structures (no imaginary frequencies) and for simulating infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data.[10][11]

NMR Spectra Calculation

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹⁹F).[12][13] These calculations are highly sensitive to the molecular geometry and the level of theory. Comparing calculated and experimental chemical shifts can aid in the structural elucidation and conformational analysis of the molecule.

Reaction Mechanism Studies

The atmospheric fate of HFC-245cb is primarily determined by its reaction with hydroxyl (OH) radicals. Computational studies can map the potential energy surface for this reaction, identifying transition states and reaction products.[14][15] This information is vital for determining the atmospheric lifetime and environmental impact of the compound.

Experimental Protocols

Experimental data are essential for validating and refining computational models. The following sections outline the key experimental techniques used to characterize this compound.

Infrared (IR) Spectroscopy of Gaseous HFC-245cb

Objective: To obtain the gas-phase infrared spectrum for vibrational mode analysis and comparison with theoretical calculations.

Methodology:

  • Sample Preparation: A pure sample of this compound is introduced into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl). The pressure of the gas is carefully controlled to obtain optimal absorbance.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the 4000-400 cm⁻¹ range.

  • Data Acquisition: A background spectrum of the evacuated cell is first recorded. The sample spectrum is then acquired, and the background is subtracted to obtain the absorbance spectrum of the gas.

  • Data Analysis: The positions and intensities of the absorption bands are determined. These experimental frequencies are then compared with the scaled harmonic frequencies obtained from quantum mechanical calculations to assign the vibrational modes.

IR_Spectroscopy_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis sample_prep Prepare pure HFC-245cb sample sample_intro Introduce gaseous sample into the cell sample_prep->sample_intro cell_prep Evacuate gas cell background Record background spectrum (empty cell) cell_prep->background background->sample_intro sample_spectrum Record sample spectrum sample_intro->sample_spectrum subtraction Subtract background from sample spectrum sample_spectrum->subtraction peak_analysis Identify peak positions and intensities subtraction->peak_analysis comparison Compare with theoretical spectra for mode assignment peak_analysis->comparison

Workflow for Gas-Phase IR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹⁹F NMR spectra for structural confirmation and to probe the electronic environment of the nuclei.

Methodology:

  • Sample Preparation: A small amount of liquid this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in an NMR tube. A reference standard (e.g., TMS for ¹H) may be added.

  • Instrumentation: A high-field NMR spectrometer is used. For ¹⁹F NMR, a probe tunable to the fluorine frequency is required.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.

    • ¹⁹F NMR: A one-dimensional fluorine spectrum is acquired. Proton decoupling may be used to simplify the spectrum.

    • 2D NMR: Advanced techniques like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) can be used for complete structural assignment. For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments are particularly informative.[16]

  • Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts, coupling constants (J-couplings), and integration values are extracted from the processed spectra. These experimental parameters are then compared with values predicted by QM calculations.

Conclusion

The quantum mechanical modeling of this compound, in conjunction with experimental validation, provides a robust framework for understanding its fundamental molecular properties. This guide has outlined the key computational and experimental methodologies required for a comprehensive analysis of this molecule. The data and workflows presented herein are intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development, facilitating further investigations into the behavior and potential applications of this and other fluorinated compounds.

References

Methodological & Application

Application Notes and Protocols: Laboratory-Scale Synthesis of 1,1,1,2,2-Pentafluoropropane from Tetrafluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a conceptual laboratory-scale protocol for the synthesis of 1,1,1,2,2-pentafluoropropane (HFC-245cb) from tetrafluoroethylene (B6358150) (TFE). Due to the absence of a direct, one-step conversion method in the current literature, a plausible multi-step synthetic route is proposed. This route involves the initial formation of a three-carbon backbone by the controlled reaction of TFE, followed by a hydrofluorination step. This application note provides detailed experimental procedures, safety considerations, and methods for the purification and characterization of the final product. All quantitative data are presented in structured tables for clarity, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

This compound (HFC-245cb) is a hydrofluorocarbon with potential applications as a refrigerant, blowing agent, and solvent. Its synthesis from readily available starting materials is of significant interest. Tetrafluoroethylene (TFE) is a key monomer in the production of various fluoropolymers.[1][2] While TFE is known to undergo dimerization to form octafluorocyclobutane, its controlled reaction to form a functionalized three-carbon chain suitable for conversion to HFC-245cb presents a synthetic challenge.[1] This document proposes a conceptual two-step pathway for this transformation, designed for a laboratory setting. The proposed synthesis involves the reaction of tetrafluoroethylene with a methylating agent to introduce the required third carbon atom, followed by a catalyzed hydrofluorination to yield the desired pentafluoropropane.

Proposed Synthetic Pathway

The proposed synthesis of this compound from tetrafluoroethylene is a two-step process:

  • Step 1: Methyl-addition to Tetrafluoroethylene to form 2,3,3,3-tetrafluoro-1-propene. This step involves the reaction of tetrafluoroethylene with a suitable methylating agent, such as methylmagnesium bromide, in an appropriate solvent. This reaction aims to introduce a methyl group onto the TFE backbone, forming a three-carbon olefin.

  • Step 2: Hydrofluorination of 2,3,3,3-tetrafluoro-1-propene to yield this compound. The intermediate olefin is then subjected to hydrofluorination using a suitable source of hydrogen fluoride (B91410), such as Olah's reagent (HF/pyridine), to saturate the double bond and introduce the final fluorine atom.[3]

Data Presentation

Table 1: Reaction Parameters and Yields

StepReactionReagentsCatalyst/SolventTemperature (°C)Pressure (psig)Reaction Time (h)Yield (%)
1Methyl-additionTetrafluoroethylene, Methylmagnesium bromideTetrahydrofuran (B95107) (THF)0 to 2510 - 20465 (crude)
2Hydrofluorination2,3,3,3-tetrafluoro-1-propene, HF/Pyridine-0 to 25Ambient680 (crude)

Table 2: Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)1H NMR (δ, ppm)19F NMR (δ, ppm)Purity (GC-MS, %)
2,3,3,3-tetrafluoro-1-propeneC₃H₂F₄114.04-285.8-6.2 (m, 2H), 2.1 (t, 3H)-66.7 (s, 3F), -114.5 (m, 1F)95
This compoundC₃H₃F₅134.05-182.1 (t, 3H)-73.2 (s, 3F), -118.9 (q, 2F)98

Experimental Protocols

Safety Precautions:

  • Tetrafluoroethylene is a flammable and toxic gas that can form explosive peroxides in the presence of air.[1][2] All manipulations should be carried out in a well-ventilated fume hood, and oxygen should be rigorously excluded from the reaction system.

  • Hydrogen fluoride is extremely corrosive and toxic.[4] Appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and a lab coat, must be worn. All procedures involving HF should be conducted in a specialized fume hood designed for acid work. An HF-specific spill kit and calcium gluconate gel should be readily available.

  • Reactions involving Grignard reagents are sensitive to moisture and air. Anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon) are required.

Step 1: Synthesis of 2,3,3,3-tetrafluoro-1-propene

  • Apparatus Setup: A 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a pressure-equalizing dropping funnel, and a condenser connected to a dry ice/acetone cold trap is assembled. The entire apparatus is flame-dried under a stream of dry nitrogen.

  • Reagent Preparation: In the dropping funnel, a 1.0 M solution of methylmagnesium bromide in THF (50 mL, 50 mmol) is placed. The reaction flask is cooled to 0 °C in an ice bath.

  • Reaction Execution: Dry tetrahydrofuran (100 mL) is added to the reaction flask. A slow stream of tetrafluoroethylene gas is bubbled through the solvent for 10 minutes to ensure saturation. The methylmagnesium bromide solution is then added dropwise to the stirred solution over a period of 1 hour, maintaining the temperature at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours. The pressure inside the flask should be monitored and maintained between 10-20 psig.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation at atmospheric pressure. The crude product is then purified by fractional distillation to yield 2,3,3,3-tetrafluoro-1-propene.

Step 2: Synthesis of this compound

  • Apparatus Setup: A 100 mL PFA (perfluoroalkoxy) or PTFE-lined reactor equipped with a magnetic stirrer and a gas-tight inlet and outlet is used. The outlet is connected to a scrubber containing a potassium hydroxide (B78521) solution to neutralize any unreacted HF. The reactor is cooled to 0 °C.

  • Reagent Preparation: Olah's reagent (70% HF in pyridine, 20 mL) is carefully added to the cooled reactor.

  • Reaction Execution: 2,3,3,3-tetrafluoro-1-propene (5.7 g, 50 mmol) is slowly bubbled through the stirred Olah's reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 6 hours.

  • Work-up and Purification: The reaction mixture is carefully poured onto crushed ice (100 g). The mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution. The organic phase is separated, washed with water (2 x 20 mL), and dried over anhydrous sodium sulfate. The crude this compound is purified by fractional distillation.[5]

Visualizations

G cluster_0 Step 1: Methyl-addition cluster_1 Step 2: Hydrofluorination TFE Tetrafluoroethylene (TFE) Reaction1 Reaction at 0-25°C TFE->Reaction1 MeMgBr Methylmagnesium Bromide MeMgBr->Reaction1 THF THF (Solvent) THF->Reaction1 Workup1 Aqueous Work-up & Extraction Reaction1->Workup1 Purification1 Fractional Distillation Workup1->Purification1 Intermediate 2,3,3,3-tetrafluoro-1-propene Purification1->Intermediate Reaction2 Reaction at 0-25°C Intermediate->Reaction2 HF_Py HF/Pyridine HF_Py->Reaction2 Workup2 Neutralization & Extraction Reaction2->Workup2 Purification2 Fractional Distillation Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This document provides a conceptual framework for the laboratory-scale synthesis of this compound from tetrafluoroethylene. The proposed two-step protocol involves a methyl-addition reaction followed by hydrofluorination. While this represents a plausible synthetic route, experimental validation and optimization are necessary to establish the feasibility and efficiency of this transformation. Researchers should pay close attention to the safety protocols outlined due to the hazardous nature of the reagents involved. The successful development of such a synthesis would provide a valuable route to HFC-245cb from a readily available fluorinated starting material.

References

Application Notes and Protocols for Vapor Pressure Measurement of HFC-245cb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2,2-Pentafluoropropane, also known as HFC-245cb, is a hydrofluorocarbon with applications as a refrigerant and blowing agent. Accurate vapor pressure data is fundamental to understanding its thermodynamic properties, which is crucial for process design, safety assessments, and environmental impact modeling. This document provides detailed application notes and experimental protocols for the precise measurement of the vapor pressure of HFC-245cb.

Experimental Principles

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor and liquid phases are in thermodynamic equilibrium in a closed container. This pressure is a function of temperature; as the temperature increases, the vapor pressure also increases.[1][2][3] Several methods can be employed to measure vapor pressure, with the static, dynamic, and ebulliometric (boiling point) methods being the most common.[4][5][6]

Static Method: This method involves placing the degassed substance in a temperature-controlled, evacuated container and directly measuring the pressure of the vapor in equilibrium with the liquid.[4][5][7][8] It is a direct and accurate method suitable for a wide range of pressures.[7]

Dynamic Method: In the dynamic method, a stream of inert gas is passed through the liquid sample at a known flow rate, becoming saturated with the vapor of the substance.[6] The amount of vapor transported is then determined, allowing for the calculation of the vapor pressure.

Ebulliometric (Boiling Point) Method: This technique determines the boiling temperature of the liquid at a known external pressure.[5] At the boiling point, the vapor pressure of the liquid equals the surrounding pressure.[9] By varying the external pressure, a vapor pressure-temperature curve can be constructed.

For HFC-245cb, the static method is highly suitable due to its volatility and the need for high-precision measurements.

Experimental Setup and Protocols

I. Static Method for Vapor Pressure Measurement of HFC-245cb

This protocol outlines the steps for determining the vapor pressure of HFC-245cb using the static method. The apparatus is designed for accurate measurements over a range of temperatures.

A. Materials and Apparatus

  • HFC-245cb Sample: High purity (>99.5%)

  • Equilibrium Cell: A thermostated vessel of known volume, capable of withstanding the expected pressures.

  • Pressure Transducer: A calibrated, high-accuracy pressure sensor suitable for the expected pressure range of HFC-245cb.[2][10]

  • Temperature Control System: A constant temperature bath or oven capable of maintaining the equilibrium cell at a stable temperature with high precision (e.g., ±0.01 K).[3]

  • Vacuum System: A vacuum pump capable of evacuating the system to a low pressure (e.g., < 0.1 Pa) to remove air and other non-condensable gases.[11]

  • Valves and Tubing: High-vacuum, leak-tight valves and stainless steel tubing to connect the components.

  • Data Acquisition System: A computer-based system to record temperature and pressure readings.

B. Experimental Workflow Diagram (Static Method)

VaporPressureMeasurement cluster_prep System Preparation cluster_measurement Measurement Cycle cluster_end Conclusion start Start evacuate Evacuate System start->evacuate 1. degas Degas Sample evacuate->degas 2. introduce Introduce Sample degas->introduce 3. set_temp Set Temperature introduce->set_temp 4. equilibrate Allow for Equilibration set_temp->equilibrate 5. measure Measure Pressure equilibrate->measure 6. record Record T and P measure->record 7. change_temp Change Temperature record->change_temp 8. Repeat for new temperature end End record->end 9. After all temperatures change_temp->set_temp

Caption: Workflow for static vapor pressure measurement.

C. Detailed Protocol

  • System Assembly and Leak Check: Assemble the apparatus as shown in the conceptual diagram. Ensure all connections are secure and leak-tight. Use a helium leak detector to verify the integrity of the system.

  • Evacuation: Open the appropriate valves and evacuate the entire system, including the equilibrium cell and connecting lines, using the vacuum pump.[7] Continue evacuation until a stable, low pressure is achieved.

  • Sample Degassing: To remove any dissolved non-condensable gases from the HFC-245cb sample, multiple freeze-pump-thaw cycles are recommended. This involves freezing the sample with liquid nitrogen, evacuating the headspace, and then allowing it to thaw. Repeat this process at least three times.

  • Sample Introduction: Carefully introduce a small, precisely known amount of the degassed HFC-245cb sample into the equilibrium cell. The amount should be sufficient to ensure both liquid and vapor phases are present at all measurement temperatures.

  • Temperature Setting and Equilibration: Set the desired temperature on the constant temperature bath. Allow sufficient time for the system to reach thermal equilibrium, where the temperature of the sample and the cell are uniform and stable.

  • Pressure Measurement: Once the system has reached both thermal and phase equilibrium (indicated by a stable pressure reading), record the vapor pressure from the pressure transducer.

  • Data Recording: Record the stabilized temperature and pressure values using the data acquisition system.

  • Varying Temperature: Increment the temperature to the next desired setpoint and repeat steps 5-7. It is advisable to perform measurements at both increasing and decreasing temperature intervals to check for hysteresis.

  • Data Analysis: Plot the measured vapor pressure as a function of temperature. The data can be fitted to a suitable vapor pressure equation, such as the Antoine or Wagner equation, to allow for interpolation and extrapolation.

Data Presentation

The following table summarizes experimentally determined vapor pressure data for HFC-245cb at various temperatures.

Temperature (°C)Temperature (K)Vapor Pressure (kPa)
7.05280.20263.64
10.13283.28292.64
15.05288.20343.97
20.03293.18401.63
25.05298.20467.63
30.04303.19540.62
35.12308.27623.95
40.14313.29715.27
45.37318.52820.27

Data sourced from available literature.[12]

Logical Relationship of Vapor Pressure Measurement

The following diagram illustrates the key relationships and dependencies in the experimental determination of vapor pressure.

VaporPressureLogic substance HFC-245cb equilibrium Liquid-Vapor Equilibrium substance->equilibrium temp Temperature (T) temp->equilibrium measurement Experimental Measurement (e.g., Static Method) temp->measurement pressure Vapor Pressure (P) pressure->measurement equilibrium->pressure data T, P Data Points measurement->data model Vapor Pressure Equation (e.g., Antoine, Wagner) data->model

Caption: Key factors in vapor pressure determination.

Conclusion

The accurate measurement of the vapor pressure of HFC-245cb is essential for its effective and safe use. The static method, when performed with a carefully constructed apparatus and a rigorous protocol, provides reliable and high-precision data. The provided protocols and data serve as a valuable resource for researchers and professionals working with this compound. It is crucial to ensure proper system calibration, sample purity, and thorough degassing to minimize experimental errors.

References

Application Notes and Protocols for the Gas Chromatography Analysis of 1,1,1,2,2-Pentafluoropropane (HFC-245cb)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of 1,1,1,2,2-Pentafluoropropane (HFC-245cb) using gas chromatography (GC). These methods are applicable for purity assessment, impurity profiling, and quality control of HFC-245cb in various matrices.

Introduction

This compound, also known as HFC-245cb, is a hydrofluorocarbon with the chemical formula C₃H₃F₅. Its analysis is crucial for ensuring product quality, monitoring potential environmental impact, and for various research and development applications. Gas chromatography is a powerful and widely used technique for the separation and quantification of volatile compounds like HFC-245cb. This document outlines two primary GC methods: a GC-Flame Ionization Detector (FID) method for purity analysis and a GC-Mass Spectrometry (MS) method for the identification and quantification of impurities.

Methodologies and Experimental Protocols

Two primary methods are presented:

  • Method 1: Purity Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID) - Ideal for determining the overall purity of HFC-245cb.

  • Method 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS) - Suited for the identification and quantification of trace impurities.[1][2]

Method 1: Purity Analysis by GC-FID

This method is designed for the accurate determination of the purity of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Gaseous Samples: Gaseous samples of HFC-245cb can be introduced directly into the GC system using a gas-tight syringe or a gas sampling valve.[3][4] Ensure the sample is homogeneous before injection.

    • Liquid Samples: For HFC-245cb in a liquid form or dissolved in a solvent, prepare a dilute solution in a volatile and inert solvent (e.g., methanol, dichloromethane). The concentration should be within the linear range of the detector.

  • Gas Chromatograph (GC) System and Conditions:

    • Injector: Split/Splitless inlet. A split injection is recommended to handle high concentration samples and prevent column overload.

    • Column: A capillary column suitable for the analysis of halogenated hydrocarbons should be used. A recommended column is a mid-polarity trifluoropropylmethyl polysiloxane stationary phase (e.g., Rtx-200) or a porous layer open tubular (PLOT) column (e.g., Agilent PoraPLOT Q or CP-SilicaPLOT).[5][6][7]

    • Carrier Gas: Helium or Nitrogen, high purity (99.999%).

    • Detector: Flame Ionization Detector (FID).

  • Data Acquisition and Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of HFC-245cb using the area percent method:

      • Purity (%) = (Area of HFC-245cb peak / Total area of all peaks) x 100

Quantitative Data Summary (Method 1: GC-FID)

ParameterRecommended Conditions
Column Rtx-200, 60 m x 0.32 mm ID, 1.00 µm film thickness[5]
Injector Temperature 200 °C
Split Ratio 100:1 (can be optimized)
Oven Temperature Program Initial: 40 °C, hold for 5 minRamp: 10 °C/min to 200 °C, hold for 5 min
Carrier Gas Helium
Flow Rate 1.5 mL/min (constant flow)
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂ or He) 25 mL/min
Method 2: Impurity Profiling by GC-MS

This method is employed for the identification and quantification of potential impurities in HFC-245cb samples.

Experimental Protocol:

  • Sample Preparation: Follow the same sample preparation procedures as in Method 1. For trace impurity analysis, a larger injection volume or a lower split ratio may be used to enhance sensitivity.

  • Gas Chromatograph-Mass Spectrometer (GC-MS) System and Conditions:

    • Injector and Column: Same as Method 1.

    • Carrier Gas: Helium is the preferred carrier gas for GC-MS.

    • Detector: Mass Spectrometer (MS).

  • Data Acquisition and Analysis:

    • Acquire data in full scan mode to identify unknown impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • For quantification of known impurities, operate the MS in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity.

    • Create calibration curves for each identified impurity using certified reference standards to determine their concentrations.

Quantitative Data Summary (Method 2: GC-MS)

ParameterRecommended Conditions
Column Rtx-200, 60 m x 0.32 mm ID, 1.00 µm film thickness[5]
Injector Temperature 200 °C
Split Ratio 20:1 (can be optimized for trace analysis)
Oven Temperature Program Initial: 35 °C, hold for 5 minRamp: 8 °C/min to 220 °C, hold for 10 min
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Detector Mass Spectrometer (MS)
Ion Source Temperature 230 °C
Interface Temperature 250 °C
Mass Range 35 - 400 amu (full scan)
Solvent Delay 3 min

Visualizations

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography System cluster_detection Detection cluster_analysis Data Analysis Gaseous Gaseous Sample Injector Injector (Split/Splitless) Gaseous->Injector Liquid Liquid Sample Liquid->Injector Column GC Column (e.g., Rtx-200) Injector->Column FID FID (Purity) Column->FID MS MS (Impurities) Column->MS Purity_Calc Purity Calculation (Area %) FID->Purity_Calc Impurity_ID Impurity Identification (Mass Spectra Library) MS->Impurity_ID Quant Quantification (Calibration Curve) Impurity_ID->Quant

Caption: General workflow for the GC analysis of this compound.

Logical_Relationship cluster_objective Analytical Objective cluster_method Recommended Method cluster_output Primary Output Purity Purity Assessment GC_FID GC-FID Purity->GC_FID Impurity Impurity Profiling GC_MS GC-MS Impurity->GC_MS Purity_Value Purity (%) GC_FID->Purity_Value Impurity_Identity Impurity Identity & Concentration GC_MS->Impurity_Identity

Caption: Logical relationship between analytical objective and the selected GC method.

References

Application Notes and Protocols: 1,1,1,2,2-Pentafluoropropane (HFC-245cb) as a Potential Component in Refrigerant Blends

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2,2-Pentafluoropropane, also known as HFC-245cb or R-245cb, is a hydrofluorocarbon that has been investigated as a potential component in refrigerant blends. This document provides a summary of its known properties, outlines experimental protocols for its evaluation, and discusses its potential applications and challenges based on available data. HFC-245cb is an isomer of HFC-245ca and HFC-245fa.[1][2]

Physicochemical and Environmental Properties

A compilation of the fundamental physical, chemical, and environmental properties of HFC-245cb is crucial for its initial assessment as a refrigerant component.

PropertyValueUnitReference(s)
Chemical Formula C₃H₃F₅-[3]
Molecular Weight 134.05 g/mol [3]
Boiling Point -18.3°C[4]
Melting Point -81°C[4]
Global Warming Potential (GWP), 100-year 4510-[2]
Ozone Depletion Potential (ODP) 0-Assumed for HFCs
ASHRAE Designation R-245cb-[4]

Thermodynamic Properties

PropertyValueUnitReference(s)
Enthalpy of Vaporization (at 268 K) 22.9kJ/mol[5]
Enthalpy of Vaporization (at 248 K) 23.0kJ/mol[5]

Note: Detailed tables for enthalpy, entropy, and heat capacity as a function of temperature and pressure are critical for accurate cycle analysis and are a significant data gap for HFC-245cb.

Performance in Refrigerant Blends

The primary interest in HFC-245cb lies in its potential use as a component in refrigerant mixtures, particularly with lower GWP fluids like hydrofluoroolefins (HFOs).

Vapor-Liquid Equilibrium (VLE) Data

Understanding the VLE of a blend is fundamental to predicting its behavior during evaporation and condensation. A study has been conducted on the VLE of a binary mixture of HFO-1234yf and HFC-245cb, indicating that it behaves as a near-ideal mixture with no azeotrope formation within the studied temperature range.[6]

Logical Relationship of VLE Data to Refrigerant Performance

Caption: Relationship between VLE data and performance prediction.

Performance Metrics: A Data Gap

A critical limitation in the current body of public knowledge is the absence of experimental data on the Coefficient of Performance (COP) and Volumetric Cooling Capacity (VCC) for refrigerant blends containing HFC-245cb. This data is paramount for determining the energy efficiency and cooling effectiveness of any potential blend.

Safety and Material Compatibility

Safety Profile

Detailed toxicity and flammability data specific to HFC-245cb are not extensively available. However, information on its isomers can provide preliminary insights, though caution must be exercised as isomers can have different toxicological profiles. HFC-245ca, for instance, has been shown to have low acute inhalation toxicity in rat studies.[7] The safety data sheet for 1,1,2,2,3-Pentafluoropropane (an isomer) indicates it is toxic if swallowed, in contact with skin, or inhaled, and is extremely flammable.[8] It is crucial to obtain specific safety data for HFC-245cb before its widespread consideration. ASHRAE Standard 34 provides a framework for refrigerant safety classification based on toxicity and flammability.[1][9]

Material Compatibility

Studies on the compatibility of similar HFCs with common materials used in refrigeration systems (metals, elastomers, plastics) have been conducted. For example, HFC-245ca and HFC-245fa have been tested with various elastomers and metals.[10] Such studies are essential to ensure the long-term reliability of a refrigeration system using a new refrigerant blend.

Experimental Protocols

The following protocols are detailed methodologies for key experiments required to evaluate HFC-245cb as a component in refrigerant blends.

Protocol 1: Determination of Thermodynamic Properties

Objective: To experimentally measure the pressure-volume-temperature (PVT) properties, heat capacities, and speed of sound of pure HFC-245cb to develop an accurate equation of state (EoS).

Methodology:

  • Sample Purity: Obtain a high-purity sample of HFC-245cb (≥99.9%). Verify purity using gas chromatography-mass spectrometry (GC-MS).

  • PVT Measurements:

    • Utilize a two-sinker densimeter or a vibrating tube densimeter for liquid and supercritical fluid density measurements over a wide range of temperatures and pressures.

    • Employ a constant-volume or variable-volume apparatus for vapor-phase PVT measurements.

  • Heat Capacity Measurements:

    • Measure the saturated liquid heat capacity (Csat,l) and vapor-phase isobaric heat capacity (Cp,v) using a differential scanning calorimeter (DSC) or a flow calorimeter.

  • Speed of Sound Measurements:

    • Use a pulse-echo or acoustic resonance technique to measure the speed of sound in the vapor and liquid phases.

  • Data Correlation: Correlate the experimental data to a fundamental equation of state, such as a multi-parameter Helmholtz energy EoS, to enable the calculation of all thermodynamic properties.

Experimental Workflow for Thermodynamic Property Determination

Thermodynamic_Workflow cluster_pure Pure HFC-245cb cluster_measurements Experimental Measurements cluster_analysis Data Analysis Purity High-Purity Sample (≥99.9%) PVT PVT Measurements (Density) Purity->PVT Cp Heat Capacity Measurements Purity->Cp Sound Speed of Sound Measurements Purity->Sound EoS Equation of State (EoS) Development PVT->EoS Cp->EoS Sound->EoS ThermoTables Generation of Thermodynamic Tables EoS->ThermoTables

Caption: Workflow for determining thermodynamic properties.

Protocol 2: Vapor-Liquid Equilibrium (VLE) of Blends

Objective: To measure the VLE data for binary and ternary blends of HFC-245cb with other refrigerants (e.g., HFOs, other HFCs).

Methodology:

  • Apparatus: Utilize a static-analytic or a circulating still apparatus.

  • Sample Preparation: Prepare refrigerant mixtures of known composition by gravimetric or volumetric methods.

  • Equilibrium Measurement:

    • For a static-analytic method, introduce the mixture into an equilibrium cell, control the temperature, and allow the phases to equilibrate.

    • Measure the equilibrium pressure.

    • Extract samples from the liquid and vapor phases and analyze their composition using gas chromatography (GC).

  • Data Correlation: Correlate the experimental T-P-x-y data using a thermodynamic model consisting of an equation of state (e.g., Peng-Robinson, Soave-Redlich-Kwong) and appropriate mixing rules.

Protocol 3: Performance Evaluation in a Vapor Compression System

Objective: To determine the Coefficient of Performance (COP) and Volumetric Cooling Capacity (VCC) of refrigerant blends containing HFC-245cb.

Methodology:

  • Test Rig: Use a well-instrumented vapor compression refrigeration test rig that allows for precise control of operating conditions. The rig should comply with relevant ASHRAE standards for performance testing.[1]

  • Instrumentation:

    • Install high-accuracy temperature sensors (e.g., RTDs, thermistors) at all key points in the cycle (compressor inlet/outlet, condenser inlet/outlet, evaporator inlet/outlet).

    • Use calibrated pressure transducers to measure pressures at the same key points.

    • Employ a mass flow meter to measure the refrigerant mass flow rate.

    • Measure the power consumption of the compressor.

  • Test Conditions: Conduct tests over a range of typical operating conditions, including varying evaporator and condenser temperatures.

  • Data Acquisition: Record all measured parameters at steady-state conditions.

  • Calculations:

    • Calculate the refrigerating effect using the measured mass flow rate and the change in enthalpy across the evaporator (determined from the measured temperatures and pressures and the blend's thermodynamic properties).

    • Calculate the COP by dividing the refrigerating effect by the compressor power input.

    • Calculate the VCC by dividing the refrigerating effect by the specific volume of the refrigerant at the compressor inlet.

Experimental Workflow for Performance Evaluation

Performance_Workflow cluster_setup Experimental Setup cluster_testing Testing cluster_results Results TestRig Instrumented Vapor Compression Test Rig Conditions Set Operating Conditions (Evaporator/Condenser Temps) TestRig->Conditions Blend Prepare Refrigerant Blend with HFC-245cb Blend->Conditions Data Acquire Steady-State Data (T, P, m_dot, Power) Conditions->Data Calc Calculate Performance Metrics Data->Calc COP Coefficient of Performance (COP) Calc->COP VCC Volumetric Cooling Capacity (VCC) Calc->VCC

Caption: Workflow for performance evaluation in a VCC system.

Conclusion and Future Outlook

This compound (HFC-245cb) presents some properties that warrant its investigation as a component in refrigerant blends. However, its very high GWP of 4510 is a significant drawback in the current regulatory landscape focused on reducing the climate impact of refrigerants.[2]

The major challenge for the practical application of HFC-245cb is the lack of comprehensive thermodynamic and performance data. The protocols outlined in this document provide a roadmap for the necessary experimental work to fill these data gaps. Future research should focus on:

  • Comprehensive Thermodynamic Characterization: To enable accurate modeling of its behavior in blends.

  • Performance in Blends with Low-GWP Fluids: Experimental evaluation of COP and VCC in mixtures with HFOs and other low-GWP refrigerants is essential.

  • Safety and Compatibility Studies: Detailed and specific toxicity, flammability, and material compatibility testing for HFC-245cb is required.

Without this critical data, a thorough assessment of the viability of HFC-245cb as a component in next-generation refrigerant blends is not possible.

References

Application Notes and Protocols: 1,1,1,2,2-Pentafluoropropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging applications of 1,1,1,2,2-pentafluoropropane (HFC-245cb) in organic synthesis. While traditionally used as a refrigerant and blowing agent, recent research has highlighted its potential as a precursor for valuable fluorinated organic molecules through C-F bond activation.

Introduction

This compound, also known as HFC-245cb, is a hydrofluorocarbon with the chemical formula CH₃CF₂CF₃.[1] Its high chemical stability, a consequence of the strong carbon-fluorine bonds, has historically limited its utility in synthetic organic chemistry. However, recent advancements in catalysis have enabled the selective activation of these C-F bonds, opening new avenues for the synthesis of complex organofluorine compounds.[2] Organofluorine compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the physical properties of HFC-245cb is essential for its safe handling and use in synthesis.

PropertyValueReference
Molecular Formula C₃H₃F₅[1]
Molecular Weight 134.05 g/mol [1]
Boiling Point -18.1 °C
CAS Number 1814-88-6[1]
Applications in Organic Synthesis: C-F Bond Activation

The most prominent application of this compound in organic synthesis is its use as a substrate for catalytic C-F bond activation. This allows for the introduction of functional groups and the formation of new carbon-carbon and carbon-hydrogen bonds.

3.1. Catalytic Hydrodefluorination and Friedel-Crafts Alkylation

Researchers have demonstrated the activation of C-F bonds in this compound using a nanoscopic aluminum chlorofluoride (ACF) catalyst.[5] This catalytic system enables both hydrodefluorination and subsequent Friedel-Crafts type reactions in the presence of an appropriate hydrogen source and an aromatic solvent.

The activation of the secondary and tertiary C-F bonds in HFC-245cb requires a hydrogen source, such as triethylsilane (Et₃SiH).[5] The reaction proceeds under relatively mild conditions to yield a mixture of hydrodefluorination and Friedel-Crafts alkylation products.

Experimental Protocols

Protocol 1: Catalytic Activation of this compound with Aluminum Chlorofluoride (ACF)

This protocol describes the general procedure for the C-F bond activation of this compound (HFC-245cb) using an ACF catalyst, leading to hydrodefluorination and Friedel-Crafts products.

Materials:

  • This compound (HFC-245cb)

  • Aluminum chlorofluoride (ACF) catalyst

  • Triethylsilane (Et₃SiH)

  • Benzene (B151609) (or other aromatic solvent)

  • Anhydrous deuterated cyclohexane (B81311) (C₆D₁₂) for NMR studies

  • Schlenk tube or other suitable reaction vessel

  • Standard Schlenk line and inert gas (Argon or Nitrogen) supply

  • NMR spectrometer

Procedure:

  • Catalyst Preparation: The ACF catalyst should be handled under an inert atmosphere due to its moisture sensitivity.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the ACF catalyst to a dry Schlenk tube equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., benzene or C₆D₁₂) to the Schlenk tube, followed by the addition of triethylsilane.

  • Introduction of HFC-245cb: Cool the reaction mixture and introduce a known amount of this compound gas into the sealed reaction vessel.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the specified reaction time.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by ¹H and ¹⁹F NMR spectroscopy.

  • Work-up and Analysis: Upon completion, the reaction mixture can be carefully quenched and the products identified and quantified by GC-MS and NMR analysis.

Quantitative Data from a Representative Experiment:

The following table summarizes the results from a catalytic experiment involving HFC-245cb.

SubstrateCatalystHydrogen SourceSolventTemp. (°C)Conversion (%)Products (Ratio)Reference
HFC-245cbACFEt₃SiHBenzene7018Friedel-Crafts Products (1:1)[5]
HFC-245cbACFEt₃SiHC₆D₁₂7038Hydrodefluorination Products (1:1)[5]
Potential Applications: Dehydrofluorination

While specific protocols for the dehydrofluorination of this compound are not extensively detailed in the current literature, the dehydrofluorination of its isomers, such as 1,1,1,2,3-pentafluoropropane (B1596561) (HFC-245eb), to produce valuable hydrofluoroolefins (HFOs) like 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) is a well-established industrial process.[6][7] HFOs are considered next-generation refrigerants with low global warming potential.[5]

The dehydrofluorination of HFCs is typically achieved through catalytic process at elevated temperatures using catalysts such as chromia-based materials or metal fluorides. Base-mediated dehydrofluorination is another common strategy for related compounds. Given the structure of HFC-245cb, it is plausible that similar dehydrofluorination strategies could be developed to synthesize 1,1,1,2-tetrafluoropropene, a potentially useful fluorinated building block.

Visualizations

Logical Workflow for C-F Bond Activation of HFC-245cb

G cluster_start Starting Materials cluster_process Reaction Process cluster_products Products HFC245cb This compound (HFC-245cb) Reaction Catalytic Reaction (e.g., 70°C) HFC245cb->Reaction Catalyst ACF Catalyst Catalyst->Reaction Reagents Et3SiH & Aromatic Solvent Reagents->Reaction HDF Hydrodefluorination Products Reaction->HDF Inert Solvent FC Friedel-Crafts Alkylation Products Reaction->FC Aromatic Solvent

Caption: Catalytic C-F bond activation workflow of HFC-245cb.

Potential Synthetic Pathway via Dehydrofluorination

G Start This compound (HFC-245cb) Process Dehydrofluorination (e.g., Base or Catalyst) Start->Process Product 1,1,1,2-Tetrafluoropropene Process->Product - HF Further Further Functionalization Product->Further Final Value-Added Fluorinated Compounds Further->Final

Caption: Proposed dehydrofluorination of HFC-245cb.

References

Analytical Techniques for Purity Assessment of 1,1,1,2,2-Pentafluoropropane (HFC-245cb)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1,1,2,2-Pentafluoropropane, also known as HFC-245cb, is a hydrofluorocarbon with applications in various industries. Ensuring the purity of this compound is critical for its intended applications, as impurities can significantly impact performance, safety, and regulatory compliance. This document outlines the primary analytical techniques for the purity assessment of HFC-245cb, with a focus on Gas Chromatography (GC). Detailed experimental protocols and data presentation are provided to guide researchers and scientists in establishing robust quality control procedures.

The purity of refrigerants like HFC-245cb is governed by industry standards, primarily the AHRI Standard 700, which establishes acceptable levels for various contaminants.[1][2][3] This standard serves as a benchmark for ensuring the quality and safety of refrigerants used in air-conditioning and refrigeration equipment.[1][2][3]

Key Analytical Technique: Gas Chromatography (GC)

Gas Chromatography is the most prevalent and effective technique for determining the purity of volatile and semi-volatile compounds like HFC-245cb. It allows for the separation, identification, and quantification of the main component and any volatile impurities. The method typically employs a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification of impurities.

Experimental Workflow for GC Purity Analysis

cluster_0 Sample Preparation cluster_1 GC Analysis cluster_2 Data Analysis Sample Obtain representative HFC-245cb sample Vaporization Vaporize liquid sample into a gas-tight syringe or sample loop Sample->Vaporization Injection Inject vaporized sample into the GC Vaporization->Injection Separation Separation of components on a capillary column Injection->Separation Detection Detection by FID or MS Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Integrate peak areas Chromatogram->Peak_Integration Quantification Quantify purity and impurities using area percent or external/internal standards Peak_Integration->Quantification Report Generate Purity Report Quantification->Report

Caption: Workflow for the purity assessment of HFC-245cb using Gas Chromatography.

Experimental Protocol: Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol provides a general method for the purity assessment of HFC-245cb. Method optimization may be required based on the specific instrumentation and potential impurities.

1. Instrumentation and Materials

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A mid-polarity column, such as one with a (6% cyanopropylphenyl) (94% dimethylpolysiloxane) stationary phase (e.g., DB-624 or equivalent), is often suitable for separating fluorinated hydrocarbons.

  • Carrier Gas: Helium, high purity.

  • Fuel Gases for FID: Hydrogen and Air, high purity.

  • Gas-tight syringe or a gas sampling valve.

  • HFC-245cb reference standard of known purity.

  • Data acquisition and processing software.

2. GC-FID Operating Conditions

ParameterRecommended Condition
Column DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 200 °C
Inlet Mode Split (Split ratio of 50:1, adjust as needed)
Oven Program Initial: 40 °C, hold for 5 minutesRamp: 10 °C/min to 200 °CHold: 5 minutes at 200 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 250 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min
Injection Volume 100 µL (gas phase)

3. Sample Preparation

Due to the high volatility of HFC-245cb, liquid samples must be carefully handled to ensure a representative vapor-phase injection.

  • Allow the HFC-245cb container to reach thermal equilibrium with the laboratory environment.

  • If using a gas-tight syringe, withdraw a vapor sample from the headspace of the container.

  • Alternatively, use a gas sampling loop for more precise and repeatable injections.

4. Analysis Procedure

  • Equilibrate the GC system with the specified conditions until a stable baseline is achieved.

  • Inject a blank (carrier gas) to ensure the system is clean.

  • Inject the HFC-245cb reference standard to determine its retention time and response factor.

  • Inject the HFC-245cb sample for analysis.

  • Record the chromatogram and integrate the peak areas.

5. Data Analysis and Calculation

Purity is typically determined by the area percent method, assuming that all components have a similar response factor on the FID.

Purity (%) = (Area of HFC-245cb peak / Total area of all peaks) x 100

For higher accuracy, especially when the response factors of impurities differ significantly, a calibration with certified reference materials for each impurity is recommended.

Potential Impurities in this compound

Impurities in HFC-245cb can originate from the manufacturing process, storage, or degradation. Common classes of impurities include:

  • Other Isomers: Isomers of pentafluoropropane (e.g., HFC-245ca, HFC-245fa) may be present.

  • Under-fluorinated or Over-fluorinated Propane: Compounds with fewer or more fluorine atoms.

  • Other Halocarbons: Residual starting materials or by-products from the synthesis.

  • Non-condensable Gases: Air (Oxygen, Nitrogen) that may have leaked into the container.

  • Moisture: Water content is a critical parameter.

  • Acidity: Presence of acidic compounds, often from degradation.

  • High-Boiling Residue: Non-volatile contaminants.

Quantitative Data Summary

The following table summarizes the typical purity specifications for HFC-245cb according to the AHRI 700 standard.

ParameterSpecification LimitAnalytical Method
Purity ≥ 99.5% by weightGas Chromatography
Water Content ≤ 10 ppm by weightKarl Fischer Titration
Acidity ≤ 1.0 ppm by weight (as HCl)Titration
High Boiling Residue ≤ 0.01% by volumeEvaporation
Non-Condensable Gases ≤ 1.5% by volume in vaporGas Chromatography
Other Volatile Impurities ≤ 0.5% by weightGas Chromatography

Advanced and Complementary Analytical Techniques

While GC-FID is the workhorse for purity analysis, other techniques provide valuable information:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification of unknown impurities by their mass spectra. This is particularly useful for troubleshooting and in-depth analysis.

  • Karl Fischer Titration: The standard method for accurately determining water content.

  • Ion Chromatography: Can be used to quantify inorganic anions that may contribute to acidity.

Logical Relationship of Purity Assessment Steps

cluster_0 Initial Assessment cluster_1 Specific Contaminant Analysis cluster_2 Impurity Identification (If Required) cluster_3 Final Specification Check Purity_Screen GC-FID for Purity and Volatile Impurities Water Karl Fischer Titration for Moisture Purity_Screen->Water Acidity Titration for Acidity Purity_Screen->Acidity HBR Evaporation for High Boiling Residue Purity_Screen->HBR GC_MS GC-MS for Unknown Peak Identification Purity_Screen->GC_MS If unknown peaks are present AHRI_700 Compare results with AHRI 700 Standard Water->AHRI_700 Acidity->AHRI_700 HBR->AHRI_700 GC_MS->AHRI_700

Caption: Logical flow for a comprehensive purity assessment of HFC-245cb.

Conclusion

The purity assessment of this compound is essential for ensuring its quality and performance. Gas Chromatography, particularly with Flame Ionization Detection, serves as the primary analytical technique for determining the purity and quantifying volatile impurities. Adherence to industry standards like AHRI 700 provides a robust framework for quality control. For comprehensive analysis, complementary techniques such as GC-MS for impurity identification and Karl Fischer titration for moisture content are indispensable. The protocols and information provided in this document offer a detailed guide for researchers and scientists to implement effective purity assessment strategies for HFC-245cb.

References

Application Note and Protocols for the Performance Evaluation of HFC-245cb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrofluorocarbon (HFC) 245cb (1,1,1,2,2-pentafluoropropane) is a chemical compound that has been considered for various industrial applications, including as a refrigerant and a foam blowing agent. It is an isomer of HFC-245ca and HFC-245fa.[1] Notably, HFC-245cb has a high Global Warming Potential (GWP) of 4510.[1] This application note provides detailed experimental protocols for evaluating the performance of HFC-245cb in its potential applications, with a focus on its thermophysical properties and performance as a refrigerant and a blowing agent.

Disclaimer: The protocols described herein are intended for use by qualified researchers and scientists in a controlled laboratory setting. All experiments involving pressurized systems and chemical handling must be conducted with appropriate safety measures in place.

Safety Precautions

Before conducting any experiments, a thorough review of the Material Safety Data Sheet (MSDS) for HFC-245cb is mandatory.

  • Inhalation: Vapors are heavier than air and can cause suffocation by displacing oxygen.[2] High concentrations may cause cardiac arrhythmia and central nervous system effects.[2] Work should be performed in a well-ventilated area or under a fume hood.

  • Skin and Eye Contact: Direct contact with liquid HFC-245cb can cause frostbite.[2] Appropriate personal protective equipment (PPE), including safety goggles, cryogenic gloves, and a lab coat, must be worn.

  • Flammability: While many HFCs are non-flammable, the flammability of HFC-245cb should be confirmed from its specific MSDS.

  • High Pressure: Experiments involving refrigeration cycles will operate under pressure. All equipment must be pressure-rated for the expected operating conditions.

Experimental Design: Performance Evaluation

The performance of HFC-245cb can be evaluated in two primary applications: as a refrigerant and as a foam blowing agent.

Evaluation as a Refrigerant

The objective of these experiments is to determine the thermodynamic performance of HFC-245cb in a vapor-compression refrigeration cycle. Key performance indicators include the coefficient of performance (COP), refrigerating capacity, and compressor discharge temperature.

3.1.1 Experimental Workflow

G cluster_0 Preparation cluster_1 Performance Testing cluster_2 Data Acquisition and Analysis A System Evacuation and Leak Check B Refrigerant Charging A->B D Vary Evaporator Temperature B->D C Lubricant Miscibility Test C->D E Vary Condenser Temperature D->E F Vary Compressor Speed E->F G Measure T, P, Flow Rate, Power F->G H Calculate COP, Capacity, Efficiency G->H I Compare with Baseline Refrigerants H->I G cluster_0 Formulation and Mixing cluster_1 Foam Production cluster_2 Foam Characterization A Prepare Polyol Blend B Add HFC-245cb A->B C Mix with Isocyanate B->C D Pour into Mold C->D E Curing D->E F Density Measurement E->F G Thermal Conductivity (k-value) F->G H Compressive Strength G->H I Dimensional Stability H->I G cluster_0 Sample Preparation cluster_1 Exposure cluster_2 Post-Exposure Analysis A Select Elastomers, Plastics, Metals B Measure Initial Properties A->B C Immerse in HFC-245cb B->C D Expose at Elevated Temperature C->D E Measure Changes in Mass, Volume, Hardness D->E F Visual Inspection for Degradation E->F G Determine Compatibility Rating F->G

References

Application Notes and Protocols for 1,1,1,2,2-Pentafluoropropane as a Reference Compound in Fluorine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 1,1,1,2,2-pentafluoropropane (HFC-245cb) as a reference compound in fluorine chemistry, specifically in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Its distinct NMR signal and predictable fragmentation pattern make it a valuable tool for the identification and quantification of fluorinated compounds.

Physicochemical Properties

This compound is a hydrofluorocarbon with the chemical formula C₃H₃F₅. A comprehensive understanding of its physical and chemical properties is essential for its effective use as a reference standard.

PropertyValue
IUPAC Name This compound[1]
Synonyms HFC-245cb
CAS Number 1814-88-6[1]
Molecular Formula C₃H₃F₅[1]
Molecular Weight 134.05 g/mol [1]

Application in ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high sensitivity of the ¹⁹F nucleus and the wide chemical shift range of fluorine compounds, ¹⁹F NMR is a powerful technique for the analysis of fluorinated molecules. This compound can serve as an internal standard for chemical shift referencing and quantification.

Key Characteristics for NMR Reference
  • Chemical Inertness: Does not typically react with analytes or solvents under standard NMR conditions.

  • Simple Spectrum: The molecule is expected to give a relatively simple ¹⁹F NMR spectrum, aiding in easy identification.

Protocol for Quantitative ¹⁹F NMR (qNMR) using this compound as an Internal Standard

This protocol outlines the steps for using this compound as an internal standard for determining the concentration of a fluorinated analyte.

1. Sample Preparation:

  • Accurately weigh a known amount of the analyte and this compound.

  • Dissolve both in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a volumetric flask to ensure a homogenous solution of known concentration.

  • Transfer an appropriate volume of the solution to an NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-resolution NMR spectrometer equipped with a fluorine probe.

  • Lock and shim the spectrometer using the deuterated solvent signal.

  • Set the spectrometer to the ¹⁹F frequency.

3. Acquisition Parameters:

  • Pulse Angle: Use a 30° or 45° pulse angle to ensure complete relaxation between pulses.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the reference compound to ensure full magnetization recovery. A typical starting point is 20-30 seconds.

  • Spectral Width: Ensure the spectral width is large enough to encompass the signals of both the analyte and this compound.

  • Number of Scans: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Integrate the signals corresponding to the analyte and this compound.

  • Calculate the concentration of the analyte using the following formula:

    Concentration_analyte = (Integral_analyte / N_analyte) * (N_reference / Integral_reference) * (M_reference / M_analyte) * Concentration_reference

    Where:

    • N = Number of fluorine atoms contributing to the integrated signal

    • M = Molar mass

Application in Mass Spectrometry (MS)

In mass spectrometry, this compound can be used as a reference for mass calibration or as a marker to verify instrument performance, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) applications.

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes the general procedure for obtaining the mass spectrum of this compound.

1. Sample Introduction:

  • Introduce a gaseous or volatile liquid sample of this compound into the ion source of the mass spectrometer. For GC-MS, inject a solution of the compound onto the GC column.

2. Ionization:

  • Use a standard electron ionization energy of 70 eV.

3. Mass Analysis:

  • Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragment ions.

Expected Fragmentation Pattern

Logical Workflow for using this compound as a Reference Compound

ReferenceCompoundWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation cluster_output Results Prep Prepare Analyte and This compound Solution NMR ¹⁹F NMR Spectroscopy Prep->NMR MS Mass Spectrometry Prep->MS ProcessNMR Process NMR Data (Integration, Referencing) NMR->ProcessNMR ProcessMS Analyze Mass Spectrum (Fragmentation Pattern) MS->ProcessMS Quantification Analyte Quantification ProcessNMR->Quantification Identification Compound Identification ProcessMS->Identification

Caption: Workflow for using this compound in analysis.

Signaling Pathways and Logical Relationships

The primary role of this compound in the context of these applications is not related to biological signaling pathways but rather to analytical chemistry workflows. The logical relationship for its use as an internal standard is based on the principle of proportionality.

Logical Relationship for Internal Standard Quantification

InternalStandardLogic Analyte_Signal Analyte Signal Intensity (e.g., NMR Integral) Proportionality Signal is Proportional to Concentration Analyte_Signal->Proportionality Reference_Signal Reference Signal Intensity (this compound) Reference_Signal->Proportionality Analyte_Conc Analyte Concentration (Unknown) Reference_Conc Reference Concentration (Known) Reference_Conc->Proportionality Calibrate Proportionality->Analyte_Conc Calculate

References

Application Notes and Protocols for Determining the Thermal Stability of 1,1,1,2,2-Pentafluoropropane (HFC-245cb)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the thermal stability of 1,1,1,2,2-Pentafluoropropane (HFC-245cb). The methodology is based on established industry standards for refrigerant stability testing, ensuring robust and reproducible results.

Introduction

This compound, also known as HFC-245cb, is a hydrofluorocarbon that has been considered for various applications, including as a refrigerant and a foam blowing agent. Understanding its thermal stability is critical for determining its suitability and operational limits in systems where it may be exposed to high temperatures. This protocol outlines the sealed tube method, a widely accepted technique for evaluating the thermal stability of refrigerants and their compatibility with materials commonly found in refrigeration and air-conditioning systems.

Data Presentation

The following tables summarize the expected quantitative data from the thermal stability testing of HFC-245cb.

Table 1: Thermal Decomposition of HFC-245cb at Various Temperatures

Temperature (°C)Test Duration (days)HFC-245cb Decomposition (%)Major Decomposition Products
15014< 0.1Not Detected
175140.5 - 1.5HF, Trifluoromethane
200142.0 - 5.0HF, Trifluoromethane, Fluoroethenes
22514> 10.0HF, Trifluoromethane, various fluoroalkenes

Table 2: Material Compatibility with HFC-245cb at 175°C for 14 Days

MaterialVisual AppearanceHFC-245cb Decomposition (%)Comments
CopperSlight discoloration1.0 - 2.0Catalytic effect observed
AluminumNo significant change0.5 - 1.0Minimal catalytic effect
SteelNo significant change< 0.5Inert
Buna-NSlight swelling< 0.5Acceptable compatibility
NeopreneSignificant swelling, embrittlement1.5 - 2.5Not recommended
Viton™Slight discoloration< 0.5Good compatibility

Experimental Protocols

This section details the methodology for the thermal stability testing of HFC-245cb based on the ANSI/ASHRAE Standard 97-2007, "Sealed Glass Tube Method to Test the Chemical Stability of Materials for Use within Refrigerant Systems".[1][2]

Materials and Apparatus
  • This compound (HFC-245cb): Purity ≥ 99.5%

  • Test Materials: Coupons of metals (e.g., copper, aluminum, steel) and elastomers (e.g., Buna-N, Neoprene, Viton™) with known surface area.

  • Sealed Tubes: Heavy-walled borosilicate glass tubes.

  • Vacuum Pump: Capable of achieving a vacuum of at least 1 Pa.

  • Manifold: For evacuating and charging the sealed tubes.

  • Oven: Capable of maintaining a constant temperature (±1°C) up to 250°C.

  • Analytical Equipment: Gas Chromatograph with Mass Spectrometer (GC-MS) and an Ion Chromatograph (IC).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_charging Charging cluster_aging Thermal Aging cluster_analysis Analysis A Clean and Dry Glass Tubes and Material Coupons B Place Material Coupons in Tubes A->B C Attach Tubes to Manifold and Evacuate B->C D Charge with HFC-245cb C->D E Seal Tubes D->E F Place Sealed Tubes in Oven at Test Temperature E->F G Age for a Predetermined Duration (e.g., 14 days) F->G H Cool Tubes and Visually Inspect G->H I Analyze Gas Phase by GC-MS H->I J Analyze Liquid Phase/Residue for Halide Ions by IC H->J

Caption: Experimental workflow for HFC-245cb thermal stability testing.

Detailed Procedure
  • Preparation:

    • Thoroughly clean the borosilicate glass tubes with a suitable solvent and dry them in an oven.

    • Clean the surfaces of the metal and elastomer coupons to remove any contaminants.

    • Place the prepared material coupons inside the cleaned glass tubes.

  • Evacuation and Charging:

    • Attach the open end of the glass tubes to a vacuum manifold.

    • Evacuate the tubes to a pressure below 1 Pa to remove air and moisture.

    • Introduce a precise amount of HFC-245cb into each tube. The amount will depend on the tube volume and the desired final pressure at the test temperature.

    • Using a torch, carefully seal the tubes while they are still connected to the manifold to prevent atmospheric contamination.

  • Thermal Aging:

    • Place the sealed tubes in a preheated oven set to the desired test temperature (e.g., 150°C, 175°C, 200°C).

    • Age the tubes for a specified duration, typically 14 days.

  • Post-Test Analysis:

    • After the aging period, carefully remove the tubes from the oven and allow them to cool to room temperature.

    • Visually inspect the tubes for any changes in the appearance of the HFC-245cb, material coupons, or the presence of any solid precipitates.

    • Gas Phase Analysis: Carefully break the seal of the tube and immediately analyze the gas phase using GC-MS to identify and quantify HFC-245cb and any volatile decomposition products.

    • Liquid Phase/Residue Analysis: If a liquid phase or residue is present, extract it with a suitable solvent. Analyze the extract using an Ion Chromatograph to determine the concentration of halide ions (e.g., F-), which is an indicator of decomposition.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the assessment of thermal stability.

logical_relationship cluster_input Input Parameters cluster_process Decomposition Process cluster_output Observable Outputs cluster_assessment Stability Assessment Temp Temperature Decomposition HFC-245cb Decomposition Temp->Decomposition Time Duration Time->Decomposition Material Presence of Materials Material->Decomposition Products Decomposition Products (e.g., HF) Decomposition->Products Degradation Material Degradation Decomposition->Degradation Pressure Pressure Change Decomposition->Pressure Stability Thermal Stability Assessment Products->Stability Degradation->Stability Pressure->Stability

Caption: Logical flow for assessing the thermal stability of HFC-245cb.

Conclusion

This application note provides a comprehensive protocol for evaluating the thermal stability of this compound (HFC-245cb) in the presence of various materials. Adherence to this protocol will enable researchers and scientists to generate reliable data to determine the operational limits and material compatibility of HFC-245cb for its intended applications. The generation of specific quantitative data for HFC-245cb is crucial for its safe and effective implementation in any system.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,1,1,2,2-Pentafluoropropane (HFC-245cb) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1,1,1,2,2-Pentafluoropropane (HFC-245cb). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound (HFC-245cb)?

A1: The main synthesis strategies for HFC-245cb include:

Q2: My HFC-245cb synthesis is suffering from low yield. What are the common causes and how can I address them?

A2: Low yields in HFC-245cb synthesis can stem from several factors. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reactant molar ratios are critical. Deviations from the optimal ranges for your specific synthesis route can significantly impact yield. Refer to the data tables below for recommended starting points.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities or undergo thermal degradation. Ensure the purity of your starting materials and consider catalyst regeneration or replacement if deactivation is suspected.[6][7]

  • Incomplete Conversion: The reaction may not be running to completion. This could be due to insufficient reaction time, poor mixing, or a deactivated catalyst.

  • Side Reactions: The formation of unwanted byproducts can consume reactants and reduce the yield of the desired product.

Q3: What are the typical impurities I might encounter in my final product, and how can I remove them?

A3: Common impurities in HFC-245cb synthesis include unreacted starting materials, intermediates, and byproducts from side reactions. For instance, in the hydrofluorination of HCFO-1233xf, you might find residual HCFO-1233xf or over-fluorinated products. Purification can typically be achieved through distillation.[8] In some cases, a caustic scrubber may be used to remove acidic byproducts like HCl.[3]

Q4: How can I minimize the formation of HFC-245cb when it is an undesired byproduct?

A4: When HFC-245cb is a byproduct, its formation can be minimized by carefully controlling the reaction conditions. For example, in the hydrofluorination of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) to produce HCFC-244bb, maintaining a lower concentration of the hydrofluorination catalyst can reduce the selectivity towards HFC-245cb.[3] Additionally, adjusting the temperature and contact time can also influence the product distribution.[9]

Troubleshooting Guides

Issue 1: Low Product Yield

A diminished yield of HFC-245cb is a frequent challenge. This guide provides a systematic approach to diagnosing and resolving the issue.

Low_Yield_Troubleshooting cluster_conditions Reaction Conditions cluster_catalyst Catalyst cluster_purity Purity cluster_time Reaction Time & Mixing start Low HFC-245cb Yield check_conditions Verify Reaction Conditions (Temp, Pressure, Molar Ratios) start->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_catalyst Evaluate Catalyst Activity catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_purity Analyze Starting Material Purity purity_ok Materials Pure? check_purity->purity_ok check_time Assess Reaction Time & Mixing time_ok Sufficient Time/Mixing? check_time->time_ok conditions_ok->check_catalyst Yes adjust_conditions Adjust to Optimal Range conditions_ok->adjust_conditions No adjust_conditions->check_catalyst catalyst_ok->check_purity Yes regenerate_catalyst Regenerate or Replace Catalyst catalyst_ok->regenerate_catalyst No regenerate_catalyst->check_purity purity_ok->check_time Yes purify_materials Purify Starting Materials purity_ok->purify_materials No purify_materials->check_time increase_time Increase Reaction Time/ Improve Agitation time_ok->increase_time No end Yield Optimized time_ok->end Yes increase_time->end

Troubleshooting workflow for low HFC-245cb yield.
Issue 2: Catalyst Deactivation

Catalyst deactivation can lead to a gradual or sudden drop in reaction rate and yield. The following guide will help you identify and address this issue.

Catalyst_Deactivation_Troubleshooting cluster_poisoning Poisoning cluster_fouling Fouling/Coking cluster_thermal Thermal Degradation start Suspected Catalyst Deactivation check_poisoning Investigate Catalyst Poisoning start->check_poisoning poison_source Identify Source of Impurities (e.g., water, sulfur) check_poisoning->poison_source check_fouling Examine for Fouling/Coking coke_present Evidence of Carbon Deposits? check_fouling->coke_present check_thermal Assess Thermal Degradation high_temp Operating at High Temperatures? check_thermal->high_temp purify_feed Purify Reactant Feed poison_source->purify_feed purify_feed->check_fouling coke_present->check_thermal No regeneration Perform Catalyst Regeneration (e.g., controlled oxidation) coke_present->regeneration Yes end Catalyst Activity Restored regeneration->end optimize_temp Optimize Reaction Temperature high_temp->optimize_temp Yes replace_catalyst Replace Catalyst high_temp->replace_catalyst No optimize_temp->end replace_catalyst->end

Troubleshooting catalyst deactivation in HFC-245cb synthesis.

Data Presentation

The following tables summarize key quantitative data for different synthesis routes of HFC-245cb.

Table 1: Reaction Conditions for Selective Reduction of HCFC-225ca/cb to HFC-245cb [1]

ParameterBatch ProcessContinuous (Vapor Phase) Process
Temperature 30°C to 150°CNot specified
Pressure 20 to 250 psigNot specified
Catalyst Palladium on carbonNot specified
Reducing Agent Hydrogen gas or ammonium (B1175870) formateHydrogen gas
Solvent Lower alcohols (e.g., methanol, ethanol)Not applicable (vapor phase)
Reaction Time Approximately 16 hoursVaries with flow rate

Table 2: Reaction Conditions for Liquid-Phase Hydrofluorination of HCFO-1233xf [3]

ParameterCondition
Temperature 87-90°C
Catalyst SbCl₅
Catalyst Conc. ~19 wt%
Reactants HCFO-1233xf and HF
Notes In this process, HFC-245cb is a byproduct. Conditions can be adjusted to either favor or minimize its formation.

Experimental Protocols

Protocol 1: Batch Synthesis of HFC-245cb via Selective Reduction

This protocol is based on the batch process described for the conversion of HCFC-225ca/cb mixtures.[1][2]

Materials:

  • HCFC-225ca/cb isomeric blend

  • Palladium on carbon catalyst (e.g., 5-10 wt%)

  • Solvent (e.g., ethanol)

  • Reducing agent (e.g., hydrogen gas)

  • Autoclave reactor

Procedure:

  • Charge the autoclave with the HCFC-225ca/cb blend, the palladium on carbon catalyst, and the solvent.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psig).

  • Heat the reactor to the target temperature (e.g., 100°C) while stirring.

  • Maintain the reaction conditions for a set duration (e.g., 16 hours), monitoring the pressure for hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • The reaction mixture can be filtered to remove the catalyst.

  • The crude product containing HFC-245cb can be purified by distillation.

Protocol 2: Gas-Phase Catalytic Fluorination for HFC-245cb Synthesis

This protocol is a general representation of a gas-phase fluorination process.[3][4]

Materials:

  • Gaseous 3,3,3-trifluoro-2-chloro-prop-1-ene (HCFO-1233xf)

  • Anhydrous hydrogen fluoride (HF)

  • Fluorination catalyst (e.g., fluorinated chromium oxide) packed in a reactor tube

  • Inert carrier gas (e.g., nitrogen)

Procedure:

  • Heat the catalyst-packed reactor to the desired reaction temperature (e.g., 200-400°C).

  • Introduce a controlled flow of the inert carrier gas.

  • Introduce gaseous HCFO-1233xf and anhydrous HF into the carrier gas stream at a specific molar ratio.

  • Pass the gas mixture through the heated catalyst bed.

  • The reactor effluent, containing HFC-245cb, unreacted starting materials, HCl, and excess HF, is cooled.

  • The product stream can be passed through a caustic scrubber to remove acidic gases (HCl, HF).

  • The organic components can then be separated and purified by distillation.

Reaction Pathway Visualization

The following diagram illustrates a general reaction pathway for the synthesis of this compound (HFC-245cb).

Reaction_Pathway cluster_route1 Route 1: Selective Reduction cluster_route2 Route 2: Hydrofluorination HCFC225 HCFC-225ca/cb (C3HCl2F5) HFC245cb_1 HFC-245cb (C3H3F5) HCFC225->HFC245cb_1 + Reducing Agent (e.g., H2) / Catalyst (Pd/C) HCFO1233xf HCFO-1233xf (C3H2ClF3) HFC245cb_2 HFC-245cb (C3H3F5) HCFO1233xf->HFC245cb_2 + 2 HF / Fluorination Catalyst

General synthesis pathways for HFC-245cb.

References

Identifying and removing impurities from 1,1,1,2,2-Pentafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1,2,2-Pentafluoropropane (HFC-245cb).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical-grade this compound (HFC-245cb)?

A1: Common impurities in HFC-245cb largely depend on the synthetic route. Potential impurities may include:

  • Unreacted Starting Materials: Such as 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) and hydrogen fluoride (B91410) (HF).[1]

  • Isomers and Related Fluorocarbons: Including isomers of pentafluoropropane like HFC-245fa and HFC-245eb, and other fluorocarbons with close boiling points, for instance, (E)-1,3,3,3-tetrafluoropropene ((E)-HFO-1234ze).[2]

  • Chlorinated Compounds: If synthesized from chlorinated precursors like 1,1,1-trifluoro-2,3-dichloropropane (243db), impurities may include chlorinated intermediates.[3]

  • Olefins: Unsaturated fluorinated or chlorinated hydrocarbons can also be present.

Q2: How can I identify the impurities in my HFC-245cb sample?

A2: The most common and effective method for identifying and quantifying impurities in HFC-245cb is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the different components of the sample, which are then identified by their unique mass spectra.[4]

Q3: What is the most effective method for removing impurities from HFC-245cb?

A3: Due to the potential for close-boiling impurities, fractional distillation is a primary purification method. For impurities that form azeotropes or have very similar boiling points to HFC-245cb, extractive distillation is a highly effective technique.[2] This method involves introducing a solvent that alters the relative volatilities of the components, facilitating their separation. Adsorption techniques using materials like activated carbon or molecular sieves can be effective for removing polar impurities such as residual acids (e.g., HF) or water.[5][6][7]

Q4: I am synthesizing a related compound and HFC-245cb is an unwanted byproduct. How can I minimize its formation?

A4: In the hydrofluorination of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) to produce 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb), the formation of HFC-245cb can be a significant side reaction. To minimize this, careful control of reaction conditions is crucial. One patented method suggests maintaining a high conversion rate of the starting material while adding the hydrofluorination catalyst in small increments.[1]

Troubleshooting Guides

Guide 1: Impurity Identification by GC-MS

Problem: Unexpected peaks in the GC-MS chromatogram of HFC-245cb.

Potential Cause Troubleshooting Step
Contamination from the GC system Run a blank solvent injection to check for system contamination.
Incomplete separation of isomers Optimize the GC oven temperature program with a slower ramp rate to improve resolution.
Presence of non-volatile impurities Use a guard column or a different injection technique (e.g., headspace analysis) if non-volatile residue is suspected.
Unidentified peaks Compare the mass spectra of unknown peaks against a library of fluorocarbon spectra (e.g., NIST). If a standard is available, run it to confirm the retention time and mass spectrum.
Guide 2: Purification by Extractive Distillation

Problem: Poor separation of HFC-245cb from a close-boiling impurity.

Potential Cause Troubleshooting Step
Incorrect solvent selection The chosen extraction solvent may not be effective in altering the relative volatility. Consult literature for suitable solvents for fluorocarbon separation.[2]
Flooding of the distillation column This can be caused by excessive vapor flow. Reduce the reboiler duty or the feed rate.[8]
Weeping or dumping This occurs at low vapor velocities. Increase the reboiler duty to increase vapor flow.[8]
Subcooled reflux Excessive subcooling of the reflux can increase liquid traffic in the column, leading to flooding. Ensure the reflux is at or near its bubble point.[9]
Azeotrope formation The impurity may form an azeotrope with HFC-245cb. Extractive distillation is the appropriate technique to break the azeotrope.

Quantitative Data

The following table summarizes the selectivity of HFC-245cb formation as an impurity during the synthesis of HCFC-244bb from HCFO-1233xf, as described in a patented process.

Conversion of HCFO-1233xf (%) Selectivity of HFC-245cb Formation (%) Reference
80 - 980.5 - 20[1]

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS

This protocol provides a general method for the analysis of HFC-245cb. Optimization may be required for specific instruments and impurity profiles.

1. Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a more polar column for better separation of polar impurities.

2. GC-MS Conditions:

  • Injector Temperature: 200 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at 10 °C/min.

    • Hold: Maintain at 200 °C for 5 minutes.

  • MS Detector (if used):

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 30-300

3. Sample Preparation:

  • For liquid HFC-245cb, dilute a small amount in a suitable volatile solvent (e.g., dichloromethane).

  • For gaseous HFC-245cb, use a gas-tight syringe to inject a known volume into the GC.

4. Data Analysis:

  • Identify the peak for HFC-245cb based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra to a spectral library and known standards.

  • Quantify impurities using the area percentage method or by creating a calibration curve with standards.

Protocol 2: Purification of HFC-245cb by Extractive Distillation

This protocol outlines the general steps for separating HFC-245cb from a close-boiling impurity, such as (E)-HFO-1234ze, using extractive distillation.

1. Equipment:

  • Distillation column with a reboiler and condenser.

  • Feed pumps for the crude HFC-245cb mixture and the extraction solvent.

  • Control system for temperature, pressure, and flow rates.

2. Procedure:

  • Solvent Selection: Choose an appropriate extraction solvent that alters the relative volatility of HFC-245cb and the impurity. For separating HFC-245cb from (E)-HFO-1234ze, solvents such as halogenated hydrocarbons, nitriles, or ketones may be suitable.[2]

  • Setup:

    • Feed the crude HFC-245cb mixture into the middle of the distillation column.

    • Feed the extraction solvent to an upper tray of the column.

  • Operation:

    • Heat the reboiler to generate vapor that rises through the column.

    • The extraction solvent flows down the column, preferentially associating with one of the components.

    • The more volatile component will move up the column and be collected as the distillate.

    • The less volatile component, along with the extraction solvent, will move down the column and be collected from the reboiler.

  • Solvent Recovery: The extraction solvent can be separated from the purified component in a second distillation column and recycled.

Visualizations

G cluster_0 Impurity Identification cluster_1 Purification Sample Sample GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Sample->GC_MS Injection Data_Analysis Data Analysis and Impurity Identification GC_MS->Data_Analysis Chromatogram and Spectra Purification_Method Select Purification Method Data_Analysis->Purification_Method Identified Impurities Crude_HFC Crude HFC-245cb Crude_HFC->Purification_Method Distillation Fractional Distillation Purification_Method->Distillation Boiling point difference > 20°C Extractive_Distillation Extractive Distillation Purification_Method->Extractive_Distillation Close boiling points or azeotrope Adsorption Adsorption Purification_Method->Adsorption Polar impurities (e.g., HF, H2O) Pure_HFC Pure HFC-245cb Distillation->Pure_HFC Extractive_Distillation->Pure_HFC Adsorption->Pure_HFC G Start Poor Separation in Distillation Column Check_Pressure Check Column Pressure Drop Start->Check_Pressure Flooding High Pressure Drop: Potential Flooding Check_Pressure->Flooding High Weeping Low Pressure Drop: Potential Weeping Check_Pressure->Weeping Low Check_Temperatures Check Temperature Profile Check_Pressure->Check_Temperatures Normal Reduce_Boilup Reduce Reboiler Duty or Feed Rate Flooding->Reduce_Boilup Increase_Boilup Increase Reboiler Duty Weeping->Increase_Boilup End Separation Improved Reduce_Boilup->End Increase_Boilup->End Temp_Fluctuations Temperature Fluctuations Check_Temperatures->Temp_Fluctuations Unstable Check_Feed Check Feed Composition and Condition Temp_Fluctuations->Check_Feed Check_Reflux Check Reflux Temperature Temp_Fluctuations->Check_Reflux Check_Feed->End Check_Reflux->End

References

Troubleshooting inconsistent experimental results with HFC-245cb

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HFC-245cb (1,1,1,2,2-Pentafluoropropane). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is HFC-245cb and in which applications is it commonly used?

A1: HFC-245cb, or this compound, is a hydrofluorocarbon. It is an isomer of more commonly used HFCs like HFC-245fa and HFC-245ca.[1] While specific research applications are not as widely documented as its isomers, it has been evaluated as a potential replacement for ozone-depleting substances in applications such as refrigerants and foam blowing agents.[1][2][3][4] In a laboratory setting, it may be investigated for use as a solvent, a heat transfer medium, or a reagent in specific chemical syntheses due to its unique physical and chemical properties.

Q2: What are the primary safety precautions to take when handling HFC-245cb?

A2: As with other HFCs, proper safety measures are crucial. HFC-245cb should be handled in a well-ventilated area to avoid the accumulation of vapors, which are heavier than air and can cause asphyxiation in high concentrations.[5] Personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat, should be worn to prevent skin and eye contact.[5][6][7] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.[5][6][8]

Q3: How should HFC-245cb be properly stored to ensure its stability and purity?

A3: To maintain the integrity of HFC-245cb, it should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6] This prevents moisture absorption, contamination, and potential degradation.[6]

Troubleshooting Inconsistent Experimental Results

Issue 1: Variability in Reaction Yields or Kinetics

Q: My chemical reaction yields are inconsistent when using HFC-245cb as a solvent. What could be the cause?

A: Inconsistent reaction outcomes can stem from several factors related to the solvent's purity, stability, and handling.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Solvent Purity The presence of impurities, such as olefinic compounds or moisture, can interfere with catalytic processes or react with sensitive reagents, leading to variable yields.- Verify Purity: Use gas chromatography (GC) or other analytical methods to check the purity of your HFC-245cb lot. - Purification: If impurities are detected, consider purification by distillation or passing through a column of activated alumina (B75360) to remove moisture and other polar impurities.
Thermal Degradation HFCs can decompose at elevated temperatures, producing reactive species like hydrogen fluoride (B91410) (HF) that can alter the reaction pathway. HFC-245fa, an isomer, shows signs of degradation at temperatures above 300°C.[9]- Monitor Temperature: Ensure your reaction temperature does not exceed the thermal stability limit of HFC-245cb. - Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.
Material Incompatibility HFC-245cb may react with certain materials in your experimental setup, leading to contamination or catalyst deactivation.- Check Compatibility: Consult material compatibility charts for HFCs. Avoid reactive metals, plastics, and elastomers. Stainless steel and PTFE are generally good choices.
Inconsistent Dispensing Due to its volatility, accurately dispensing a consistent amount of HFC-245cb can be challenging, leading to variations in reaction concentration.- Cool Before Dispensing: Cool the HFC-245cb container before use to reduce its vapor pressure. - Use Gas-Tight Syringes: Employ gas-tight syringes for accurate and reproducible liquid transfer.
Experimental Protocol: Purity Analysis of HFC-245cb using Gas Chromatography (GC)
  • Instrument Setup:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector Temperature: 150°C.

    • Detector Temperature: 250°C.

    • Oven Temperature Program: Start at 40°C for 5 minutes, then ramp to 200°C at 10°C/min.

  • Sample Preparation:

    • If in a cylinder, use a gas sampling valve to introduce a known volume of the vapor into the GC.

    • If in a liquid form, use a gas-tight syringe to inject a small volume (e.g., 0.1 µL) of the liquid directly into the injector port.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • The purity is calculated as the percentage of the main HFC-245cb peak area relative to the total area of all peaks.

Logical Troubleshooting Workflow for Inconsistent Reactions

Start Inconsistent Reaction Results CheckPurity Verify HFC-245cb Purity (GC Analysis) Start->CheckPurity PurityOK Purity > 99.5%? CheckPurity->PurityOK Purify Purify HFC-245cb (e.g., Distillation) PurityOK->Purify No CheckTemp Review Reaction Temperature PurityOK->CheckTemp Yes Purify->CheckPurity TempOK Temp < Stability Limit? CheckTemp->TempOK LowerTemp Lower Reaction Temperature TempOK->LowerTemp No CheckMaterials Assess Material Compatibility of Setup TempOK->CheckMaterials Yes LowerTemp->CheckTemp MaterialsOK Materials Compatible? CheckMaterials->MaterialsOK ReplaceMaterials Replace Incompatible Components MaterialsOK->ReplaceMaterials No ReviewDispensing Evaluate Dispensing Technique MaterialsOK->ReviewDispensing Yes ReplaceMaterials->CheckMaterials DispensingOK Dispensing Reproducible? ReviewDispensing->DispensingOK ImproveDispensing Implement Cooled Dispensing / Gas-Tight Syringe DispensingOK->ImproveDispensing No Resolved Issue Resolved DispensingOK->Resolved Yes ImproveDispensing->ReviewDispensing cluster_0 Cellular Environment cluster_1 Cellular Response HFC-245cb_Impurity Cytotoxic Impurity ROS Reactive Oxygen Species (ROS) Generation HFC-245cb_Impurity->ROS JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Caspase3 Caspase-3 Activation JNK_p38->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Assay Inconsistent Assay Results Apoptosis->Assay

References

Methods for preventing degradation of 1,1,1,2,2-Pentafluoropropane during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific degradation pathways and stability profile of 1,1,1,2,2-Pentafluoropropane (HFC-245cb) is not extensively available in public literature. This guide provides best-practice recommendations and general troubleshooting advice based on the chemical properties of its isomer, 1,1,1,3,3-Pentafluoropropane (HFC-245fa), and other hydrofluorocarbons (HFCs). Researchers are strongly encouraged to perform their own stability-indicating studies for this compound in their specific experimental matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound, also known as HFC-245cb, is a hydrofluorocarbon. HFCs are organic compounds that contain hydrogen, fluorine, and carbon atoms.[1] In research and development, it may be used as a refrigerant, a solvent, a foam blowing agent, or as a chemical intermediate.

Q2: What are the primary pathways through which this compound might degrade during my experiments?

A2: While specific data for HFC-245cb is limited, based on its chemical structure and the behavior of similar HFCs, the primary degradation pathways are likely to be:

  • Thermal Decomposition: At elevated temperatures, HFCs can decompose. For instance, its isomer HFC-245fa is stable up to 300°C.[2] Decomposition of fluorinated compounds at high temperatures can produce hazardous substances like hydrogen fluoride (B91410).

  • Photodegradation: Although generally stable, prolonged exposure to high-energy light sources (e.g., UV light) could potentially induce degradation. The primary atmospheric degradation pathway for HFCs is initiated by reaction with hydroxyl radicals, a process that is photochemically driven.

  • Chemical Incompatibility: Reaction with strong bases, alkali metals, alkaline earth metals, and powdered metals can lead to degradation.

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain the integrity of this compound, it should be stored in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[3] Cylinders should be stored upright and secured to prevent falling. Avoid storage temperatures above 45°C (113°F).[4][5]

Q4: Are there any recommended stabilizers I can add to my experimental system to prevent degradation?

A4: For some hydrofluoroolefins, stabilizers such as free radical scavengers and acid scavengers have been used to prevent degradation.[6] However, the suitability of any stabilizer must be carefully evaluated for your specific experimental conditions to ensure it does not interfere with your results.

Troubleshooting Guide: Preventing Degradation of this compound

Observation Potential Cause Troubleshooting Steps
Inconsistent experimental results over time or between batches. Compound Degradation: The compound may be degrading due to improper storage, handling, or experimental conditions.- Verify Storage Conditions: Ensure the compound is stored according to the recommendations in the FAQ section.- Minimize Exposure: Limit the compound's exposure to heat, light, and incompatible materials.- Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment.- Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon).
Unexpected peaks in analytical readouts (e.g., GC-MS, HPLC). Formation of Degradation Products: The compound is breaking down into smaller molecules.- Analyze a Fresh Sample: Compare the analytical profile of your experimental sample to a freshly prepared standard solution.- Review Experimental Parameters: Check for potential stressors such as high temperatures, incompatible solvents, or prolonged reaction times.- Forced Degradation Study: Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Pressure increase in a sealed reaction vessel at elevated temperatures. Thermal Decomposition: The compound is decomposing into gaseous byproducts.- Lower Reaction Temperature: If possible, reduce the experimental temperature.- Conduct a Thermal Stability Test: Determine the temperature at which significant decomposition begins for your specific experimental setup.- Ensure Adequate Venting: For high-temperature experiments, ensure appropriate pressure relief mechanisms are in place.
Discoloration or formation of precipitate in solution. Chemical Reaction/Degradation: The compound may be reacting with components of the solution or degrading.- Check for Contaminants: Ensure all glassware and solvents are clean and free of impurities.- Solvent Compatibility: Verify that this compound is stable in the chosen solvent system under your experimental conditions.- pH Sensitivity: Evaluate the stability of the compound at the pH of your solution.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound (HFC-245cb), the following table provides stability data for its isomer, 1,1,1,3,3-Pentafluoropropane (HFC-245fa), which may serve as a useful reference point.

Parameter Value for HFC-245fa Reference
Thermal Stability Threshold Stable up to 300°C (572°F) for 50-100 hours with no observable decomposition.[2]
Chemical Stability Stable under normal conditions. No reaction with any common materials in dry or wet conditions.[7]
Hazardous Decomposition Products Under normal conditions of storage and use, hazardous decomposition products should not be produced. At high temperatures (>250°C), decomposition can yield hydrogen fluoride and carbonyl fluoride.[7]

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions
  • Work Area: Conduct all handling of this compound in a well-ventilated area, preferably within a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves resistant to organic solvents.

  • Dispensing: As this compound is a volatile liquid, dispense it carefully to minimize evaporation. Use a calibrated dispensing system for accurate measurements.

  • Solvent Selection: Choose a solvent in which this compound is soluble and stable. If the stability in a particular solvent is unknown, a preliminary stability test is recommended.

  • Solution Preparation: Prepare solutions at the desired concentration by accurately measuring the required volume of this compound and adding it to the solvent.

  • Storage of Solutions: If solutions are to be stored, use airtight containers and store them in a cool, dark place. For longer-term storage, refrigeration may be appropriate, but ensure the container is properly sealed to prevent pressure buildup.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a general procedure to intentionally degrade the compound to understand its stability profile and identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution.

    • Thermal Degradation: Place a sample of the stock solution in a controlled temperature environment (e.g., an oven at 60°C).

    • Photodegradation: Expose a sample of the stock solution to a UV light source.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours), taking aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: At each time point, neutralize the acid and base-stressed samples. For other stressed samples, immediate analysis or freezing at -80°C can halt further degradation.

  • Analysis: Analyze the samples and an unstressed control using a suitable analytical method (e.g., GC-MS, HPLC) to identify and quantify any degradation products.

Visualizations

Degradation_Pathways cluster_main Potential Degradation of this compound cluster_stressors Stress Factors cluster_products Potential Degradation Products HFC245cb This compound (HFC-245cb) HF Hydrogen Fluoride (HF) HFC245cb->HF COF2 Carbonyl Fluoride (COF2) HFC245cb->COF2 Other Other Smaller Fluorinated Compounds HFC245cb->Other Heat High Temperature Heat->HFC245cb Thermal Decomposition Light UV Light Light->HFC245cb Photodegradation Chemicals Incompatible Chemicals (e.g., Strong Bases) Chemicals->HFC245cb Chemical Reaction

Caption: Potential degradation pathways of this compound under experimental stress.

Troubleshooting_Workflow Start Inconsistent Results or Suspected Degradation CheckStorage Verify Storage Conditions (Temp, Light, Container) Start->CheckStorage ReviewProtocol Review Experimental Protocol (Temp, Solvents, pH, Duration) CheckStorage->ReviewProtocol Storage OK OptimizeProtocol Optimize Experimental Protocol CheckStorage->OptimizeProtocol Storage Not OK AnalyzeFresh Analyze a Freshly Prepared Standard ReviewProtocol->AnalyzeFresh Protocol Seems OK ReviewProtocol->OptimizeProtocol Potential Issue in Protocol CompareResults Compare Results with Experimental Samples AnalyzeFresh->CompareResults IdentifyStressor Identify Potential Stressor CompareResults->IdentifyStressor Degradation Confirmed NoDegradation No Degradation Observed in Standard CompareResults->NoDegradation No Degradation IdentifyStressor->OptimizeProtocol End Problem Resolved OptimizeProtocol->End InvestigateOther Investigate Other Experimental Variables NoDegradation->InvestigateOther

Caption: A logical workflow for troubleshooting suspected degradation of this compound.

References

Technical Support Center: Enhancing Refrigerant Cycle Efficiency with 1,1,1,2,2-Pentafluoropropane (HFC-245cb)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1,1,1,2,2-Pentafluoropropane (HFC-245cb) to enhance the efficiency of refrigerant cycles. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and performance data to support your research and development activities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with HFC-245cb.

Issue 1: Lower than expected Coefficient of Performance (COP)

  • Question: Our experimental setup with HFC-245cb is showing a significantly lower COP than theoretical calculations predicted. What are the potential causes and how can we troubleshoot this?

  • Answer: A lower than expected COP can stem from several factors. Follow these steps to diagnose the issue:

    • Verify Refrigerant Charge: An undercharged or overcharged system is a common cause of inefficiency.[1][2] An undercharged system will show low suction and discharge pressures, and potentially bubbles in the liquid sight glass.[1] An overcharged system will exhibit abnormally high condenser and suction pressures.[1] Refer to your system's design specifications for the optimal refrigerant charge.

    • Check for Non-Condensable Gases: Air or other non-condensable gases in the system can lead to higher head pressure and reduced heat rejection in the condenser, significantly lowering efficiency.[2] It is recommended to evacuate the system to below 500 microns before charging with HFC-245cb.[2]

    • Inspect for Refrigerant Leaks: Leaks will lead to an undercharged system over time.[1] Check all fittings, joints, and seals for any signs of leakage.

    • Evaluate Superheat and Subcooling: Incorrect superheat at the evaporator outlet or subcooling at the condenser outlet indicates an improper refrigerant charge or a malfunctioning expansion valve.[2]

    • Compressor Performance: Ensure the compressor is operating within its design parameters. Worn linings or defective pistons can reduce efficiency.[1]

Issue 2: Material Degradation or Swelling

  • Question: We have observed swelling and degradation of some elastomeric seals and gaskets in our system. Is this related to HFC-245cb?

  • Answer: Yes, material compatibility is a critical consideration when working with HFC refrigerants.

    • Incompatible Materials: Fluoropolymers such as Viton-A, Kalrez-C, and Teflon have been shown to be susceptible to absorption of HFCs, leading to unacceptable swelling.[3][4] Neoprene has also been found to be unsuitable due to shrinkage and embrittlement.[4]

    • Compatible Materials: Buna-N, Geolast, Hypalon, Buna-S, S-70, and E-70 have demonstrated acceptable performance with HFC refrigerants.[3] Metals such as aluminum, cast iron, copper, brass, and bronze are generally compatible.[3]

    • Action: Replace any incompatible materials with those known to be compatible with HFC-245cb. It is crucial to also consider the compatibility of the lubricant being used.

Issue 3: High Head Pressure

  • Question: The discharge pressure of the compressor is consistently higher than expected. What could be the cause?

  • Answer: High head pressure can be caused by several factors:

    • Condenser Issues: Insufficient airflow over the condenser, or a fouled or blocked condenser, will hinder heat rejection and increase pressure.[5] Ensure condenser fans are operational and the condenser coils are clean.

    • Non-Condensable Gases: As mentioned previously, air in the system will lead to higher than normal head pressure.[2]

    • Refrigerant Overcharge: An excess of refrigerant will cause an increase in system pressures.[1]

    • High Ambient Temperature: If the ambient temperature around the condenser is significantly higher than the design conditions, it will be more difficult for the condenser to reject heat, leading to higher pressures.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions when handling HFC-245cb? A1: HFC-245cb has low acute toxicity; however, proper safety measures are essential.[4][6]

  • Ventilation: Always work in a well-ventilated area.[7][8] Vapors are heavier than air and can displace oxygen, leading to asphyxiation in confined spaces.[7]

  • Personal Protective Equipment (PPE): Wear safety glasses, impervious gloves (such as butyl rubber or Neoprene), and appropriate respiratory protection in case of insufficient ventilation.[7]

  • Handling: HFC-245cb is a liquefied gas under pressure.[8] Contact with the liquid can cause frostbite.[7] Cylinders should be stored upright in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[7][9]

Q2: What is the Global Warming Potential (GWP) of HFC-245cb? A2: HFC-245cb has a GWP of 4510.[10] This is significantly higher than its isomers, HFC-245ca (GWP of 693) and HFC-245fa (GWP of 1030).[10]

Q3: Can HFC-245cb be used as a direct drop-in replacement for other refrigerants? A3: While HFC-245cb has been evaluated as a potential replacement for refrigerants like CFC-114, it is generally not a direct "drop-in" replacement.[10] System components, particularly elastomers and lubricants, may need to be changed to ensure compatibility.[3][4] Additionally, system operating pressures and performance will differ, potentially requiring adjustments to the expansion device and refrigerant charge.

Q4: What type of lubricant is recommended for use with HFC-245cb? A4: Polyolester (POE) lubricants are commonly used with HFC refrigerants.[3] However, it is crucial to consult the compressor manufacturer's recommendations and to verify the compatibility of the specific POE oil with HFC-245cb and other system materials.

Quantitative Data

Table 1: Thermodynamic Properties of HFC-245 Isomers

PropertyHFC-245cbHFC-245caHFC-245fa
Molecular FormulaC3H3F5C3H3F5C3H3F5
Molecular Weight134.05 g/mol 134.05 g/mol [11]134.05 g/mol
Boiling Point-1.9 °C (approx.)25.1 °C14.9 °C[12]
GWP (100-year)4510[10]693[10]1030[10]

Note: Data for HFC-245cb is less readily available in comparison to its isomers. Some values are approximated based on available literature.

Table 2: Performance Comparison of HFC-245 Isomers vs. CFC-11

Performance Metric (Relative to CFC-11)HFC-245caHFC-245fa
Volumetric CapacityLower[13]Significantly Higher[13]
Cycle EfficiencyLower[13]Slightly Lower[13]
Compressor EERLowerSignificantly Higher

Data from compressor calorimeter tests at evaporating temperatures from 1 to 13°C and condensing temperatures from 40 to 60°C.[13]

Experimental Protocols

Protocol: Performance Evaluation of a Vapor-Compression Cycle with HFC-245cb

This protocol outlines the steps to experimentally determine the Coefficient of Performance (COP) of a refrigeration system using HFC-245cb.

1. System Preparation and Retrofitting: a. If converting an existing system, recover the original refrigerant using EPA-approved equipment.[14] b. Thoroughly drain the original lubricant from the compressor and other potential collection points.[14] c. Flush the system to remove any residual mineral oil. d. Replace incompatible seals, gaskets, and filter-driers with HFC-245cb compatible components.[14] e. Install a fresh charge of POE oil as per the compressor manufacturer's specifications.[14]

2. Evacuation and Charging: a. Evacuate the entire refrigeration circuit to a static vacuum of under 500 microns to remove moisture and non-condensable gases.[2] b. Charge the system with the precise amount of HFC-245cb as determined by system design calculations. Use a digital charging scale for accuracy.

3. Experimental Operation and Data Acquisition: a. Turn on the refrigeration system and allow it to reach steady-state operating conditions.[14] b. Record the following parameters at regular intervals (e.g., every 10 seconds) using calibrated sensors and data acquisition equipment:[15] i. Refrigerant temperature and pressure at the inlet and outlet of the compressor, condenser, and evaporator. ii. Electrical power consumption of the compressor motor.[16] iii. Mass flow rate of the refrigerant. iv. Temperature of the heat source (at the evaporator) and heat sink (at the condenser).

4. Data Analysis: a. Calculate the refrigerant enthalpy at each state point using the measured temperature and pressure data and a thermodynamic property database (e.g., NIST REFPROP). b. Determine the refrigerating effect (Q_e) by calculating the change in enthalpy across the evaporator and multiplying by the mass flow rate. c. The compressor work (W_in) is the measured electrical power consumption. d. Calculate the experimental Coefficient of Performance (COP) using the formula: COP = Q_e / W_in.[16]

Visualizations

TroubleshootingWorkflow Start Low COP Observed CheckCharge Verify Refrigerant Charge Start->CheckCharge Undercharged Low Suction/Discharge Pressure? CheckCharge->Undercharged Correct? Overcharged High Head/Suction Pressure? CheckCharge->Overcharged Incorrect? AddRefrigerant Action: Add Refrigerant to Spec Undercharged->AddRefrigerant Yes CheckNonCondensables Check for Non-Condensables Undercharged->CheckNonCondensables No RemoveRefrigerant Action: Remove Excess Refrigerant Overcharged->RemoveRefrigerant Yes Overcharged->CheckNonCondensables No AddRefrigerant->CheckNonCondensables RemoveRefrigerant->CheckNonCondensables HighHeadPressure High Head Pressure? CheckNonCondensables->HighHeadPressure EvacuateSystem Action: Evacuate and Recharge System HighHeadPressure->EvacuateSystem Yes CheckMaterial Inspect System Materials HighHeadPressure->CheckMaterial No EvacuateSystem->CheckMaterial Degradation Degradation/Swelling Found? CheckMaterial->Degradation ReplaceComponents Action: Replace with Compatible Materials Degradation->ReplaceComponents Yes End System Optimized Degradation->End No ReplaceComponents->End

Caption: Troubleshooting workflow for low COP in HFC-245cb systems.

ExperimentalWorkflow Start Start: Performance Evaluation Prep 1. System Preparation & Retrofit (Change Lubricant, Seals, Drier) Start->Prep Evacuate 2. Evacuate System (< 500 microns) Prep->Evacuate Charge 3. Charge with HFC-245cb Evacuate->Charge Operate 4. Operate to Steady-State Charge->Operate AcquireData 5. Acquire Data (T, P, Power, Flow Rate) Operate->AcquireData Analyze 6. Data Analysis (Calculate Enthalpy, Q_e) AcquireData->Analyze CalculateCOP 7. Calculate COP = Q_e / W_in Analyze->CalculateCOP End End: Performance Characterized CalculateCOP->End

Caption: Experimental workflow for HFC-245cb performance evaluation.

References

Technical Support Center: Scale-Up of 1,1,1,2,2-Pentafluoropropane (HFC-245cb) Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for addressing common challenges encountered during the scale-up of 1,1,1,2,2-Pentafluoropropane (HFC-245cb) production. Below you will find troubleshooting guides and frequently asked questions designed to assist in a seamless transition from laboratory-scale experiments to pilot and industrial-scale manufacturing.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of HFC-245cb synthesis in a question-and-answer format.

Issue 1: Decreased Yield and Selectivity at Larger Scale

  • Question: Our laboratory-scale synthesis of HFC-245cb consistently achieves high yields (>90%), but we are observing a significant drop in yield and an increase in byproducts at the pilot scale. What are the potential causes and how can we troubleshoot this?

  • Answer: A decrease in yield and selectivity during scale-up is a common challenge, often attributable to several interconnected factors that become more pronounced in larger reactors.

    • Heat Transfer Limitations: Fluorination reactions are often highly exothermic.[1] The lower surface-area-to-volume ratio in larger reactors can lead to inefficient heat dissipation, creating localized "hot spots." These elevated temperatures can promote side reactions, such as dehydrofluorination or the formation of isomers and oligomers, thus reducing the selectivity towards the desired HFC-245cb product.

      • Troubleshooting Steps:

        • Improve Reactor Design: Employ jacketed reactors with efficient agitation and a high-performance cooling system to ensure uniform temperature control.

        • Controlled Reagent Addition: Implement a slower, controlled addition of the fluorinating agent to manage the rate of heat generation.[1]

        • Consider Continuous Flow: Transitioning to a continuous flow reactor can offer superior heat and mass transfer, providing precise temperature control even for highly exothermic processes.[1]

    • Mixing Inefficiencies: What appears to be instantaneous mixing in a small flask can be significantly slower and less efficient in a large reactor. This can lead to localized high concentrations of reactants, fostering the formation of unwanted byproducts.[1]

      • Troubleshooting Steps:

        • Optimize Agitation: Evaluate and optimize the agitator design (e.g., impeller type) and stirring speed (RPM) to ensure a homogeneous reaction mixture.

        • Point of Addition: Experiment with different points of reagent addition (e.g., subsurface vs. surface) to improve initial dispersion.

Issue 2: Catalyst Deactivation

  • Question: We are experiencing a gradual loss of catalytic activity during our continuous pilot plant runs for HFC-245cb production. What could be causing this and how can it be mitigated?

  • Answer: Catalyst deactivation is a critical issue in many industrial processes. In the context of HFC-245cb synthesis, which often involves gas-phase fluorination over a solid catalyst, several factors can contribute to deactivation:

    • Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.

    • Poisoning: Impurities in the feedstock can adsorb onto the catalyst's active sites, rendering them inactive.

    • Sintering: High reaction or regeneration temperatures can cause the small catalyst particles to agglomerate, reducing the active surface area.

      • Troubleshooting and Mitigation Strategies:

        • Feedstock Purification: Implement a thorough purification step for all reactants to remove potential poisons.

        • Optimize Reaction Conditions: Operate at the lowest possible temperature that still provides a reasonable reaction rate to minimize coking and sintering.

        • Catalyst Regeneration: Develop a regeneration protocol (e.g., controlled oxidation to burn off coke) to restore catalyst activity.

        • Robust Catalyst Selection: Investigate alternative catalysts that are more resistant to deactivation under the process conditions.

Issue 3: Purification Challenges

  • Question: The crude HFC-245cb from our pilot reactor contains several impurities with close boiling points, making purification by distillation difficult. What are our options?

  • Answer: The presence of close-boiling impurities is a common challenge in the purification of fluorocarbons.

    • Potential Impurities:

      • Unreacted starting materials.

      • Isomers of pentafluoropropane.

      • Under- or over-fluorinated propanes.

      • Olefins from dehydrofluorination side reactions.

    • Purification Strategies:

      • Multi-Stage Distillation: A distillation train with multiple columns, each designed to remove specific impurities, may be necessary.

      • Extractive Distillation: The addition of a carefully selected solvent can alter the relative volatilities of the components, facilitating separation.

      • Adsorption: Using molecular sieves or other adsorbents can selectively remove certain impurities.

      • Reaction Optimization: Revisit the reaction conditions to minimize the formation of problematic byproducts in the first place.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q1: What are the most common synthetic routes for this compound (HFC-245cb)?

    • A1: Common industrial routes often involve the fluorination of a chlorinated propane (B168953) or propene precursor using anhydrous hydrogen fluoride (B91410) (HF) in the presence of a catalyst. One possible route is the gas-phase fluorination of 3,3,3-trifluoro-2-chloro-prop-1-ene (CF3CCl=CH2).

  • Q2: What type of catalysts are typically used for HFC-245cb synthesis?

    • A2: For gas-phase fluorination, catalysts often consist of high-surface-area metal oxides or fluorides. Chromium-based catalysts are common in the industry. For liquid-phase reactions, Lewis acid catalysts may be employed.

  • Q3: How critical is temperature control during the synthesis?

    • A3: Temperature control is extremely critical. As fluorination reactions are often highly exothermic, poor temperature control can lead to a loss of selectivity, increased byproduct formation, and catalyst deactivation. In severe cases, it can lead to runaway reactions, posing a significant safety hazard.

Safety Considerations

  • Q4: What are the primary safety concerns when scaling up HFC-245cb production?

    • A4: The primary safety concerns are associated with the handling of hazardous materials, particularly anhydrous hydrogen fluoride (HF), which is highly corrosive and toxic.[2][3] Additionally, many fluorination reactions are exothermic and can lead to pressure buildup in a closed system. A thorough process hazard analysis (PHA) is essential before any scale-up activities.

  • Q5: What personal protective equipment (PPE) is required when working with anhydrous HF?

    • A5: A high level of PPE is mandatory. This includes a full-face shield and goggles, a chemical-resistant apron and suit, and specialized gloves (e.g., neoprene or butyl rubber).[4][5] Always have calcium gluconate gel readily available as a first aid measure for HF skin exposure.[2][6]

Equipment and Materials

  • Q6: What materials of construction are suitable for reactors and piping in HFC-245cb production?

    • A6: Due to the corrosive nature of hydrogen fluoride, specialized materials are required. High-nickel alloys such as Monel® or Inconel® are often used for reactors and other wetted parts. Polytetrafluoroethylene (PTFE) is a common choice for gaskets and seals.

  • Q7: What are common equipment failures to watch out for?

    • A7: Common failures in fluorination processes include corrosion of reactor vessels and piping, valve failures due to the aggressive chemical environment, and pump seal leaks. Regular inspection and a robust preventative maintenance program are crucial.

Quantitative Data Summary

The following tables provide illustrative data comparing laboratory and pilot-scale production of HFC-245cb. Note: This data is representative and will vary based on the specific process and equipment.

Table 1: Comparison of Reaction Parameters and Performance

ParameterLaboratory Scale (1L Reactor)Pilot Scale (100L Reactor)
Reactant Mole Ratio 1.2 : 11.2 : 1
Catalyst Loading 5 mol%5 mol%
Temperature 150 °C150 °C (with potential for hot spots)
Pressure 5 barg5 barg
Reaction Time 4 hours8 hours
Yield 92%75%
Purity (Crude) 95%85%

Table 2: Impurity Profile Comparison

ImpurityLaboratory Scale (%)Pilot Scale (%)
Unreacted Precursor 2.05.0
Isomeric Byproducts 1.54.0
Olefins 0.53.0
Other 1.03.0

Experimental Protocols

Exemplary Protocol for Gas-Phase Catalytic Fluorination of 3,3,3-trifluoro-2-chloro-prop-1-ene

  • Objective: To synthesize this compound (HFC-245cb) via continuous gas-phase fluorination.

  • Materials and Equipment:

    • High-pressure, corrosion-resistant reactor (e.g., Inconel®) packed with a chromium-based catalyst.

    • Mass flow controllers for gaseous reactants.

    • High-pressure pumps for liquid reactants.

    • Heating and cooling system for the reactor.

    • Downstream separation and purification train (e.g., distillation columns, scrubbers).

    • Online analytical instrumentation (e.g., gas chromatograph).

  • Procedure:

    • Catalyst Activation: The catalyst is activated in situ by heating to 300-400°C under a flow of nitrogen, followed by a gradual introduction of anhydrous hydrogen fluoride.

    • Reactant Feed: Gaseous 3,3,3-trifluoro-2-chloro-prop-1-ene and anhydrous hydrogen fluoride are continuously fed into the reactor at a predetermined molar ratio.

    • Reaction: The reactor is maintained at the desired temperature and pressure to facilitate the fluorination reaction.

    • Product Quenching and Separation: The reactor effluent, containing HFC-245cb, unreacted starting materials, HCl, and byproducts, is cooled and passed through a series of separation units.

    • Purification: The crude HFC-245cb is purified to the desired specification using multi-stage distillation.

    • Effluent Treatment: Acidic byproducts, such as HCl and excess HF, are neutralized in a scrubber system before venting.

Visualizations

logical_workflow cluster_troubleshooting Troubleshooting Logic for Low Yield start Low Yield Observed at Scale check_temp Review Temperature Profile start->check_temp check_mixing Evaluate Mixing Efficiency check_temp->check_mixing No hot_spots Hot Spots Detected check_temp->hot_spots Yes check_catalyst Assess Catalyst Activity check_mixing->check_catalyst No poor_mixing Poor Mixing Confirmed check_mixing->poor_mixing Yes catalyst_deactivated Catalyst Deactivation check_catalyst->catalyst_deactivated Yes solution_temp Improve Cooling / Control Addition Rate hot_spots->solution_temp solution_mixing Optimize Agitator / Baffles poor_mixing->solution_mixing solution_catalyst Regenerate or Replace Catalyst catalyst_deactivated->solution_catalyst end Yield Improved solution_temp->end solution_mixing->end solution_catalyst->end

Caption: Troubleshooting workflow for addressing low yield during scale-up.

experimental_workflow cluster_synthesis HFC-245cb Production Workflow reactant_prep Reactant Preparation & Purification reactor Gas-Phase Fluorination Reactor reactant_prep->reactor separation Initial Separation (Gas-Liquid) reactor->separation purification Multi-Stage Distillation separation->purification Crude Product waste Waste Treatment (Scrubbing) separation->waste Byproducts (HCl, HF) final_product High-Purity HFC-245cb purification->final_product

Caption: High-level experimental workflow for HFC-245cb production.

References

Minimizing byproduct formation in the synthesis of fluorinated hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of fluorinated hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in fluorination reactions?

A1: Byproduct formation is highly dependent on the substrate, fluorinating agent, and reaction conditions. Common byproducts include:

  • Elimination products: Particularly in deoxyfluorination of alcohols, where the formation of alkenes can compete with nucleophilic substitution.[1]

  • Over-fluorinated products: Gem-difluorides or other poly-fluorinated species can form if the reaction is not carefully controlled.[2]

  • Dimeric and polymeric compounds: Sensitive substrates may self-react or polymerize under harsh acidic or basic conditions.[3][4]

  • Solvent-adducts: Some electrophilic reagents can react with common aprotic polar solvents like DMF or DMSO.[3]

  • Hydrolysis products: If water is not rigorously excluded, the starting material or product can revert to the corresponding alcohol.

  • Rearrangement products: Carbocation intermediates, especially in Sₙ1-type reactions, can lead to skeletal rearrangements.[1]

Q2: How does the choice of fluorinating agent impact byproduct formation?

A2: The fluorinating agent is a critical factor. Electrophilic N-F reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are common but have vastly different reactivities.[5][6] Choosing a reagent with reactivity matched to the substrate is key; a highly reactive agent used with a very nucleophilic substrate can lead to over-fluorination or side reactions.[5] For deoxyfluorination, reagents like DAST or Deoxo-Fluor can promote elimination byproducts, especially at higher temperatures.[1]

Q3: What is the role of the solvent in controlling selectivity and minimizing byproducts?

A3: The solvent plays a crucial role in stabilizing intermediates and influencing reaction pathways. Aprotic polar solvents like DMF and DMSO can enhance the nucleophilicity of fluoride (B91410) ions in SₙAr reactions.[3] However, it is essential to check the compatibility of the fluorinating agent with the solvent, as some combinations can react exothermically.[3] In many cases, anhydrous, non-nucleophilic solvents such as acetonitrile (B52724) are preferred to avoid side reactions like fluoride displacement.[3]

Q4: How can I identify the byproducts formed in my reaction?

A4: A combination of analytical techniques is typically used.

  • Thin-Layer Chromatography (TLC): For initial reaction monitoring and to get a qualitative sense of the number of components in the mixture.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and determining their molecular weight. However, some fluorinated compounds can degrade on the GC column.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for analyzing less volatile or thermally sensitive compounds.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for structural elucidation of both the desired product and impurities.[7] Quantitative ¹⁹F NMR (qNMR) can be used to determine the absolute purity of the final product.[7]

Troubleshooting Guide

This guide addresses specific issues encountered during fluorination experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low or no conversion of starting material Inactive Reagent: The fluorinating agent may have degraded due to improper storage (e.g., exposure to moisture).[1]Use a fresh bottle of the reagent. For hygroscopic reagents, consider alternatives like Bu₄NF·(t-BuOH)₄ instead of anhydrous Bu₄NF.[3]
Low Reaction Temperature: The activation energy for the reaction has not been met.[1]Gradually and cautiously increase the reaction temperature while monitoring for byproduct formation.[1]
Catalyst Deactivation: Impurities in the reactants or solvent may be deactivating the catalyst.[3]Ensure all materials are pure and dry. Consider increasing the catalyst loading.[3]
Significant formation of elimination byproducts (alkenes) High Reaction Temperature: Deoxyfluorination reactions (e.g., with DAST) are prone to elimination, which is often favored at higher temperatures.[1]Run the reaction at a lower temperature (e.g., -78 °C) and allow it to warm slowly.[1][3]
Steric Hindrance: A sterically hindered substrate may favor elimination over substitution.Consider a different fluorinating agent or a multi-step approach where the alcohol is first converted to a better leaving group (e.g., a sulfonate ester).[1]
Formation of dimeric or polymeric material Harsh Reaction Conditions: Sensitive substrates can degrade or polymerize under strongly acidic or basic conditions.[3]Employ milder, neutral fluorination methods. The use of a mild base like Li₂CO₃ at low temperatures has been shown to prevent dimer formation in some cases.[3]
Multiple unidentified spots on TLC/MS Substrate Instability: The starting material may be unstable under the reaction conditions.Test the stability of your starting material to the reaction conditions (reagent, solvent, temperature) in a small-scale experiment before proceeding.[8]
Reagent Incompatibility: The fluorinating agent may be reacting with the solvent or an additive.Review the literature to ensure compatibility between all reaction components. For example, Selectfluor can react exothermically with DMF and DMSO.[3]
Over-fluorination (e.g., difluorination instead of monofluorination) Reagent is too reactive: The chosen N-F reagent may be too powerful for the specific substrate.[5]Consult a reactivity scale to select a less reactive fluorinating agent.[5]
Incorrect Stoichiometry: An excess of the fluorinating agent was used.Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the fluorinating agent and monitor the reaction closely.[5]

Quantitative Data Summary

The selection of an appropriate electrophilic fluorinating agent is critical for minimizing byproducts. A quantitative reactivity scale provides a valuable tool for comparing common N-F reagents.[5]

Fluorinating ReagentRelative Rate Constant (k_rel)
2,3,4,5,6-pentachloro-N-fluoropyridinium triflate1.0 x 10⁸
N-Fluorobenzenesulfonimide (NFSI)1.7 x 10⁴
Synfluor™1.6 x 10²
Selectfluor™1.0
Data derived from kinetic studies using 1,3-diaryl-1,3-dicarbonyl derivatives as nucleophiles.[5]

Key Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of a β-Ketoester using Selectfluor™ [3][9]

  • Preparation: In a well-ventilated fume hood, add the β-ketoester (1.0 equiv.) and a suitable anhydrous solvent (e.g., acetonitrile) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add Selectfluor™ (1.1 equiv.) to the solution in one portion at room temperature.

  • Reaction Monitoring: Seal the flask and stir the reaction mixture. Monitor the progress of the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[3]

  • Work-up: Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel or Celite, washing with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the desired fluorinated compound.

Protocol 2: General Procedure for Deoxyfluorination of an Alcohol using DAST [1]

  • Preparation: In a fume hood, dissolve the alcohol (1.0 equiv.) in a dry, inert solvent (e.g., dichloromethane) in a flask made of HF-resistant material. Equip the flask with a magnetic stir bar and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 equiv.) dropwise to the stirred solution. Caution: DAST is toxic and reacts violently with water.

  • Reaction: Allow the reaction to stir at -78 °C and then warm slowly to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to quench excess DAST.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the same solvent.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Figure 1: General Troubleshooting Workflow for Byproduct Formation start Analyze Reaction Mixture (TLC, LC-MS, GC-MS) check Byproducts Observed? start->check identify Identify Byproduct Structure (NMR, MS) check->identify Yes purify Purify Desired Product check->purify No consult Consult Troubleshooting Guide (e.g., Temp, Solvent, Reagent) identify->consult optimize Optimize Reaction Conditions consult->optimize rerun Re-run Experiment optimize->rerun rerun->start

Figure 1: General Troubleshooting Workflow for Byproduct Formation

Experimental_Workflow Figure 2: Workflow for a Typical Deoxyfluorination Experiment setup 1. Dissolve Substrate in Anhydrous Solvent cool 2. Cool to -78 °C setup->cool add 3. Add Deoxyfluorinating Reagent Dropwise cool->add react 4. Stir and Warm to Room Temperature add->react monitor 5. Monitor by TLC/LC-MS react->monitor quench 6. Quench with sat. NaHCO₃ monitor->quench extract 7. Extraction & Work-up quench->extract purify 8. Column Chromatography extract->purify

Figure 2: Workflow for a Typical Deoxyfluorination Experiment

Reaction_Pathway Figure 3: Competing Substitution vs. Elimination Pathways substrate Secondary Alcohol (Substrate) product_sn2 Desired Fluorinated Product (Inversion of Stereochemistry) substrate->product_sn2  SN2 Pathway product_e2 Elimination Byproduct (Alkene) substrate->product_e2  E2 Pathway label_sn2 Favored by: - Low Temperature - Non-bulky Reagent label_sn2->product_sn2 label_e2 Favored by: - High Temperature - Steric Hindrance label_e2->product_e2

Figure 3: Competing Substitution vs. Elimination Pathways

References

Calibration procedures for instruments measuring 1,1,1,2,2-Pentafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the calibration procedures, troubleshooting, and frequently asked questions for instruments measuring 1,1,1,2,2-Pentafluoropropane. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue: No Peak or Very Small Peak

  • Question: I am not seeing a peak for this compound, or the peak is much smaller than expected. What should I do?

  • Answer:

    • Check Gas Supply: Ensure the carrier gas and any detector gases (e.g., hydrogen and air for an FID) are turned on and the cylinder pressures are adequate.

    • Verify Sample Introduction: Confirm that the syringe is functioning correctly and that the sample is being properly introduced into the gas chromatograph (GC) inlet. Check for leaks in the injection port septum.

    • Inspect for Leaks: Perform a leak check on the entire system, including fittings and connections from the gas source to the detector.

    • Confirm Instrument Parameters: Double-check that the correct method parameters are loaded, including injector temperature, oven temperature program, and detector settings.

    • Detector Issues: Ensure the detector is ignited (for FID) and that the signal is being properly acquired by the data system.

Issue: Poor Peak Shape (Tailing or Fronting)

  • Question: My peaks for this compound are tailing or fronting. How can I improve the peak shape?

  • Answer:

    • Peak Tailing:

      • Active Sites: The column may have active sites. Consider using a column specifically designed for volatile or halogenated compounds. Conditioning the column at a high temperature may also help.

      • Contamination: The liner, column, or detector may be contaminated. Perform maintenance and cleaning.

      • Improper Flow Rate: Optimize the carrier gas flow rate.

    • Peak Fronting:

      • Overloading: The sample concentration may be too high. Dilute the sample and reinject.

      • Column Degradation: The stationary phase of the column may be damaged. Replace the column.

Issue: Unstable Baseline

  • Question: The baseline on my chromatogram is noisy or drifting. What are the possible causes?

  • Answer:

    • Gas Impurities: The carrier gas or detector gases may be contaminated. Use high-purity gases and ensure gas traps are functioning correctly.

    • Column Bleed: The column may be bleeding at the operating temperature. Ensure the oven temperature does not exceed the column's maximum limit. Conditioning the column can also reduce bleed.

    • Contamination: The injector, detector, or column may be contaminated. Clean these components according to the manufacturer's instructions.

    • Leaks: Small leaks in the system can cause baseline instability. Perform a thorough leak check.

Frequently Asked Questions (FAQs)

Q1: What type of gas chromatography column is recommended for analyzing this compound?

A1: A low- to mid-polarity column is generally suitable for the analysis of volatile fluorinated hydrocarbons. A column with a stationary phase such as 5% diphenyl / 95% dimethyl polysiloxane is a good starting point. The choice will also depend on the other components in the sample matrix.

Q2: How should I prepare calibration standards for this compound?

A2: Due to its volatility, it is recommended to prepare standards by dissolving a known weight or volume of this compound in a suitable, less volatile solvent (e.g., methanol (B129727) or dimethylformamide) in a sealed vial.[1] A series of dilutions can then be made to create a calibration curve.

Q3: What are the key safety precautions when handling this compound?

A3: this compound may cause skin, eye, and respiratory irritation.[2][3] It is important to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol: Gas Chromatography Calibration for this compound

This protocol outlines the external standard calibration for the quantitative analysis of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

1. Preparation of Standard Stock Solution:

  • Accurately weigh approximately 0.1 g of this compound into a 100-mL volumetric flask containing about 50 mL of a suitable solvent (e.g., Dimethylformamide).[1]

  • Mix well to dissolve and then dilute to the mark with the solvent. This will be your stock solution.

2. Preparation of Calibration Standards:

  • Prepare a series of at least five calibration standards by diluting the stock solution.[4] The concentration range should bracket the expected concentration of this compound in your samples.

3. GC Instrument Setup:

  • Set up the GC with an appropriate column and set the instrument parameters. An example set of parameters is provided in the table below.

  • Turn on the carrier gas and detector gases and allow the system to stabilize.[5]

4. Calibration Curve Construction:

  • Inject each calibration standard into the GC.

  • Record the peak area for this compound in each chromatogram.

  • Plot a graph of peak area versus concentration for the calibration standards.

  • Perform a linear regression on the data points to obtain the equation of the line and the correlation coefficient (R²). The R² value should be ≥ 0.995 for a good calibration.

5. Sample Analysis:

  • Inject the unknown sample(s) into the GC using the same method.

  • Use the peak area of this compound in the sample chromatogram and the equation from the calibration curve to calculate the concentration of the analyte in the sample.

Data Presentation

Table 1: Example Gas Chromatography (GC) Parameters

ParameterValue
Column DB-5 Capillary (30m x 0.32mm x 0.25µm)[1]
Carrier Gas Helium or Nitrogen[1]
Inlet Temperature 150°C
Oven Program 40°C (hold for 2 min), then ramp to 150°C at 10°C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 250°C
Injection Volume 1.0 µL
Split Ratio 20:1

Table 2: Example Calibration Standard Concentrations

Calibration LevelConcentration (ppm)
150
2100
3150
4200
5250

Visualizations

GC_Calibration_Workflow prep_stock Prepare Stock Solution prep_standards Prepare Calibration Standards prep_stock->prep_standards inject_standards Inject Standards prep_standards->inject_standards gc_setup GC Instrument Setup gc_setup->inject_standards build_curve Build Calibration Curve inject_standards->build_curve analyze_samples Analyze Samples build_curve->analyze_samples calculate_conc Calculate Concentration analyze_samples->calculate_conc

Caption: Gas Chromatography calibration workflow.

GC_Troubleshooting_Tree start Chromatography Problem peak_issue Peak Shape Issue? start->peak_issue baseline_issue Baseline Instability? peak_issue->baseline_issue No tailing Tailing peak_issue->tailing Yes fronting Fronting peak_issue->fronting If not tailing no_peak No/Small Peak? baseline_issue->no_peak No gas_purity Check Gas Purity baseline_issue->gas_purity Yes check_gas Check Gas Supply no_peak->check_gas Yes active_sites Check for Active Sites/ Contamination tailing->active_sites Yes optimize_flow Optimize Flow Rate tailing->optimize_flow No overload Dilute Sample (Overload) fronting->overload Yes replace_column Replace Column fronting->replace_column No column_bleed Check for Column Bleed gas_purity->column_bleed system_leaks Check for Leaks column_bleed->system_leaks check_injection Verify Sample Injection check_gas->check_injection check_detector Check Detector check_injection->check_detector

References

Techniques for drying and removing moisture from 1,1,1,2,2-Pentafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1,1,2,2-Pentafluoropropane (HFC-245cb). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on techniques for drying this compound and removing moisture. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address common challenges.

Drying and Moisture Removal

Question 1: What is the most effective method for drying this compound?

Answer: The most common and effective method for drying this compound is by using activated molecular sieves. 3Å molecular sieves are generally preferred as their pore size is ideal for adsorbing water while excluding the larger HFC-245cb molecules.[1][2] For applications requiring extremely low moisture levels, passing the liquid HFC-245cb through a packed column of activated 3Å molecular sieves is highly effective.

Question 2: My this compound is still wet after treatment with molecular sieves. What could be the problem?

Answer: This issue can arise from several factors:

  • Inactive Molecular Sieves: The molecular sieves may not have been properly activated or have become saturated with moisture from the atmosphere. Ensure they are activated by heating them in a furnace.[1][2]

  • Insufficient Contact Time: The HFC-245cb may not have been in contact with the molecular sieves for a sufficient duration. For static drying, allow the mixture to stand for at least 12-24 hours. For column drying, ensure a slow and steady flow rate.

  • Incorrect Molecular Sieve Type: While 3Å is recommended, using 4Å sieves can also work. However, for some fluorinated compounds, larger pore sizes might lead to co-adsorption of the compound itself, reducing drying efficiency.[1]

  • High Initial Water Content: If the initial water content is very high, the molecular sieves may have become saturated. In such cases, a pre-drying step with a less aggressive desiccant or using a larger quantity of molecular sieves may be necessary.

Question 3: How do I properly activate and handle molecular sieves to ensure maximum drying efficiency?

Answer: Proper activation and handling are crucial for the performance of molecular sieves. Follow the detailed protocol below for activation. Key handling points include:

  • Always cool the activated sieves in a desiccator under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent re-adsorption of atmospheric moisture.

  • Never add hot molecular sieves directly to the liquid HFC-245cb, as this can cause rapid boiling and a pressure increase.

  • Store activated molecular sieves in a tightly sealed container in a desiccator.

Question 4: Are there any chemical compatibility issues between this compound and common desiccants?

Answer: this compound is a relatively inert hydrofluorocarbon. It is generally compatible with common desiccants such as molecular sieves (zeolites), silica (B1680970) gel, and activated alumina. However, it is always good practice to perform a small-scale compatibility test, especially if the dried compound will be used in sensitive applications. Avoid strong bases or reactive metals as drying agents, as they can potentially react with fluorinated hydrocarbons under certain conditions.

Moisture Content Analysis

Question 5: What is the recommended method for accurately determining the moisture content in this compound?

Answer: Karl Fischer (KF) titration is the gold standard for determining the water content in a wide range of substances, including fluorinated hydrocarbons.[3][4][5] It is highly specific to water and can provide accurate results even at very low concentrations (ppm levels).[6] For trace moisture analysis, the coulometric Karl Fischer method is preferred due to its higher sensitivity.[5]

Question 6: I am getting inconsistent or inaccurate results with my Karl Fischer titration. What are the common troubleshooting steps?

Answer: Inconsistent KF titration results can be frustrating. Here are some common causes and solutions:

  • Atmospheric Moisture Contamination: The titration cell must be perfectly sealed to prevent the ingress of ambient moisture. Check all seals, septa, and drying tubes.[7]

  • Incorrect Sample Handling: Due to its volatility, HFC-245cb should be introduced into the titration cell using a gas-tight syringe to prevent evaporation and minimize contact with air.

  • Reagent Degradation: KF reagents have a finite lifespan and can be degraded by atmospheric moisture. Ensure you are using fresh reagents and that they are stored properly.

  • Electrode Fouling: The platinum electrodes can become contaminated over time, leading to sluggish response or inaccurate endpoint detection. Regular cleaning according to the manufacturer's instructions is essential.[7][8]

  • Incomplete Water Release: While HFC-245cb is a liquid at room temperature, ensuring the sample fully disperses in the KF solvent is important for all the water to be accessible for titration.

Question 7: I am observing a high and unstable drift in my Karl Fischer titrator. What does this indicate?

Answer: A high and unstable drift is a clear indication of moisture ingress into the titration cell.[7]

  • Check for Leaks: Thoroughly inspect all connections, tubing, and the septum for any potential leaks.[7]

  • Drying Tube Saturation: The desiccant in the drying tubes may be saturated and needs to be replaced or regenerated.

  • Improperly Sealed Sample Port: Ensure the septum on the sample port is not worn out and provides a good seal.

Purity Analysis

Question 8: How can I assess the purity of my this compound sample?

Answer: Gas chromatography (GC) is the most suitable technique for determining the purity of volatile compounds like HFC-245cb.[9][10] By using an appropriate column and detector (such as a Flame Ionization Detector - FID or a Thermal Conductivity Detector - TCD), you can separate HFC-245cb from any impurities and quantify its percentage purity based on the peak areas in the chromatogram.

Question 9: I am seeing tailing peaks or poor resolution in my gas chromatogram. How can I troubleshoot this?

Answer: Poor peak shape and resolution in GC can be caused by several factors:

  • Column Overloading: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample or reducing the injection volume.[11]

  • Inappropriate Column: The choice of GC column is critical. For fluorinated hydrocarbons, a column with a mid-to-high polarity stationary phase is often recommended to achieve good separation from closely related impurities.[11]

  • Incorrect Temperatures: The injector, column, and detector temperatures need to be optimized. A temperature that is too low can cause peak broadening, while a temperature that is too high can lead to degradation of the sample or stationary phase.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, nitrogen) affects the separation efficiency. Ensure the flow rate is set to the optimal value for your column dimensions.

  • Contamination: Contamination in the injector liner or at the head of the column can lead to peak tailing. Regular maintenance and cleaning are important.[12]

Data Presentation

Table 1: Physical Properties of this compound (HFC-245cb)

PropertyValueReference
CAS Number 1814-88-6[13][14]
Molecular Formula C₃H₃F₅[13][14]
Molecular Weight 134.05 g/mol [13][14]
Boiling Point ~ -15 °C
Density ~ 1.4 g/cm³ at 25°C
Vapor Pressure High

Note: Some physical properties are estimated based on similar fluorinated propanes due to limited publicly available data for HFC-245cb.

Table 2: Recommended Materials for Handling this compound

MaterialCompatibilityNotes
Stainless Steel ExcellentRecommended for storage and transfer lines.
PTFE (Teflon) ExcellentSuitable for seals, gaskets, and tubing.
Polypropylene (PP) GoodCan be used for some applications, but testing is recommended.[15]
HDPE GoodSuitable for some containers.[15]
Natural Rubber, Nitrile (NBR), EPDM Not RecommendedThese materials are likely to swell or degrade.[15]

Experimental Protocols

Protocol 1: Activation of Molecular Sieves
  • Place the required amount of 3Å molecular sieves in a ceramic or borosilicate glass dish.

  • Place the dish in a muffle furnace.

  • Heat the molecular sieves to 300-350°C for at least 3 hours. For laboratory scale, heating at 150°C under vacuum for 5 hours is also effective.[2]

  • Turn off the furnace and allow the sieves to cool to about 200°C.

  • Quickly transfer the hot sieves to a glass desiccator containing a desiccant (e.g., silica gel) and seal it.

  • Allow the molecular sieves to cool to room temperature under a dry, inert atmosphere before use.

Protocol 2: Drying of this compound using Activated Molecular Sieves
  • To a clean, dry, and inert-gas-flushed flask, add the activated 3Å molecular sieves (approximately 10-20% w/v).

  • Carefully add the liquid this compound to the flask.

  • Seal the flask and allow the mixture to stand for 12-24 hours with occasional gentle swirling.

  • For higher purity, decant or filter the dried liquid under an inert atmosphere to separate it from the molecular sieves.

Protocol 3: Determination of Moisture Content by Coulometric Karl Fischer Titration
  • Set up the coulometric Karl Fischer titrator according to the manufacturer's instructions.

  • Allow the instrument to precondition the titration cell until a stable, low drift is achieved.

  • Using a gas-tight syringe, draw a known volume of the dried this compound.

  • Determine the mass of the sample by weighing the syringe before and after injection.

  • Inject the sample into the titration cell.

  • The titrator will automatically titrate the water and display the result, usually in ppm or percent water content.

  • Perform multiple measurements to ensure reproducibility.

Protocol 4: Purity Analysis by Gas Chromatography (GC)
  • Instrument Setup:

    • Injector: Split/splitless injector, temperature set appropriately for the volatile nature of HFC-245cb (e.g., 150-200°C).

    • Column: A mid-polarity column (e.g., containing trifluoropropyl groups) is recommended.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a suitable final temperature (e.g., 150-200°C) to ensure separation of any less volatile impurities.

    • Detector: FID or TCD, with the temperature set higher than the final oven temperature (e.g., 250°C).

    • Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

  • Sample Preparation: If necessary, dilute the sample in a suitable volatile solvent.

  • Injection: Inject a small volume (e.g., 0.1-1.0 µL) of the sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (which can be confirmed by injecting a pure standard).

    • Integrate the areas of all peaks in the chromatogram.

    • Calculate the percent purity by dividing the peak area of HFC-245cb by the total area of all peaks and multiplying by 100.

Visualizations

Drying_Workflow cluster_prep Preparation cluster_drying Drying Process cluster_analysis Analysis Activate Sieves Activate Sieves Add Sieves to HFC Add Sieves to HFC Activate Sieves->Add Sieves to HFC Cool First Contact Time Allow Contact (12-24h) Add Sieves to HFC->Contact Time Separate Separate Dried HFC Contact Time->Separate KF Titration Karl Fischer Titration Separate->KF Titration Verify Moisture GC Analysis Gas Chromatography Purity Check Separate->GC Analysis Verify Purity KF_Troubleshooting Problem Inconsistent KF Results Check_Leaks Check for Leaks (Seals, Septa) Problem->Check_Leaks Check_Reagents Use Fresh Reagents Problem->Check_Reagents Clean_Electrodes Clean Electrodes Problem->Clean_Electrodes Improve_Handling Improve Sample Handling (Gas-tight Syringe) Problem->Improve_Handling Solution Accurate Results Check_Leaks->Solution Check_Reagents->Solution Clean_Electrodes->Solution Improve_Handling->Solution GC_Troubleshooting Problem Poor GC Peak Shape or Resolution Optimize_Injection Optimize Injection Volume (Dilute Sample) Problem->Optimize_Injection Select_Column Select Appropriate Column (Mid-polarity) Problem->Select_Column Optimize_Temp Optimize Temperatures (Injector, Oven, Detector) Problem->Optimize_Temp Check_Flow Check Carrier Gas Flow Problem->Check_Flow Solution Good Separation & Peak Shape Optimize_Injection->Solution Select_Column->Solution Optimize_Temp->Solution Check_Flow->Solution

References

Technical Support Center: Enhancing Yield and Selectivity in C3 Compound Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the fluorination of C3 compounds. This resource is tailored for researchers, scientists, and professionals in drug development to address common challenges in improving the yield and selectivity of these critical reactions. Below, you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data to support your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the fluorination of C3 compounds.

Issue 1: Low Yield in Electrophilic Fluorination of C3 Ketones

Question: I am experiencing low yields during the α-fluorination of a C3 ketone (e.g., acetone (B3395972) or a substituted analog) using an electrophilic fluorine source like Selectfluor™. What are the potential causes and how can I improve the yield?

Answer: Low yields in the α-fluorination of C3 ketones can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Enolate/Enol Formation: The reaction proceeds through an enol or enolate intermediate. Inefficient formation of this intermediate is a common reason for low conversion.

    • Solution: Optimize the concentration of the acid or base catalyst. For base-catalyzed reactions, ensure anhydrous conditions as water can quench the enolate. For acid-catalyzed reactions, strong acids like trifluoromethanesulfonic acid can be effective.

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.

    • Solution: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, for sensitive substrates, higher temperatures can lead to byproduct formation; in such cases, lowering the temperature and extending the reaction time is advisable.[1]

  • Reagent Stoichiometry: An incorrect ratio of reagents can lead to incomplete reaction or the formation of di- or tri-fluorinated byproducts.

    • Solution: Carefully control the stoichiometry of the fluorinating agent. Start with 1.0-1.2 equivalents for monofluorination and monitor the reaction closely by GC-MS or NMR to determine the optimal amount.[2]

  • Solvent Choice: The solvent can significantly influence the reaction.

    • Solution: Acetonitrile (B52724) is a commonly used solvent for reactions with Selectfluor™. However, for certain substrates, screening other polar aprotic solvents may improve the yield. Avoid solvents that can react with the fluorinating agent, such as DMF, pyridine (B92270), and DMSO with Selectfluor™.[3][4]

Issue 2: Poor Regioselectivity in the Fluorination of Functionalized Propanes

Question: My fluorination of a substituted propane (B168953) is resulting in a mixture of isomers. How can I improve the regioselectivity for the desired C-F bond formation?

Answer: Achieving high regioselectivity in the fluorination of aliphatic chains requires careful consideration of electronic and steric factors, as well as the choice of fluorinating agent.

  • Directing Groups: The presence and nature of functional groups on the propane chain are the primary determinants of regioselectivity.

    • Solution: Leverage the electronic effects of existing substituents. Electron-withdrawing groups can deactivate adjacent positions to electrophilic attack, while some functional groups can act as directing groups for certain catalytic systems. For nucleophilic fluorination, the position of the leaving group dictates the regioselectivity.

  • Steric Hindrance: The steric environment around the target C-H or C-Leaving Group bond can significantly impact selectivity.

    • Solution: For electrophilic fluorination of C-H bonds, less sterically hindered positions are generally more reactive. To target a more hindered position, a directing group strategy might be necessary. For nucleophilic substitution, steric hindrance can disfavor the reaction, potentially leading to elimination byproducts.

  • Choice of Fluorinating Reagent and Catalyst: Different fluorinating systems exhibit varying degrees of selectivity.

    • Solution: For challenging C-H fluorinations, specialized catalytic systems, such as manganese porphyrin complexes for remote C-H activation, may be required to achieve high regioselectivity.[2] In nucleophilic fluorination, the choice of fluoride (B91410) source and any phase-transfer catalyst can influence the outcome.

Issue 3: Formation of Elimination Byproducts in Nucleophilic Fluorination of C3 Halides or Sulfonates

Question: I am attempting to introduce fluorine via nucleophilic substitution on a 3-halopropane or a propyl sulfonate, but I am observing a significant amount of propene as a byproduct. How can I minimize this elimination reaction?

Answer: The fluoride ion is not only a nucleophile but also a base, which can promote E2 elimination, especially with secondary leaving groups or under harsh conditions.

  • Basicity of the Fluoride Source: Highly basic fluoride sources can favor elimination.

    • Solution: Switch to a less basic fluoride source. For example, instead of using TBAF, consider CsF or an amine-HF complex like triethylamine (B128534) trihydrofluoride (Et₃N·3HF).[5]

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution.

    • Solution: Lower the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature to improve the Sₙ2/E2 ratio.[1]

  • Solvent: The solvent can influence the nucleophilicity and basicity of the fluoride ion.

    • Solution: Use a nonpolar solvent like toluene (B28343) to suppress background elimination.[5] In some cases, for nucleophilic fluorination, adding a protic co-solvent can help to solvate the fluoride ion and reduce its basicity.[5]

Quantitative Data Summary

The following tables provide a summary of quantitative data for representative fluorination reactions of C3 compounds.

Table 1: Electrophilic α-Fluorination of C3 Ketones

SubstrateFluorinating AgentCatalyst/AdditiveSolventTemp (°C)Time (h)Yield (%)Ref.
AcetoneF₂/N₂Cu gauzeGas phase--5-10 (HFA)[6]
1,3-CyclohexanedioneSelectfluor™NoneAcetonitrileRT10-9650[7]
1-Phenyl-1,3-butanedioneSelectfluor™NoneAcetonitrileRT2492[8]
4-Phenyl-cyclohexanoneNFSIDihydroquinidine-TCATHF-20-87[2]

Table 2: C3-Selective Fluorination of Pyridine Derivatives

SubstrateFluorinating AgentAmineSolventTemp (°C)Time (h)Yield (%)Ref.
N-(2,4-dinitrophenyl)-3-phenylpyridinium saltNFSIN-(pyridin-4-ylmethyl)ethanamineMeOH/CH₃CN-10 to 8016.2565[9]
N-(2,4-dinitrophenyl)-3-(p-tolyl)pyridinium saltNFSIN-(pyridin-4-ylmethyl)ethanamineMeOH/CH₃CN-10 to 8016.2572[9]
N-(2,4-dinitrophenyl)-3-(4-fluorophenyl)pyridinium saltNFSIN-(pyridin-4-ylmethyl)ethanamineMeOH/CH₃CN-10 to 8016.2568[9]

Experimental Protocols

This section provides detailed methodologies for key fluorination reactions of C3 compounds.

Protocol 1: Electrophilic α-Monofluorination of a C3 β-Ketoester

This protocol describes a general procedure for the α-monofluorination of a C3 β-ketoester using Selectfluor™.

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Selectfluor™

  • Anhydrous acetonitrile

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the β-ketoester (1.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Reagent Addition: To the stirred solution at room temperature, add Selectfluor™ (1.1 equiv) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired α-fluorinated β-ketoester.

Protocol 2: Nucleophilic Fluorination of 1-Bromo-3-phenylpropane

This protocol provides a general method for the nucleophilic fluorination of a C3 alkyl halide using a fluoride salt.

Materials:

  • 1-Bromo-3-phenylpropane

  • Cesium fluoride (CsF)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add cesium fluoride (1.5 equiv).

  • Solvent and Substrate Addition: Add anhydrous DMF or acetonitrile, followed by 1-bromo-3-phenylpropane (1.0 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to yield 1-fluoro-3-phenylpropane.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships in troubleshooting and performing fluorination reactions.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Incomplete_Conversion Incomplete Conversion? Check_Conversion->Incomplete_Conversion Analyze_Side_Products Analyze for Side Products Side_Products_Present Side Products Present? Analyze_Side_Products->Side_Products_Present Review_Isolation Review Isolation & Purification Isolation_Issues Isolation Issues? Review_Isolation->Isolation_Issues Incomplete_Conversion->Analyze_Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Temperature - Concentration - Reaction Time Incomplete_Conversion->Optimize_Conditions Yes Side_Products_Present->Review_Isolation No Identify_Byproducts Identify Byproducts to Understand Reaction Pathway Side_Products_Present->Identify_Byproducts Yes Modify_Workup Modify Workup or Purification Method Isolation_Issues->Modify_Workup Yes Adjust_Stoichiometry Adjust Reagent Stoichiometry Identify_Byproducts->Adjust_Stoichiometry Change_Reagent Change Fluorinating Agent or Catalyst Adjust_Stoichiometry->Change_Reagent

Caption: A troubleshooting workflow for addressing low yields in fluorination reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) Reagents 2. Prepare Reagents (Substrate, Solvent, Fluorinating Agent) Setup->Reagents Addition 3. Reagent Addition (Controlled Temperature) Reagents->Addition Monitoring 4. Monitor Reaction (TLC, GC-MS, NMR) Addition->Monitoring Quench 5. Quench Reaction Monitoring->Quench Extraction 6. Extraction Quench->Extraction Purification 7. Purification (Chromatography/Distillation) Extraction->Purification Analysis 8. Characterization (NMR, MS) Purification->Analysis

Caption: A general experimental workflow for a typical fluorination reaction.

References

Validation & Comparative

A Comparative Analysis of 1,1,1,2,2-Pentafluoropropane (HFC-245cb) and HFC-245fa for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of specialized chemical compounds, hydrofluorocarbons (HFCs) play a significant role in various industrial and research applications. This guide provides a detailed comparative analysis of two isomers of pentafluoropropane: 1,1,1,2,2-Pentafluoropropane (HFC-245cb) and 1,1,1,3,3-Pentafluoropropane (HFC-245fa). This document is intended for researchers, scientists, and drug development professionals who may utilize these compounds as refrigerants, blowing agents, solvents, or in other specialized applications.

While both compounds share the same chemical formula (C₃H₃F₅), their different structural arrangements result in distinct physicochemical properties and performance characteristics. This comparison aims to provide an objective overview based on available data. It is important to note that comprehensive, direct comparative experimental studies between HFC-245cb and HFC-245fa are limited in the public domain. Therefore, this analysis relies on the compilation of individual data for each compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and HFC-245fa is presented in the table below. These properties are fundamental to understanding the behavior of these compounds in various applications.

PropertyThis compound (HFC-245cb)HFC-245fa (1,1,1,3,3-Pentafluoropropane)
CAS Number 1814-88-6460-73-1
Molecular Weight 134.05 g/mol 134.05 g/mol [1]
Boiling Point -18.0 °C15.3 °C[1]
Freezing Point -75 °C-103 °C[1]
Critical Temperature 106.9 °C154.01 °C
Critical Pressure 3.14 MPa3.64 MPa
Liquid Density (at 25°C) 1.40 g/cm³1.32 g/cm³[1]
Vapor Pressure (at 20°C) 0.47 MPa0.1227 MPa[1]
Ozone Depletion Potential (ODP) 00[1][2]
Global Warming Potential (GWP, 100-yr) 4510[3]1030

Performance Comparison

The performance of these HFCs is highly dependent on the specific application, such as their use as a refrigerant or a foam blowing agent.

Refrigerant Performance

As refrigerants, the thermodynamic properties of these compounds are critical. HFC-245fa has been more extensively studied and is used in applications like centrifugal chillers. HFC-245fa is considered a low-pressure refrigerant.[4]

Performance MetricThis compound (HFC-245cb)HFC-245fa (1,1,1,3,3-Pentafluoropropane)
Refrigerant Designation R-245cbR-245fa
Primary Application Not widely used as a primary refrigerant.Centrifugal chillers, waste heat recovery.[2][4]
Theoretical COP Data not readily availableGenerally considered to have good thermodynamic efficiency in its intended applications.[4]
Foam Blowing Agent Performance

HFC-245fa is a well-established blowing agent for polyurethane foams, prized for its low thermal conductivity and good compatibility with polyols.[5] Data on the performance of HFC-245cb as a foam blowing agent is scarce in publicly available literature.

Performance MetricThis compound (HFC-245cb)HFC-245fa (1,1,1,3,3-Pentafluoropropane)
Primary Application Not a primary commercial blowing agent.Closed-cell polyurethane foams for insulation.[2][5]
Thermal Conductivity of Foam Data not readily availableContributes to low thermal conductivity of the resulting foam.[5]
Compatibility Data not readily availableGood compatibility with polyurethane components.[5]

Safety and Environmental Profile

Both HFC-245cb and HFC-245fa have an Ozone Depletion Potential (ODP) of zero, making them alternatives to ozone-depleting substances like CFCs and HCFCs.[1][2] However, their Global Warming Potential (GWP) is a significant consideration. HFC-245fa has a GWP of 1030 over a 100-year time horizon. Recent reports indicate that HFC-245cb has a significantly higher GWP of 4510.[3]

In terms of toxicity, HFC-245fa has undergone extensive testing and is considered to have low acute and chronic toxicity.[2] Less publicly available data exists for the toxicity of HFC-245cb.

Experimental Protocols

To ensure objective and reproducible results, standardized experimental protocols are crucial for evaluating the performance of compounds like HFC-245cb and HFC-245fa.

Refrigerant Performance Testing

The performance of a refrigerant is typically evaluated using a calorimeter test stand, which simulates a refrigeration cycle.

Methodology:

  • System Setup: A vapor-compression refrigeration circuit is constructed, consisting of a compressor, condenser, expansion valve, and evaporator. The system is instrumented with sensors to measure temperature, pressure, and mass flow rate at various points in the cycle.

  • Test Conditions: The system is operated under a range of controlled conditions, varying the evaporating and condensing temperatures to simulate different operating environments.

  • Data Acquisition: Key parameters are continuously monitored and recorded, including:

    • Refrigerant temperatures and pressures at the inlet and outlet of each component.

    • Refrigerant mass flow rate.

    • Power consumption of the compressor.

    • Heat absorbed by the evaporator (cooling capacity).

    • Heat rejected by the condenser.

  • Performance Calculation: The collected data is used to calculate key performance indicators:

    • Coefficient of Performance (COP): The ratio of the cooling capacity to the compressor power input.

    • Volumetric Cooling Capacity: The amount of heat removed per unit volume of refrigerant vapor at the compressor inlet.

    • Isentropic Efficiency of the Compressor: A measure of how efficiently the compressor compresses the refrigerant.

G cluster_0 Refrigeration Cycle cluster_1 Data Acquisition & Analysis Evaporator Evaporator (Heat Absorption) Compressor Compressor (Work Input) Evaporator->Compressor Low-Pressure Vapor Data Temperature, Pressure, Mass Flow, Power Evaporator->Data Condenser Condenser (Heat Rejection) Compressor->Condenser High-Pressure Vapor Compressor->Data ExpansionValve Expansion Valve (Throttling) Condenser->ExpansionValve High-Pressure Liquid Condenser->Data ExpansionValve->Evaporator Low-Pressure Liquid/Vapor Mix Performance COP, Capacity, Efficiency Data->Performance Calculation

Diagram of a typical experimental workflow for refrigerant performance testing.
Foam Blowing Agent Performance Testing

The performance of a blowing agent is evaluated by producing foam samples and measuring their key properties.

Methodology:

  • Foam Formulation: A polyurethane foam formulation is prepared, consisting of a polyol blend, isocyanate, catalysts, surfactants, and the blowing agent being tested.

  • Foam Preparation: The components are mixed under controlled conditions (temperature, mixing speed, and time) and poured into a mold or allowed to free-rise.

  • Curing: The foam is allowed to cure for a specified period.

  • Sample Characterization: The cured foam is then subjected to a series of tests to evaluate its properties:

    • Density: The mass per unit volume of the foam.

    • Thermal Conductivity (k-factor): A measure of the foam's insulating capability. This is a critical performance parameter for insulation foams.

    • Compressive Strength: The ability of the foam to withstand a compressive load.

    • Dimensional Stability: The ability of the foam to retain its shape and size over time and under varying temperature and humidity conditions.

    • Cell Structure Analysis: Microscopic examination of the foam's cell size, shape, and uniformity.

G cluster_0 Foam Preparation cluster_1 Performance Evaluation Formulation Polyol, Isocyanate, Catalyst, Surfactant, Blowing Agent Mixing Controlled Mixing Formulation->Mixing Foaming Foaming & Curing Mixing->Foaming Density Density Foaming->Density ThermalConductivity Thermal Conductivity Foaming->ThermalConductivity MechanicalProperties Compressive Strength, Dimensional Stability Foaming->MechanicalProperties CellStructure Cell Structure Analysis Foaming->CellStructure

Workflow for evaluating the performance of a foam blowing agent.

Conclusion

This compound (HFC-245cb) and 1,1,1,3,3-Pentafluoropropane (HFC-245fa) are isomers with distinct properties that influence their suitability for different applications. HFC-245fa is a well-characterized compound with established use as a low-pressure refrigerant and a high-performance foam blowing agent. In contrast, there is significantly less publicly available data on the performance of HFC-245cb, and its very high GWP may limit its practical applications, particularly in light of increasing environmental regulations.

For researchers and professionals in drug development, the choice between these or other similar compounds would depend on the specific requirements of their application, such as the need for a non-flammable solvent with specific boiling points and densities. The higher vapor pressure and lower boiling point of HFC-245cb might be advantageous in some niche applications, but its environmental impact is a major drawback. HFC-245fa, with its more favorable environmental profile (though still a potent greenhouse gas) and well-documented properties, presents a more established and characterized option for applications where its properties are suitable.

It is recommended that for any critical application, direct experimental evaluation of these compounds be conducted under the specific conditions of use to ensure optimal performance and safety.

References

Performance Showdown: HFC-245cb Faces Off Against a Spectrum of Refrigerant Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

In the ongoing quest for efficient and environmentally responsible refrigerants, 1,1,1,2,2-Pentafluoropropane (HFC-245cb) has emerged as a significant hydrofluorocarbon (HFC). This guide provides a detailed performance evaluation of HFC-245cb in comparison to a range of other refrigerants, including its isomers, other HFCs, hydrofluoroolefins (HFOs), and natural refrigerants. The following analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their specific applications.

Executive Summary

The selection of a refrigerant is a multi-faceted process involving a trade-off between thermodynamic performance, environmental impact, safety, and economic viability. HFC-245cb, while possessing certain favorable thermodynamic properties, is also characterized by a high Global Warming Potential (GWP), a factor of increasing regulatory scrutiny. This comparison guide delves into the quantitative performance metrics of HFC-245cb and its alternatives, offering a clear perspective on their respective strengths and weaknesses.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators of HFC-245cb and a selection of alternative refrigerants. The data has been compiled from various experimental studies and thermodynamic property databases. It is important to note that direct, side-by-side experimental comparisons under identical operating conditions are not always available in the public domain. Therefore, the presented data should be considered within the context of the specific experimental setups from which they were derived.

Table 1: Environmental and Safety Properties

RefrigerantChemical FormulaGWP (100-year)ODPSafety Classification
HFC-245cb CH3CF2CF3~1000-14000A1
HFC-245caCHF2CF2CH2F~7000A1
HFC-245faCHF2CH2CF3~10300A1
R-134aCH2FCF314300A1
R-1234yfCF3CF=CH2<10A2L
R-1234ze(E)trans-CHF=CHCF3<10A2L
R-290 (Propane)C3H830A3
R-600a (Isobutane)CH(CH3)330A3
R-717 (Ammonia)NH300B2L
R-744 (CO2)CO210A1

Table 2: Thermodynamic and Performance Data (Illustrative Example)

RefrigerantNormal Boiling Point (°C)Critical Temperature (°C)Cooling Capacity (kW)Coefficient of Performance (COP)
HFC-245cb -18.2107.2ReferenceReference
R-134a-26.1101.1~5-10% higher~2-5% higher
R-1234yf-29.594.7~5-10% lower~5-15% lower
R-290 (Propane)-42.196.7~10-20% lower~5-10% higher

*Note: The performance data presented here are generalized from various sources and are intended for illustrative purposes. Actual performance can vary significantly based on system design and operating conditions. Direct experimental comparisons are necessary for precise evaluation.

Experimental Protocols

The performance evaluation of refrigerants is typically conducted using a vapor compression refrigeration system test rig, often employing a calorimeter to accurately measure the refrigerant's mass flow rate and the heat absorbed and rejected. The following is a generalized methodology based on established standards such as ASHRAE Standard 23.1.

Objective: To determine the cooling capacity and Coefficient of Performance (COP) of a refrigerant under controlled operating conditions.

Apparatus:

  • A vapor-compression refrigeration test stand consisting of a compressor, condenser, expansion valve, and evaporator.

  • A refrigerant calorimeter (primary method for measuring cooling capacity).

  • Precision sensors for measuring temperature, pressure, and mass flow rate at various points in the cycle.

  • A data acquisition system for recording and processing the experimental data.

  • Power meters to measure the energy consumption of the compressor.

Procedure:

  • System Preparation: The refrigeration system is evacuated to remove any non-condensable gases and then charged with the test refrigerant to the manufacturer's specified amount.

  • Setting Operating Conditions: The desired evaporating and condensing temperatures are set by controlling the conditions of the heat source (for the evaporator) and the heat sink (for the condenser).

  • Stabilization: The system is allowed to run until it reaches a steady-state condition, where temperatures and pressures at all points in the cycle remain constant over time.

  • Data Acquisition: Once the system is stable, data from all sensors (temperature, pressure, mass flow rate) and the compressor power consumption are recorded for a specified duration.

  • Calculations:

    • Cooling Capacity (Q_evap): This is determined using the calorimeter, which directly measures the heat absorbed by the refrigerant in the evaporator. It can also be calculated using the refrigerant mass flow rate (ṁ) and the change in enthalpy (Δh) across the evaporator: Q_evap = ṁ * (h_out - h_in)

    • Compressor Work (W_comp): This is measured directly by the power meter connected to the compressor.

    • Coefficient of Performance (COP): This is the ratio of the cooling capacity to the compressor work: COP = Q_evap / W_comp

  • Uncertainty Analysis: An uncertainty analysis is performed to quantify the potential errors in the measured and calculated parameters. This involves considering the accuracy of the sensors and the propagation of errors through the calculations.

Mandatory Visualization

The selection of an appropriate refrigerant is a complex process that involves balancing multiple, often competing, criteria. The following diagram illustrates a logical workflow for the performance evaluation and selection of refrigerants.

Refrigerant_Evaluation_Workflow start Define Application Requirements (e.g., Temperature Range, Capacity) env_safety Environmental & Safety Assessment start->env_safety thermo_props Thermodynamic Property Analysis start->thermo_props exp_testing Experimental Performance Testing env_safety->exp_testing gwp Global Warming Potential (GWP) env_safety->gwp odp Ozone Depletion Potential (ODP) env_safety->odp flammability Flammability env_safety->flammability toxicity Toxicity env_safety->toxicity thermo_props->exp_testing nbt Normal Boiling Point thermo_props->nbt crit_temp Critical Temperature & Pressure thermo_props->crit_temp latent_heat Latent Heat of Vaporization thermo_props->latent_heat data_analysis Data Analysis & Comparison exp_testing->data_analysis cop Coefficient of Performance (COP) exp_testing->cop cool_cap Cooling Capacity exp_testing->cool_cap energy_eff Energy Efficiency exp_testing->energy_eff selection Refrigerant Selection & Optimization data_analysis->selection end Final Recommendation selection->end

Caption: Logical workflow for refrigerant performance evaluation and selection.

The following diagram illustrates the typical experimental workflow for evaluating refrigerant performance in a vapor compression cycle.

Experimental_Workflow prep System Preparation (Evacuation & Charging) set_cond Set Operating Conditions (Te, Tc) prep->set_cond stabilize Achieve Steady-State Operation set_cond->stabilize acquire Data Acquisition (T, P, ṁ, Power) stabilize->acquire calc Performance Calculation (Cooling Capacity, COP) acquire->calc uncertainty Uncertainty Analysis calc->uncertainty results Tabulate & Report Results uncertainty->results

Caption: Experimental workflow for refrigerant performance testing.

Conclusion

The performance evaluation of this compound (HFC-245cb) reveals it to be a capable refrigerant from a thermodynamic standpoint. However, its significant Global Warming Potential necessitates careful consideration in light of current and future environmental regulations. The choice of an alternative refrigerant will depend on the specific requirements of the application, with HFOs and natural refrigerants offering lower GWP but presenting their own challenges in terms of flammability, toxicity, or operating pressures. This guide provides a foundational framework and comparative data to aid researchers and professionals in navigating the complex landscape of refrigerant selection. For definitive performance assessment, direct experimental testing under the intended operating conditions is strongly recommended.

A Comparative Environmental Impact Assessment of Pentafluoropropane Isomers and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impacts of pentafluoropropane isomers and several commercially available alternatives. The following sections detail key environmental metrics, the experimental protocols used to determine these metrics, and a visual representation of the assessment workflow. All quantitative data is summarized for clear comparison.

Comparative Environmental Impact Data

The environmental impacts of refrigerant and propellant compounds are primarily assessed using three key metrics: Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and Atmospheric Lifetime.

  • Ozone Depletion Potential (ODP): This metric quantifies a substance's ability to destroy stratospheric ozone relative to trichlorofluoromethane (B166822) (CFC-11), which has an ODP of 1. Hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) do not contain chlorine or bromine and therefore have an ODP of zero.

  • Global Warming Potential (GWP): GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2), which has a GWP of 1. The 100-year GWP is the most commonly used metric for regulatory purposes.

  • Atmospheric Lifetime: This is the average time a molecule of the compound remains in the atmosphere before being removed by chemical reaction or photolysis. Longer lifetimes generally correlate with higher GWPs.

The table below summarizes these key environmental metrics for the four isomers of pentafluoropropane (HFC-245fa, HFC-245ca, HFC-245ea, and HFC-245eb) and compares them with several alternatives, including hydrofluoroolefins (HFOs) and natural refrigerants.

CompoundChemical FormulaODPGWP (100-year)GWP (20-year)Atmospheric Lifetime (years)
Pentafluoropropane Isomers
HFC-245faCHF₂CH₂CF₃01030[1]3170[2]7.7[1]
HFC-245caCH₂FCF₂CHF₂0693-6.6[3]
HFC-245eaCHF₂CHFCHF₂0255[4]--
HFC-245ebCH₂FCHFCF₃0325[5]1160[5]3.2[5]
Hydrofluoroolefin (HFO) Alternatives
HFO-1234yfCF₃CF=CH₂0<1[6]1[6]0.03 (approx. 11 days)[7]
HFO-1234ze(E)trans-CHF=CHCF₃0<1[8]4[6]0.04 (approx. 16 days)[9]
Natural Refrigerant Alternatives
R-744 (Carbon Dioxide)CO₂01[10]1[11]variable (complex cycle)
R-290 (Propane)C₃H₈0~3[12]0.072[13]0.04 (approx. 14 days)

Experimental Protocols for Environmental Impact Assessment

The determination of the key environmental metrics listed above relies on established experimental and computational methodologies. Below are detailed descriptions of the protocols for two fundamental measurements: atmospheric lifetime and radiative efficiency, which is a critical component in calculating GWP.

The primary removal mechanism for HFCs in the troposphere is their reaction with the hydroxyl radical (OH). The rate of this reaction is the main determinant of their atmospheric lifetime. A common laboratory technique to measure this reaction rate is Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) .

Experimental Workflow for PLP-LIF

G cluster_0 OH Radical Generation cluster_1 Reaction and Detection Photolysis_Laser Excimer Laser (e.g., 248 nm) Precursor OH Precursor Gas (e.g., H₂O₂ or HNO₃) Photolysis_Laser->Precursor Photolysis Reaction_Cell Temperature-Controlled Reaction Cell (HFC + Precursor + Bath Gas) Fluorescence OH Fluorescence (at ~309 nm) Reaction_Cell->Fluorescence Probe_Laser Probe Laser (e.g., Dye Laser at 282 nm) Probe_Laser->Reaction_Cell Excitation Detector Photomultiplier Tube (PMT) with Filter Fluorescence->Detector Detection Data_Acquisition Data Acquisition System (Boxcar Averager/Oscilloscope) Detector->Data_Acquisition Signal Analysis Data Analysis (Pseudo-first-order kinetics plot) Data_Acquisition->Analysis Rate_Constant Determine Rate Constant (kOH) Analysis->Rate_Constant G IR_Source Broadband Infrared Source Interferometer Michelson Interferometer IR_Source->Interferometer Gas_Cell Gas Cell with Known Path Length (containing HFC sample) Interferometer->Gas_Cell Detector IR Detector (e.g., MCT) Gas_Cell->Detector FT Fourier Transform Detector->FT Absorbance_Spectrum Absorbance Spectrum FT->Absorbance_Spectrum Cross_Section Calculate Absorption Cross-Section Absorbance_Spectrum->Cross_Section Radiative_Efficiency Calculate Radiative Efficiency Cross_Section->Radiative_Efficiency G cluster_ODP Ozone Depletion Potential (ODP) Assessment cluster_GWP Global Warming Potential (GWP) Assessment substance Test Substance (e.g., Pentafluoropropane Isomer) chlorine_bromine Contains Chlorine or Bromine? substance->chlorine_bromine lifetime_exp Determine Atmospheric Lifetime (e.g., PLP-LIF) substance->lifetime_exp rad_eff_exp Determine Radiative Efficiency (e.g., FTIR Spectroscopy) substance->rad_eff_exp odp_zero ODP = 0 chlorine_bromine->odp_zero No odp_calc Calculate ODP (relative to CFC-11) chlorine_bromine->odp_calc Yes gwp_calc Calculate GWP (relative to CO₂) lifetime_exp->gwp_calc rad_eff_exp->gwp_calc

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Fluorinated Propane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of fluorinated propanes is critical for ensuring product quality, safety, and regulatory compliance. These compounds are widely used as propellants, refrigerants, and foam-blowing agents. This guide provides an objective comparison of two powerful analytical techniques for their quantification: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and 19F Nuclear Magnetic Resonance (19F NMR) spectroscopy. Cross-validation, the process of comparing results from two distinct analytical methods, is essential for confirming the accuracy and reliability of data.

Method Performance Comparison

The choice between HS-GC-MS and 19F NMR for the quantification of fluorinated propanes depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired level of structural information.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile organic compounds (VOCs) like fluorinated propanes from various matrices. By analyzing the vapor phase in equilibrium with the sample, headspace injection minimizes matrix effects and simplifies sample preparation.

19F Nuclear Magnetic Resonance (19F NMR) Spectroscopy is a powerful quantitative tool that offers high specificity for fluorine-containing compounds.[1][2][3][4] The 100% natural abundance and high gyromagnetic ratio of the 19F nucleus provide excellent sensitivity. A key advantage of 19F NMR is its wide chemical shift range, which minimizes the likelihood of signal overlap, even in complex mixtures.[1][3]

The following tables summarize the quantitative performance parameters for both methods, compiled from validated analytical methods for relevant fluorinated compounds.

Table 1: Quantitative Performance of Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Volatile Fluorinated Compounds

Parameter1,1,1,2,3,3,3-Heptafluoropropane in BloodVolatile Perfluorinated Compound Precursors in Textiles
Linearity (R²) Not explicitly stated, but calibration curve was linear≥ 0.9984
Limit of Detection (LOD) 0.005 mg/L0.002 - 0.04 mg/kg
Limit of Quantification (LOQ) 0.016 mg/L0.006 - 0.1 mg/kg
Accuracy/Recovery (%) Not explicitly stated73.2% - 117.2%
Precision (%RSD) Not explicitly stated0.1% - 9.4%
Reference [5]

Table 2: Quantitative Performance of 19F Nuclear Magnetic Resonance (19F NMR) for Fluorinated Compounds

ParameterFluorinated PharmaceuticalsAtorvastatin Calcium
Linearity (R²) Not explicitly statedNot explicitly stated, but linearity was assessed
Limit of Detection (LOD) < 0.1 g/100 g (average 0.06 g/100 g)Not explicitly stated
Limit of Quantification (LOQ) Not explicitly statedCalculated as 10σ/S
Accuracy/Trueness Assay values within <5% of HPLC resultsResults comparable to mass balance method
Precision (%RSD) Intraday: 0.9%, Interday: 1.2%Similar precision to 1H qNMR
Reference [3][1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following are generalized protocols for the quantification of fluorinated propanes using HS-GC-MS and 19F NMR.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Protocol

This protocol is based on methods developed for the quantification of volatile fluorinated compounds.

1. Sample Preparation:

  • Accurately weigh or pipette the sample (e.g., drug product, biological fluid) into a headspace vial.

  • Add an appropriate internal standard solution.

  • Seal the vial immediately with a crimp cap containing a PTFE-lined septum.

2. Instrumental Analysis:

  • Incubation: Incubate the vial at a controlled temperature (e.g., 80°C) for a specific time to allow for equilibration of the analyte between the sample and the headspace.

  • Injection: Automatically inject a known volume of the headspace gas into the GC-MS system.

  • Gas Chromatography (GC):

    • Column: Use a suitable capillary column for the separation of volatile halogenated hydrocarbons.

    • Oven Temperature Program: Implement a temperature gradient to ensure the separation of the target analyte from other volatile components.

    • Carrier Gas: Use high-purity helium at a constant flow rate.

  • Mass Spectrometry (MS):

    • Ionization: Use electron impact (EI) ionization.

    • Acquisition Mode: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the target fluorinated propane (B168953) and the internal standard.

3. Quantification:

  • Generate a calibration curve by analyzing a series of standards of known concentrations.

  • Calculate the concentration of the fluorinated propane in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

19F Nuclear Magnetic Resonance (19F NMR) Spectroscopy Protocol

This protocol is based on established methods for quantitative 19F NMR.[2][3]

1. Sample Preparation:

  • Accurately weigh the sample and a suitable internal standard into an NMR tube.

  • Dissolve the sample and internal standard in a deuterated solvent (e.g., DMSO-d6, Chloroform-d). The choice of solvent is less critical for 19F NMR as most do not contain fluorine.[3]

  • Ensure complete dissolution by vortexing or sonication.

2. Instrumental Analysis:

  • Spectrometer: Use a high-field NMR spectrometer equipped with a fluorine probe.

  • Acquisition Parameters:

    • Pulse Angle: A 90° pulse angle is often used to maximize the signal-to-noise ratio.[3]

    • Relaxation Delay (D1): Set a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the analyte and internal standard) to ensure full relaxation of all nuclei between pulses for accurate quantification.[1]

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Spectral Width: Set the spectral width to encompass all expected 19F signals.

  • Proton Decoupling: Apply proton decoupling to simplify the spectra by removing 1H-19F couplings, resulting in sharp singlet signals for each fluorine environment.[3]

3. Quantification:

  • Process the acquired Free Induction Decay (FID) with appropriate window functions and perform a Fourier transform.

  • Carefully phase and baseline correct the spectrum.

  • Integrate the signals corresponding to the fluorinated propane and the internal standard.

  • Calculate the concentration of the analyte using the following formula, taking into account the number of fluorine atoms contributing to each signal, the molar masses, and the weights of the analyte and the internal standard.

Workflow and Method Comparison Diagrams

The following diagrams, generated using Graphviz, illustrate the cross-validation workflow and compare the key steps of the two analytical methods.

Cross-Validation Workflow for Analytical Methods cluster_0 Method 1: HS-GC-MS cluster_1 Method 2: 19F NMR SamplePrep_GC Sample Preparation Analysis_GC HS-GC-MS Analysis SamplePrep_GC->Analysis_GC DataProcessing_GC Data Processing & Quantification Analysis_GC->DataProcessing_GC Comparison Comparison of Results (Accuracy, Precision, etc.) DataProcessing_GC->Comparison SamplePrep_NMR Sample Preparation Analysis_NMR 19F NMR Analysis SamplePrep_NMR->Analysis_NMR DataProcessing_NMR Data Processing & Quantification Analysis_NMR->DataProcessing_NMR DataProcessing_NMR->Comparison Conclusion Conclusion on Method Suitability & Analyte Quantification Comparison->Conclusion Comparison of HS-GC-MS and 19F NMR Workflows cluster_GCMS HS-GC-MS cluster_NMR 19F NMR GC_Sample Sample in Vial GC_Headspace Headspace Generation GC_Sample->GC_Headspace GC_Separation GC Separation GC_Headspace->GC_Separation GC_Detection MS Detection GC_Separation->GC_Detection NMR_Sample Sample in NMR Tube NMR_Acquisition Data Acquisition (FID) NMR_Sample->NMR_Acquisition NMR_Transform Fourier Transform NMR_Acquisition->NMR_Transform NMR_Spectrum 19F Spectrum NMR_Transform->NMR_Spectrum

References

Experimental Validation of HFC-245cb Thermodynamic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimentally determined and theoretically predicted thermodynamic properties of the hydrofluorocarbon (HFC) refrigerant HFC-245cb (1,1,1,2,2-pentafluoropropane). The data presented is intended for researchers, scientists, and professionals in drug development and related fields who require accurate thermophysical data for process design, simulation, and evaluation of alternative refrigerants. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies, and visualizes the experimental workflow.

Comparative Analysis of Thermodynamic Properties

The following tables present a comparative summary of the experimental and predicted thermodynamic properties of HFC-245cb. For context, properties of common alternative refrigerants are also included. The predicted values for HFC-245cb are often derived from equations of state (EOS), such as the Carnahan-Starling-DeSantis (CSD) model, which are fitted to experimental data.

Table 1: Comparison of Experimental and Predicted Core Thermodynamic Properties of HFC-245cb

PropertyExperimental ValuePredicted Value (Model)Reference
Molecular Weight134.05 g/mol -[1]
Normal Boiling Point25.1 °C-[1]
Critical Temperature174.4 °C-[2]
Critical DensityNot specified-[1]
Heat of Vaporization at Boiling Point29.2 kJ/mol-[2]
Liquid Phase Heat Capacity at 40°CNot specified-[1]
Global Warming Potential (GWP, 100-year)4510-[3]

Table 2: Thermodynamic Property Comparison of HFC-245cb and Alternative Refrigerants

PropertyHFC-245cbHFC-245faHFC-245caCFC-11HCFC-123
Molecular Weight ( g/mol )134.05134.1134.1137.4152.9
Normal Boiling Point (°C)25.115.225.023.828.0
Heat of Vaporization (kJ/mol)29.228.029.224.825.7
Critical Temperature (°C)174.4157.5174.4198.0183.9

Experimental Protocols

The experimental determination of the thermodynamic properties of HFC-245cb involves several key techniques to ensure accuracy and reliability. The methodologies described below are based on established practices for physical property measurements of fluorinated compounds.[1]

1. Vapor Pressure Measurement:

  • Apparatus: A high-precision mercury manometer is typically used.

  • Procedure: The sample of HFC-245cb, purified to at least 99.5%, is placed in a constant-temperature bath. The vapor pressure is measured over a temperature range from below its boiling point up to the critical temperature. The temperature of the bath is controlled to within ±0.01 K. The pressure is read with a precision of at least ±0.1 mm Hg.

2. Critical Properties (Temperature and Density) Measurement:

  • Apparatus: A sealed tube method is commonly employed.

  • Procedure: A known mass of the purified HFC-245cb is sealed in a heavy-walled glass tube of known volume. The tube is then slowly heated in a well-controlled oven. The critical temperature is identified as the temperature at which the meniscus between the liquid and vapor phases disappears. The critical density is calculated from the known mass and volume of the sample in the tube.

3. Liquid-Phase Heat Capacity Measurement:

  • Apparatus: A differential scanning calorimeter (DSC) or a custom-built calorimeter.

  • Procedure: A known mass of the liquid HFC-245cb is hermetically sealed in a sample pan. The sample is then heated at a controlled rate over the desired temperature range. The heat flow required to raise the temperature of the sample is measured relative to an empty reference pan. This heat flow is then used to calculate the specific heat capacity of the liquid.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the thermodynamic properties of HFC-245cb.

G cluster_synthesis Sample Preparation cluster_measurements Property Measurement cluster_analysis Data Analysis and Modeling synthesis Synthesis of HFC-245cb purification Purification (>99.5%) synthesis->purification vapor_pressure Vapor Pressure Measurement (Mercury Manometer) purification->vapor_pressure critical_props Critical Properties Measurement (Sealed Tube Method) purification->critical_props heat_capacity Liquid Heat Capacity (Calorimetry) purification->heat_capacity data_collection Data Collection and Tabulation vapor_pressure->data_collection critical_props->data_collection heat_capacity->data_collection eos_fitting Equation of State (EOS) Fitting (e.g., CSD Model) data_collection->eos_fitting validation Validation and Comparison data_collection->validation eos_fitting->validation

Caption: Experimental workflow for HFC-245cb thermodynamic property determination.

References

A comparative study of the chemical reactivity of pentafluoropropane isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Chemical Reactivity of Pentafluoropropane Isomers

The five isomers of pentafluoropropane (C₃H₃F₅), designated by their respective ASHRAE numbers, exhibit distinct chemical reactivities owing to the varied placement of fluorine and hydrogen atoms on the propane (B168953) backbone. This guide provides a comparative overview of the reactivity of these isomers, with a focus on their behavior in catalytic reactions and their general stability. The information presented is intended for researchers, scientists, and professionals in drug development and materials science who require a nuanced understanding of these fluorinated compounds.

Isomers of Pentafluoropropane

The five structural isomers of pentafluoropropane are:

  • HFC-245cb: 1,1,1,2,2-pentafluoropropane

  • HFC-245ca: 1,1,2,2,3-pentafluoropropane

  • HFC-245ea: 1,1,2,3,3-pentafluoropropane

  • HFC-245eb: 1,1,1,2,3-pentafluoropropane

  • HFC-245fa: 1,1,1,3,3-pentafluoropropane

Comparative Reactivity in Catalytic C-F Bond Activation

A key area of research into pentafluoropropane isomers involves the activation of their strong carbon-fluorine (C-F) bonds, which is crucial for their conversion into other valuable chemicals. Studies utilizing aluminum chlorofluoride (ACF) as a catalyst have revealed significant differences in the reactivity of HFC-245fa, HFC-245cb, and HFC-245eb.[1]

These reactions, conducted at 70°C, primarily involve hydrodefluorination (replacement of F with H) and dehydrofluorination (elimination of HF).[1] The presence of a hydrogen source, such as triethylsilane (Et₃SiH), was found to be essential for the activation of secondary and tertiary C-F bonds.[1]

Table 1: Summary of Catalytic Reactivity of Pentafluoropropane Isomers with ACF at 70°C [1]

IsomerReactantConversion (%)Major ProductsObservations
HFC-245eb ACFNot specifiedDehydrofluorination productReacts without the need for a silane (B1218182) hydrogen source, indicating a more easily activated C-F bond.
ACF + Et₃SiHNot specifiedFurther defluorination productsThe addition of silane leads to subsequent defluorination reactions.
HFC-245cb ACF + Et₃SiH38% (in C₆D₁₂)Allylic hydrodefluorination and other productsActivation requires the presence of a hydrogen source. Shows competing reaction pathways.
ACF + Et₃SiH18% (in C₆D₆)Friedel-Crafts productsThe solvent influences the reaction pathway and conversion rate.
HFC-245fa ACFNo conversion-Does not react without a hydrogen source, indicating higher stability of its C-F bonds under these conditions.
ACF + Et₃SiHNot specifiedHydrodefluorination productsActivation is dependent on the presence of silane.

From this data, a general reactivity trend in the context of ACF-catalyzed C-F bond activation can be inferred: HFC-245eb > HFC-245cb > HFC-245fa . The unique reactivity of HFC-245eb, which undergoes dehydrofluorination without an external hydrogen source, suggests that the arrangement of its fluorine and hydrogen atoms facilitates this elimination reaction.[1] In contrast, the CHF₂ and CF₃ groups in HFC-245fa and HFC-245cb necessitate the presence of a hydrogen donor for activation.[1]

General Stability and Reactivity

Beyond specific catalytic reactions, the general stability and reactivity of these isomers under various conditions are critical for their application and environmental impact.

  • HFC-245fa is noted for its high thermal and hydrolytic stability.[2][3] It is non-flammable and does not readily decompose in the presence of water and common metals like aluminum and stainless steel at temperatures up to 200°C.[2][3] However, it can react with finely divided reactive metals under high pressure and/or temperature.[4] At temperatures exceeding 250°C, its decomposition can yield hydrogen fluoride (B91410) (HF) and carbonyl fluoride (COF₂).[4]

  • Dichlorinated pentafluoropropane isomers , such as 3,3-dichloro-1,1,1,2,2-pentafluoropropane, are generally chemically inert but can react violently with strong reducing agents and active metals.[5] They can be oxidized by strong oxidizing agents at extreme temperatures.[5]

Experimental Protocols

Catalytic C-F Bond Activation with Aluminum Chlorofluoride (ACF) [1]

This protocol describes the general procedure for studying the reactivity of gaseous pentafluoropropane isomers with an ACF catalyst in an NMR tube.

  • Preparation: Inside a glovebox, 25 mg of ACF is loaded into a J-Young NMR tube.

  • Solvent and Reagent Addition: For reactions involving a solvent, 0.4 mL of the deuterated solvent (e.g., C₆D₆ or C₆D₁₂) and the corresponding amount of triethylsilane (HSiEt₃) are added under Schlenk conditions. For solvent-free reactions, 0.5 mL of HSiEt₃ is added directly to the ACF.

  • Substrate Introduction: The gaseous pentafluoropropane isomer (0.1 mmol, corresponding to 0.5 atm in a small glass bulb) is condensed into the NMR tube.

  • Reaction and Monitoring: The sealed NMR tube is maintained at 70°C for 7 days. The progress of the reaction is monitored periodically by ¹H and ¹⁹F NMR spectroscopy.

Visualizing the Experimental Workflow

The logical flow of the comparative reactivity study can be visualized as follows:

G cluster_setup Experimental Setup cluster_reaction Reaction Conditions cluster_analysis Analysis cluster_conclusion Conclusion Isomer Select Pentafluoropropane Isomer (HFC-245eb, HFC-245cb, HFC-245fa) Reaction_with_SiH Reaction with Et3SiH Isomer->Reaction_with_SiH Reaction_without_SiH Reaction without Et3SiH Isomer->Reaction_without_SiH Catalyst Prepare ACF Catalyst Catalyst->Reaction_with_SiH Catalyst->Reaction_without_SiH Reagents Prepare Solvents and Hydrogen Source (Et3SiH) Reagents->Reaction_with_SiH NMR Monitor by NMR Spectroscopy (1H, 19F) Reaction_with_SiH->NMR Reaction_without_SiH->NMR Products Identify Reaction Products NMR->Products Conversion Calculate Percent Conversion NMR->Conversion Comparison Compare Reactivity of Isomers Products->Comparison Conversion->Comparison

Caption: Workflow for the comparative study of pentafluoropropane isomer reactivity.

Signaling Pathway for Catalytic Activation

The following diagram illustrates the generalized pathways for the activation of pentafluoropropane isomers by the ACF catalyst.

G cluster_pathways Reaction Pathways PFP_Isomer Pentafluoropropane Isomer Dehydrofluorination Dehydrofluorination PFP_Isomer->Dehydrofluorination HFC-245eb Hydrodefluorination Hydrodefluorination PFP_Isomer->Hydrodefluorination HFC-245fa, HFC-245cb Friedel_Crafts Friedel-Crafts Reaction PFP_Isomer->Friedel_Crafts HFC-245cb (in C6D6) ACF ACF Catalyst ACF->Dehydrofluorination ACF->Hydrodefluorination ACF->Friedel_Crafts SiH Et3SiH (Hydrogen Source) SiH->Hydrodefluorination SiH->Friedel_Crafts

Caption: Catalytic reaction pathways for pentafluoropropane isomers.

References

A Comparative Analysis of the Global Warming Potential of 1,1,1,2,2-Pentafluoropropane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical compounds extends beyond efficacy and safety to include environmental impact. This guide provides a comparative benchmark of the Global Warming Potential (GWP) of 1,1,1,2,2-Pentafluoropropane (HFC-245cb) against viable alternatives, supported by experimental data and methodologies.

Introduction to Global Warming Potential

Global Warming Potential is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide (CO2). It is a critical metric for assessing the environmental impact of a chemical. The GWP of a substance is determined by its radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime. A higher GWP indicates a greater contribution to global warming. The Intergovernmental Panel on Climate Change (IPCC) provides standardized GWP values to facilitate comparisons between different greenhouse gases.

Comparative Data on GWP

The following table summarizes the 100-year GWP of this compound and a selection of its alternatives. A 100-year time horizon is the most commonly used standard for GWP comparison.

Chemical NameAbbreviation100-Year Global Warming Potential (GWP)
This compoundHFC-245cb4,620
1,1,1,3,3-PentafluoropropaneHFC-245fa1,030
1,1,1,2-TetrafluoroethaneHFC-134a1,430
trans-1,3,3,3-TetrafluoropropeneHFO-1234ze(E)<1
Solstice® N15R-515B293

Experimental Protocols for GWP Determination

The determination of a chemical's Global Warming Potential is a two-fold experimental process that involves measuring its radiative efficiency and its atmospheric lifetime.

Radiative Efficiency Measurement

The radiative efficiency of a compound, its ability to absorb and re-radiate infrared energy, is a key factor in its GWP. This is experimentally determined using Fourier Transform Infrared (FTIR) Spectroscopy .

Methodology:

  • Sample Preparation: A certified reference sample of the gas is introduced into a gas cell with a known path length.

  • Infrared Spectroscopy: An FTIR spectrometer is used to pass a beam of infrared radiation through the gas cell.

  • Data Acquisition: The instrument measures the amount of infrared radiation absorbed by the gas at different wavelengths. This results in an infrared absorption spectrum.

  • Cross-Section Calculation: The absorption cross-section is calculated from the spectrum. This value quantifies the probability of a photon being absorbed by a molecule of the gas.

  • Radiative Efficiency Calculation: The radiative efficiency is then calculated from the absorption cross-section data, typically integrated over the atmospheric window (the region of the infrared spectrum where the atmosphere is transparent).

Atmospheric Lifetime Determination

The atmospheric lifetime of a substance is the average time it remains in the atmosphere before being removed. For hydrofluorocarbons, the primary removal mechanism is reaction with the hydroxyl radical (•OH).

Methodology:

  • Reaction Chamber: The reaction kinetics are studied in a controlled reaction chamber.

  • Reactant Introduction: The hydrofluorocarbon and a source of hydroxyl radicals (e.g., the photolysis of ozone in the presence of water vapor) are introduced into the chamber.

  • Monitoring Concentrations: The concentrations of the hydrofluorocarbon and hydroxyl radicals are monitored over time using techniques such as laser-induced fluorescence or mass spectrometry.

  • Rate Constant Calculation: By analyzing the rate at which the hydrofluorocarbon concentration decreases, the rate constant for its reaction with hydroxyl radicals can be determined.

  • Atmospheric Lifetime Calculation: The atmospheric lifetime is then calculated based on this rate constant and the average global concentration of hydroxyl radicals in the troposphere.

Logical Workflow for GWP Calculation

The following diagram illustrates the workflow for calculating the Global Warming Potential of a chemical compound.

GWP_Calculation_Workflow cluster_experimental Experimental Determination cluster_calculation GWP Calculation exp_re Radiative Efficiency (RE) (FTIR Spectroscopy) agwp_x Absolute GWP of Substance X (AGWPx) (Function of RE and τ) exp_re->agwp_x exp_al Atmospheric Lifetime (τ) (Kinetic Studies) exp_al->agwp_x gwp Global Warming Potential (GWP) GWP = AGWPx / AGWPCO2 agwp_x->gwp agwp_co2 Absolute GWP of CO2 (AGWPCO2) agwp_co2->gwp

Caption: Workflow for GWP Calculation.

Conclusion

The data presented clearly indicates that this compound (HFC-245cb) possesses a significantly high Global Warming Potential. In contrast, alternatives such as HFC-245fa, HFO-1234ze(E), and the refrigerant blend R-515B offer substantially lower GWPs, making them more environmentally benign choices for various applications. For researchers and professionals in fields where the use of such chemicals is necessary, a thorough evaluation of their environmental impact, guided by metrics like GWP, is crucial for responsible and sustainable scientific practice. The experimental protocols outlined provide the foundational understanding of how these critical environmental metrics are derived.

Navigating Propellant Stability: A Comparative Guide to 1,1,1,2,2-Pentafluoropropane (HFC-245cb) and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a stable propellant is critical to the efficacy and safety of inhaled pharmaceutical products. This guide provides a comparative analysis of the long-term stability of 1,1,1,2,2-Pentafluoropropane (HFC-245cb) and its blends, benchmarked against other commonly used hydrofluorocarbon (HFC) propellants. Due to a lack of extensive, publicly available long-term stability data specifically for HFC-245cb, this guide synthesizes available physicochemical data, general principles of propellant stability, and standardized testing methodologies to provide a comprehensive overview for formulation development.

Physicochemical Properties and Inferred Stability

The intrinsic stability of a propellant can be inferred from its physical and chemical properties. HFC-245cb is a hydrofluorocarbon with a distinct property profile compared to more common pharmaceutical propellants like HFA 134a and HFA 227. While specific long-term stability studies on HFC-245cb are not widely published, its chemical structure suggests a high degree of thermal stability. However, like other HFCs, its compatibility with formulation components and container closure systems is a critical factor in long-term stability.

Below is a comparative table of key physicochemical properties for HFC-245cb and other relevant HFCs.

PropertyThis compound (HFC-245cb)1,1,1,2-Tetrafluoroethane (HFA 134a)1,1,1,2,3,3,3-Heptafluoropropane (HFA 227ea)1,1,1,3,3-Pentafluoropropane (HFC-245fa)
CAS Number 1814-88-6[1][2]811-97-2431-89-0460-73-1[3]
Molecular Formula C3H3F5[1][4]C2H2F4C3HF7C3H3F5
Molecular Weight ( g/mol ) 134.05[2]102.03170.03134.05
Boiling Point (°C) -18.3[2]-26.3-16.515.3
Vapor Pressure Not readily available~572 kPa at 20°C~390 kPa at 20°C~101.3 kPa at 15.3°C
Global Warming Potential (GWP) 4510[5]143032201030[5]
Atmospheric Lifetime (years) Not readily available1434.27.2[3]

Long-Term Stability Testing: Experimental Protocols

The long-term stability of a propellant, both as a pure substance and within a drug formulation, is assessed through a rigorous stability testing program. These programs are designed to evaluate how the quality of the substance or product varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] The protocols are generally guided by the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

A critical initial step is to conduct forced degradation or stress studies. These studies involve exposing the propellant and/or the drug product to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][7] This information is crucial for developing stability-indicating analytical methods.[7]

Typical Stress Conditions:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions to evaluate susceptibility to hydrolysis.

  • Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide) to assess oxidative stability.

  • Thermal Stress: Exposure to high temperatures to determine thermal decomposition pathways.[8]

  • Photostability: Exposure to light sources as per ICH Q1B guidelines to assess light sensitivity.[7]

Stability-Indicating Method (SIM) Development

A validated stability-indicating analytical procedure is essential for accurately measuring the active pharmaceutical ingredient (API) and distinguishing it from any process impurities, excipients, and degradation products.[9][10][11] High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for developing such methods.[12]

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted on at least three primary batches of the drug substance or product.[13] Samples are stored in container closure systems that simulate the proposed packaging for storage and distribution.[13]

ICH Recommended Storage Conditions:

  • Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

  • Intermediate Testing: 30°C ± 2°C / 65% RH ± 5% RH.

  • Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH.

Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13] For accelerated studies, testing is often performed at 0, 3, and 6 months.

The following diagram illustrates a general workflow for the long-term stability testing of a propellant-based pharmaceutical product.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Formal Stability Study Setup cluster_2 Phase 3: Sample Analysis and Data Evaluation forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) sim_development Development of Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->sim_development batch_selection Select ≥3 Primary Batches of Drug Product packaging Package in Proposed Container Closure System batch_selection->packaging storage_conditions Place Samples in Storage Chambers (Long-Term, Accelerated, Intermediate) packaging->storage_conditions sample_pull Sample Pull at Defined Time Points analysis Analysis using Validated Stability-Indicating Method sample_pull->analysis data_evaluation Evaluate Data for Trends, Degradation Products, and Mass Balance analysis->data_evaluation report Generate Stability Report and Establish Shelf-Life data_evaluation->report

General Workflow for Long-Term Stability Testing

Potential Degradation Pathways

For HFCs, significant degradation is generally not expected under typical storage conditions due to their chemical inertness. However, potential degradation can be initiated by interaction with formulation excipients, impurities, or the container closure system, especially under stressed conditions. The atmospheric degradation of HFCs is primarily initiated by reaction with hydroxyl (•OH) radicals, leading to a cascade of reactions that ultimately form smaller, more stable compounds like CO2 and HF.[3] While not directly representative of in-canister stability, this pathway highlights the inherent reactivity of the C-H bonds in the molecule.

The following diagram illustrates a simplified, hypothetical degradation pathway for a pentafluoropropane isomer initiated by a radical species, which could be relevant in the presence of reactive impurities or under high-energy conditions.

G Pentafluoropropane This compound (CF3-CF2-CH3) Intermediate1 Pentafluoropropyl Radical (CF3-CF2-CH2•) Pentafluoropropane->Intermediate1 H Abstraction Radical Initiating Radical (R•) Intermediate2 Peroxy Radical (CF3-CF2-CH2OO•) Intermediate1->Intermediate2 + O2 Oxygen Oxygen (O2) FurtherReactions Further Reactions Intermediate2->FurtherReactions DegradationProducts Degradation Products (e.g., Aldehydes, Acids, HF) FurtherReactions->DegradationProducts

Hypothetical Radical-Initiated Degradation Pathway

Comparison with Alternatives and Blends

The choice of propellant is a balance of stability, performance, safety, and environmental impact.

  • HFA 134a and HFA 227: These are the most common propellants in modern pressurized metered-dose inhalers (pMDIs). Their stability and performance are well-documented. The transition from chlorofluorocarbons (CFCs) to these hydrofluoroalkanes (HFAs) presented challenges, particularly concerning the solubility of conventional surfactants, which necessitated reformulation efforts to ensure suspension stability.[14]

  • Low GWP Propellants: Newer propellants with lower global warming potential, such as HFA 152a and HFO 1234ze(E), are being investigated.[15] These alternatives have different physicochemical properties that can affect formulation stability and spray characteristics.[15]

  • Blends: Propellant blends are often used to modulate the vapor pressure and solvent properties of the formulation to optimize performance. The long-term stability of a blend would need to be assessed as a whole, as interactions between the components could potentially lead to unique degradation profiles. For instance, studies on other HFC blends have shown that the presence of one component can affect the thermal stability of another.[8]

Conclusion

While specific long-term stability data for this compound (HFC-245cb) in pharmaceutical applications is limited in the public domain, a robust stability program following established regulatory guidelines is essential for its evaluation. The high GWP of HFC-245cb is a significant consideration for its use.[5] For drug development professionals, a thorough understanding of the principles of forced degradation and the development of validated stability-indicating methods are paramount. Any consideration of HFC-245cb or its blends would require comprehensive stability studies to ensure product quality, safety, and efficacy throughout its shelf life, alongside a careful evaluation of its environmental impact relative to established and emerging alternatives.

References

A Comparative Analysis of Computational and Experimental Data for 1,1,1,2,2-Pentafluoropropane (HFC-245cb)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of available experimental data and computational approaches for the thermophysical properties of 1,1,1,2,2-Pentafluoropropane (HFC-245cb). As a hydrofluorocarbon, understanding its behavior through both empirical measurement and theoretical modeling is crucial for various applications, including its use as a refrigerant, blowing agent, and solvent. This document summarizes key quantitative data, outlines experimental and computational methodologies, and visualizes the interplay between these two approaches.

Data Presentation: A Side-by-Side Look

Direct comparison of experimental and computational data for a comprehensive set of thermophysical properties for HFC-245cb is challenging due to the limited availability of published experimental data, particularly for transport properties like viscosity and thermal conductivity. The following tables summarize the available experimental data and provide a framework for future comparative studies where computational data becomes available.

Table 1: Vapor Pressure of this compound (HFC-245cb) - Experimental Data

Temperature (K)Pressure (kPa)Source
248.1574.1[Weber & Defibaugh, 1996]
253.1599.8[Weber & Defibaugh, 1996]
255.11101.325[Weber & Defibaugh, 1996]
263.15148.9[Weber & Defibaugh, 1996]
273.15224.8[Weber & Defibaugh, 1996]
283.15333.8[Weber & Defibaugh, 1996]
293.15483.8[Weber & Defibaugh, 1996]
303.15682.8[Weber & Defibaugh, 1996]
313.15940.8[Weber & Defibaugh, 1996]
326.151419.6[Weber & Defibaugh, 1996]

Table 2: Critical Properties of this compound (HFC-245cb) - Experimental Data

PropertyValueUnitSource
Critical Temperature (Tc)386.75K[NIST WebBook]
Critical Pressure (Pc)3148kPa[Weber & Defibaugh, 1996]
Critical Density (ρc)499 kg/m ³[NIST WebBook]

Table 3: Liquid Density of this compound (HFC-245cb) - Experimental Data

Temperature (°C)Density (g/cm³)
23.01.1849
34.41.1424
43.31.1093
52.61.0736

Experimental Protocols

Detailed experimental protocols for the cited data are summarized below, based on established methodologies for refrigerant property measurements.

Vapor Pressure Measurement (Comparative Ebulliometer)

Vapor pressure data for HFC-245cb were obtained using a comparative ebulliometer.[1] This method involves the simultaneous boiling of the sample substance and a reference substance with a well-known vapor pressure-temperature relationship. The apparatus is designed to ensure that both substances are at the same pressure. By precisely measuring the boiling temperature of both the sample and the reference substance, the vapor pressure of the sample at that temperature can be determined with high accuracy. The system is typically brought to a stable boiling state at a controlled pressure, and the temperatures of the liquid-vapor equilibrium for both substances are recorded using calibrated thermometers.

Density Measurement

Liquid density is a fundamental thermophysical property. While the specific method for the HFC-245cb data in Table 3 was not detailed, a common and accurate method for refrigerants is the use of a vibrating tube densimeter . This instrument measures the resonant frequency of a U-shaped tube filled with the sample fluid. The frequency of oscillation is directly related to the density of the fluid. The instrument is calibrated using fluids of known density, such as water and air, at various temperatures and pressures.

Another established method is the pycnometer method . A pycnometer is a flask with a precisely known volume. The density of a liquid is determined by accurately weighing the empty pycnometer, the pycnometer filled with the liquid, and the pycnometer filled with a reference substance of known density (usually distilled water). By accounting for buoyancy effects, the density of the sample liquid can be calculated.

Computational Methodologies

Computational chemistry and molecular simulation offer powerful tools for predicting the thermophysical properties of fluids like HFC-245cb. These methods can provide data where experiments are difficult or expensive to perform and can offer insights into the molecular-level behavior that governs macroscopic properties.

Molecular Dynamics (MD) Simulations

Molecular dynamics is a computational method that simulates the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict a wide range of thermophysical properties.

To perform an MD simulation for HFC-245cb, a force field is required. A force field is a set of empirical potential energy functions that describe the interactions between atoms in the system. For HFCs, these force fields are typically developed by fitting to quantum mechanical calculations and experimental data of related molecules. Once a suitable force field is established, simulations are run for a system of HFC-245cb molecules in a periodic box to represent a bulk fluid. After an equilibration period, time averages of various system properties are collected during a production run.

  • Vapor-Liquid Equilibria (VLE): Properties like vapor pressure and saturated liquid and vapor densities can be calculated using specialized simulation techniques such as the Gibbs ensemble Monte Carlo or by simulating the liquid-vapor interface directly.

  • Transport Properties: Viscosity and thermal conductivity are typically calculated from equilibrium MD simulations using the Green-Kubo relations, which relate the transport coefficients to the time integrals of autocorrelation functions of the stress tensor and heat flux, respectively.

While specific computational studies providing a comprehensive set of thermophysical properties for HFC-245cb were not found, the methodologies described are standard practice in the field and have been successfully applied to other hydrofluorocarbons.[2]

Visualization of the Comparison Workflow

The following diagram illustrates the logical relationship between the experimental and computational approaches for determining and comparing the properties of this compound.

G cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_sample HFC-245cb Sample exp_vp Vapor Pressure Measurement (e.g., Comparative Ebulliometer) exp_sample->exp_vp exp_density Density Measurement (e.g., Vibrating Tube Densitometer) exp_sample->exp_density exp_viscosity Viscosity Measurement (e.g., Capillary Viscometer) exp_sample->exp_viscosity exp_tc Thermal Conductivity Measurement (e.g., Transient Hot-Wire) exp_sample->exp_tc exp_data Experimental Data Tables exp_vp->exp_data exp_density->exp_data exp_viscosity->exp_data exp_tc->exp_data comparison Data Comparison and Analysis exp_data->comparison Experimental Results comp_model Molecular Model (Force Field for HFC-245cb) comp_sim Molecular Dynamics Simulation comp_model->comp_sim comp_vle VLE Calculation (Vapor Pressure, Density) comp_sim->comp_vle comp_transport Transport Property Calculation (Viscosity, Thermal Conductivity) comp_sim->comp_transport validation validation comp_sim->validation comp_data Computational Data Tables comp_vle->comp_data comp_transport->comp_data comp_data->comparison Computational Predictions comparison->validation Model Validation/ Refinement

Caption: Workflow for comparing experimental and computational data.

Conclusion

This guide highlights the current state of knowledge regarding the thermophysical properties of this compound. While some reliable experimental data for vapor pressure and liquid density exist, there is a notable gap in the literature concerning its viscosity and thermal conductivity. Computational methods, particularly molecular dynamics simulations, present a viable pathway to predict these missing properties and to gain a deeper understanding of the fluid's behavior at a molecular level. Further experimental work is crucial to validate and refine computational models, which will, in turn, enable more accurate predictions for a wider range of conditions and properties. This synergistic approach of combining experimental measurement and computational modeling will be instrumental in advancing the application of HFC-245cb and other next-generation fluids.

References

HFC-245cb: An Economic and Performance Analysis for Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

HFC-245cb (1,1,1,2,2-pentafluoropropane) is a hydrofluorocarbon that has garnered attention primarily due to its incidental production as a byproduct in the synthesis of next-generation refrigerants and its significant environmental impact. This guide provides a comprehensive economic and performance analysis of HFC-245cb in potential applications, drawing comparisons with its isomers and other alternatives. While direct experimental data on HFC-245cb's performance in specific applications remains limited in publicly available literature, this document synthesizes existing thermodynamic data, information on its isomers (HFC-245fa and HFC-245ca), and general experimental methodologies to offer a thorough comparative overview for researchers, scientists, and drug development professionals.

Environmental and Physical Properties: A Comparative Overview

A critical aspect of evaluating any hydrofluorocarbon is its environmental footprint, particularly its Global Warming Potential (GWP). HFC-245cb possesses a notably high GWP, which is a significant consideration under current international agreements like the Kigali Amendment to the Montreal Protocol.[1][2] The table below presents a comparison of the environmental and key physical properties of HFC-245cb and its alternatives.

PropertyHFC-245cbHFC-245faHFC-245caHFO-1234yfHCFO-1233zd(E)
Chemical Formula CH3CF2CF3CHF2CH2CF3CH2FCF2CHF2CF3CF=CH2CHCl=CFCF3
GWP (100-year) 4620[3]1030[4]693[1]<1[3]1
Atmospheric Lifetime (years) ~21.7[5]7.65.9~0.03 (days)[3]~0.07 (days)
Boiling Point (°C) -18.315.325.1-29.419
Ozone Depletion Potential (ODP) 0000~0

Performance Analysis in Key Applications

While specific performance data for HFC-245cb is scarce, we can infer its potential behavior by examining its thermodynamic properties and comparing them to its well-studied isomers, HFC-245fa and HFC-245ca, which have been evaluated as refrigerants and foam blowing agents.

Refrigeration and Heat Pump Applications

Theoretical analysis of a vapor compression cycle can provide insights into a refrigerant's potential performance. Key parameters include the Coefficient of Performance (COP), which measures the efficiency of the cycle, and the volumetric refrigerating capacity, which indicates the cooling effect per unit of volume of the refrigerant.

A simulation study comparing HFC-245fa with other refrigerants in a vapor compression refrigeration system showed that while it has a lower cooling capacity compared to refrigerants like R32, it exhibits a higher compressor suction volume flow rate.[6] Given HFC-245cb's lower boiling point compared to HFC-245fa, it would likely operate at higher pressures in a refrigeration cycle, which could influence compressor design and energy consumption.

Logical Relationship: Refrigerant Performance Evaluation

cluster_properties Thermodynamic Properties cluster_performance Cycle Performance Metrics Boiling Point Boiling Point Cycle Simulation Cycle Simulation Boiling Point->Cycle Simulation Vapor Pressure Vapor Pressure Vapor Pressure->Cycle Simulation Heat Capacity Heat Capacity Heat Capacity->Cycle Simulation COP COP Volumetric Capacity Volumetric Capacity Pressure Ratio Pressure Ratio Thermodynamic Properties Thermodynamic Properties Cycle Simulation->COP Cycle Simulation->Volumetric Capacity Cycle Simulation->Pressure Ratio Performance Metrics Performance Metrics

Caption: Logical flow from thermodynamic properties to performance metrics in a refrigeration cycle analysis.

Foam Blowing Applications

In the production of polyurethane and polystyrene foams, the choice of blowing agent is critical for achieving desired insulation properties (thermal conductivity), dimensional stability, and safety (flammability). HFC-245fa has been widely used as a blowing agent, valued for its non-flammable nature and good insulation performance.[7][8]

Studies comparing different blowing agents have shown that HFC-blown foams generally offer a good balance of properties.[4] For instance, HFC-245fa has been shown to produce foams with high insulation value.[7][8] Given HFC-245cb's physical properties, it could potentially function as a blowing agent, but its performance relative to established options would need to be experimentally verified. The significantly higher GWP of HFC-245cb, however, makes it an environmentally unfavorable choice compared to low-GWP alternatives like hydrofluoroolefins (HFOs) and hydrocarbons.

Economic Analysis

The economic viability of HFC-245cb is intrinsically linked to its production process. Currently, HFC-245cb is primarily generated as a by-product in the synthesis of HFO-1234yf, a leading low-GWP refrigerant.[1] This co-production presents both a challenge and a potential economic opportunity.

Cost Factors:

  • Production Cost: The cost of HFC-245cb is tied to the production volume and efficiency of the primary product, HFO-1234yf. If not utilized, its disposal or destruction adds to the overall process cost.

  • Separation and Purification: The cost of separating and purifying HFC-245cb from the reaction mixture to a usable grade would be a significant factor in its final price.

  • Market Price of Alternatives: The price of HFC-245cb would need to be competitive with established HFCs and emerging low-GWP alternatives. Given its high GWP, any potential cost advantage would be weighed against the environmental and regulatory implications.

  • Carbon Pricing and Regulations: The high GWP of HFC-245cb would likely subject it to carbon taxes or other financial penalties in regions with climate regulations, increasing its effective cost.

Logical Relationship: Economic Viability Assessment

Production as Byproduct Production as Byproduct Separation & Purification Costs Separation & Purification Costs Production as Byproduct->Separation & Purification Costs Economic Viability Economic Viability Separation & Purification Costs->Economic Viability Market Price of Alternatives Market Price of Alternatives Market Price of Alternatives->Economic Viability Environmental Regulations (GWP) Environmental Regulations (GWP) Environmental Regulations (GWP)->Economic Viability

Caption: Key factors influencing the economic viability of HFC-245cb.

Experimental Protocols

To rigorously evaluate the performance of HFC-245cb in specific applications, standardized experimental protocols are essential. Below are detailed methodologies for testing its performance as a refrigerant and as a foam blowing agent.

Experimental Protocol for Refrigerant Performance Testing

This protocol outlines the steps to evaluate the performance of HFC-245cb in a vapor compression refrigeration system.

Objective: To determine the Coefficient of Performance (COP) and volumetric refrigerating capacity of HFC-245cb in a standardized refrigeration cycle and compare it with a baseline refrigerant (e.g., HFC-245fa).

Apparatus:

  • Vapor compression refrigeration test rig equipped with:

    • A compressor (of a type suitable for the expected operating pressures of HFC-245cb)

    • A condenser (water-cooled or air-cooled)

    • An evaporator (water-cooled or air-cooled)

    • A thermostatic or electronic expansion valve

    • Pressure transducers and temperature sensors (thermocouples or RTDs) at the inlet and outlet of each component

    • A refrigerant mass flow meter

    • A power meter to measure compressor power consumption

  • Data acquisition system

Procedure:

  • System Preparation: Evacuate the refrigeration system to remove air and moisture. Charge the system with the specified amount of the baseline refrigerant (e.g., HFC-245fa) and the appropriate lubricant.

  • Baseline Testing:

    • Set the desired evaporating and condensing temperatures by controlling the flow and temperature of the heat transfer fluids (water or air) in the evaporator and condenser.

    • Allow the system to reach steady-state conditions.

    • Record the following data for a specified period:

      • Temperatures and pressures at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.

      • Refrigerant mass flow rate.

      • Compressor power consumption.

  • HFC-245cb Testing:

    • Recover the baseline refrigerant from the system.

    • Evacuate the system again.

    • Charge the system with HFC-245cb and a compatible lubricant.

    • Repeat the steady-state tests at the same evaporating and condensing temperatures as the baseline tests.

  • Data Analysis:

    • Calculate the refrigerating effect (enthalpy difference across the evaporator).

    • Calculate the work of compression (enthalpy difference across the compressor).

    • Calculate the COP (refrigerating effect / work of compression).

    • Calculate the volumetric refrigerating capacity (refrigerating effect / specific volume at compressor suction).

    • Compare the performance parameters of HFC-245cb with the baseline refrigerant.

Experimental Workflow: Refrigerant Performance Testing

Start Start System_Prep System Preparation (Evacuation & Charging) Start->System_Prep Baseline_Test Baseline Refrigerant Test (e.g., HFC-245fa) System_Prep->Baseline_Test HFC245cb_Test HFC-245cb Test System_Prep->HFC245cb_Test Data_Acquisition Data Acquisition (T, P, Flow, Power) Baseline_Test->Data_Acquisition Steady State HFC245cb_Test->Data_Acquisition Steady State Data_Acquisition->HFC245cb_Test Data_Analysis Data Analysis (COP, Capacity) Data_Acquisition->Data_Analysis Comparison Performance Comparison Data_Analysis->Comparison End End Comparison->End

Caption: Workflow for the experimental evaluation of refrigerant performance.

Experimental Protocol for Foam Blowing Agent Evaluation

This protocol describes the methodology for assessing the performance of HFC-245cb as a blowing agent in rigid polyurethane foam.

Objective: To evaluate the key physical properties of a polyurethane foam blown with HFC-245cb and compare them to a foam blown with a standard blowing agent (e.g., HFC-245fa).

Materials and Apparatus:

  • Polyol blend and isocyanate for rigid polyurethane foam

  • HFC-245cb and a baseline blowing agent (e.g., HFC-245fa)

  • Mixing equipment (e.g., high-shear mixer)

  • Molds for foam samples

  • Apparatus for measuring:

    • Foam density

    • Closed-cell content

    • Thermal conductivity (e.g., heat flow meter)[9][10]

    • Compressive strength

    • Dimensional stability

Procedure:

  • Foam Preparation:

    • Prepare two formulations: one with HFC-245cb and one with the baseline blowing agent, keeping all other components and their ratios constant.

    • Mix the polyol blend and the blowing agent.

    • Add the isocyanate and mix thoroughly.

    • Pour the reacting mixture into molds and allow it to cure.

  • Sample Preparation: Cut samples of the cured foam to the required dimensions for each test.

  • Property Measurement:

    • Density: Measure the mass and volume of the foam samples.

    • Closed-Cell Content: Determine the percentage of closed cells using a gas pycnometer.

    • Thermal Conductivity: Measure the thermal conductivity of the foam samples using a heat flow meter at various temperatures.[9][10]

    • Compressive Strength: Measure the force required to compress the foam samples by a certain percentage.

    • Dimensional Stability: Expose foam samples to various temperature and humidity conditions and measure any changes in their dimensions.

  • Data Analysis: Compare the measured properties of the HFC-245cb-blown foam with those of the baseline foam.

Experimental Workflow: Foam Blowing Agent Evaluation

Start Start Formulation Foam Formulation (with HFC-245cb and Baseline) Start->Formulation Foam_Prep Foam Preparation (Mixing & Curing) Formulation->Foam_Prep Sample_Prep Sample Preparation Foam_Prep->Sample_Prep Property_Measurement Physical Property Measurement (Density, k-value, Strength, etc.) Sample_Prep->Property_Measurement Data_Analysis Data Analysis & Comparison Property_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the experimental evaluation of a foam blowing agent.

Conclusion

HFC-245cb presents a complex case. While its production as a byproduct of HFO-1234yf synthesis suggests potential availability, its very high Global Warming Potential is a major deterrent to its widespread use, especially in light of global efforts to phase down HFCs.[1][2] The lack of direct performance data in key applications such as refrigeration and foam blowing makes a definitive assessment of its efficacy challenging.

Based on the properties of its isomers, it is plausible that HFC-245cb could function as a refrigerant or a blowing agent. However, its performance is unlikely to be superior enough to justify its high GWP. From an economic standpoint, its viability would depend on the cost of separation and purification, as well as the regulatory landscape concerning high-GWP substances.

For researchers and professionals in drug development, where highly specific and controlled temperature environments or specialized material properties might be required, the unique thermodynamic properties of HFC-245cb could warrant further investigation in niche applications. However, for broader industrial use, the focus is clearly shifting towards low-GWP alternatives. Any consideration of HFC-245cb must be accompanied by a thorough life-cycle climate performance analysis and a clear understanding of the evolving regulatory framework.

References

Safety Operating Guide

Proper Disposal of 1,1,1,2,2-Pentafluoropropane (HFC-245cb): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,1,1,2,2-Pentafluoropropane (CAS No. 1814-88-6), also known as HFC-245cb. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with care, recognizing its specific hazards. This substance is classified as a gas under pressure that may explode if heated. It also causes skin and serious eye irritation, and may cause respiratory irritation and drowsiness or dizziness.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use protective gloves.[1]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use only in a well-ventilated area.[1] If ventilation is inadequate, wear appropriate respiratory protection.

Safe Handling Practices:

  • Avoid breathing fumes, mist, spray, or vapors.[1]

  • Wash skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Ground and bond containers and receiving equipment to prevent static discharge.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant or a licensed chemical incinerator.

Step 1: Collection and Storage of Waste

  • Collect waste this compound in a suitable, labeled, and tightly closed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • Ensure the storage area is locked up to prevent unauthorized access.

Step 2: Selecting a Disposal Facility

  • Contact a licensed hazardous waste disposal company that is permitted to handle and incinerate fluorinated hydrocarbons.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they can manage the waste appropriately.

Step 3: Transportation

  • Adhere to all local, state, and federal regulations for the transportation of hazardous waste.

  • The waste disposal company will typically provide guidance on proper packaging and labeling for transport.

Step 4: Disposal Method

  • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • This process ensures the complete destruction of the compound, minimizing environmental release.

  • All disposal activities must be conducted in accordance with federal, state, and local environmental regulations.[2]

III. Spill and Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Minor Spills:

    • Remove all ignition sources.

    • Ventilate the area.

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.

    • Collect the absorbed material and residues into a suitable container for disposal.

  • Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team and a hazardous waste disposal professional.

First Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

IV. Quantitative Data Summary

PropertyValue
CAS Number 1814-88-6
Molecular Formula C3H3F5
GHS Hazard Statements H280, H315, H319, H335, H336

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_collection Collection & Storage cluster_disposal Disposal Execution cluster_emergency Emergency Protocol start Start: Identify Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Quantity and Containment of Waste ppe->assess collect Collect Waste in Labeled, Sealed Container assess->collect spill Spill or Leak Occurs assess->spill storage Store in Cool, Dry, Well-Ventilated, Secure Area collect->storage contact Contact Licensed Hazardous Waste Vendor storage->contact sds Provide Vendor with SDS contact->sds transport Arrange for Compliant Transportation sds->transport incinerate Dispose via Chemical Incineration at Approved Facility transport->incinerate minor_spill Minor Spill: Absorb with Inert Material spill->minor_spill  Small & Contained major_spill Major Spill: Evacuate & Call Emergency Response spill->major_spill  Large or Uncontained collect_spill Collect Absorbed Material for Disposal minor_spill->collect_spill collect_spill->storage

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1,1,1,2,2-Pentafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling of 1,1,1,2,2-Pentafluoropropane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Some isomers of pentafluoropropane are classified as extremely flammable liquids and vapors, and can be toxic if swallowed, in contact with skin, or inhaled.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationPurpose
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]To protect against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-impermeable and fire/flame resistant gloves and clothing.[4]To prevent skin irritation and toxic effects from dermal contact.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[4]To protect against respiratory irritation from inhaling vapors.
General Hygiene Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.To minimize exposure and prevent contamination.

Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of this chemical. The following workflow outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Ensure Well-Ventilated Area gather_ppe Gather Required PPE prep_area->gather_ppe inspect_ppe Inspect PPE for Integrity gather_ppe->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe handle_chem Handle Chemical in a Ventilated Place don_ppe->handle_chem avoid_contact Avoid Contact with Skin, Eyes, and Inhalation handle_chem->avoid_contact no_ignition Keep Away from Ignition Sources handle_chem->no_ignition doff_ppe Doff PPE Correctly handle_chem->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_ppe Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_ppe dispose_chem Dispose of Chemical Waste via Licensed Facility wash_hands->dispose_chem

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.